(S)-2-Amino-3-cyclohexylpropanoic acid hydrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(2S)-2-amino-3-cyclohexylpropanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.H2O/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H2/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJQIWAIDCEDEF-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@@H](C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583367 | |
| Record name | 3-Cyclohexyl-L-alanine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307310-72-1 | |
| Record name | 3-Cyclohexyl-L-alanine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-α-Aminocyclohexanepropionic acid hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-2-Amino-3-cyclohexylpropanoic Acid Hydrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Executive Summary
(S)-2-Amino-3-cyclohexylpropanoic acid hydrate, also known as 3-Cyclohexyl-L-alanine hydrate, is a non-proteinogenic amino acid that serves as a critical chiral building block in medicinal chemistry. Its incorporation into therapeutic candidates can significantly enhance their pharmacological profiles. This guide provides an in-depth technical overview of its chemical properties, analytical characterization, and applications, tailored for researchers, scientists, and professionals in drug development.
Introduction: Strategic Importance in Pharmaceutical Development
(S)-2-Amino-3-cyclohexylpropanoic acid is an analog of the natural amino acid phenylalanine, where the phenyl ring is replaced by a cyclohexyl group. This structural modification imparts increased lipophilicity and steric bulk, which can lead to improved metabolic stability and enhanced binding affinity of peptide-based drugs and other therapeutic molecules. It is particularly valued in the synthesis of enzyme inhibitors and peptidomimetics. The hydrate form is a common commercial presentation, and understanding its properties is crucial for its effective use. This compound is primarily utilized in pharmaceutical research and development, serving as a key intermediate in the synthesis of various bioactive compounds.[1]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in synthetic chemistry. These properties influence its reactivity, solubility, and handling.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₇NO₂ · H₂O | [2] |
| Molecular Weight | 189.25 g/mol | [1][2] |
| Appearance | White to off-white or light yellow crystalline powder.[3] | [3] |
| CAS Number | 307310-72-1 | [1][2] |
| Melting Point | 234-237 °C (decomposes) | [2] |
| Boiling Point | 387°C at 760 mmHg | [1][2] |
| Solubility | Soluble in water. | [4] |
| Storage | Room temperature, away from light, under an inert atmosphere.[1][2] | [1][2] |
Expert Insight: The presence of water of hydration can impact stoichiometric calculations in sensitive reactions. It is best practice to determine the water content via Karl Fischer titration or thermogravimetric analysis (TGA) for each new batch to ensure accuracy in synthetic protocols.
Analytical Characterization and Quality Control
To ensure the identity, purity, and quality of this compound, a combination of analytical techniques should be employed.
Purity Determination by Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) is a precise method for determining the purity of a substance. For this compound, a purity of >95.0% is typically expected.[5]
Structural Confirmation
The chemical structure can be confirmed using standard spectroscopic methods. ¹H-NMR is a powerful tool for this purpose.
¹H-NMR Spectroscopy Data (500 MHz, D₂O/NaOD):
-
δ (ppm) = 0.85-1.0, 1.1-1.52, and 1.63-1.75: Multiple peaks corresponding to the 13 protons of the cyclohexyl ring and the adjacent CH₂ group.
-
δ (ppm) = 3.3: A triplet corresponding to the alpha-proton (α-H).[3]
Chiral Purity Assessment
The enantiomeric purity is a critical parameter for chiral building blocks.
-
Specific Rotation: A typical specification for the specific rotation is +11.0 to +14.0 degrees (c=1, 1mol/L HClaq.).[5]
Synthesis and Application in Drug Discovery
(S)-2-Amino-3-cyclohexylpropanoic acid is a synthetic amino acid derivative. One common synthetic route involves the hydrogenation of L-phenylalanine.[3]
Synthetic Workflow Example: Hydrogenation of L-Phenylalanine
Caption: A simplified workflow for the synthesis of L-cyclohexylalanine via hydrogenation.
Key Applications in Pharmaceutical R&D
-
Peptidomimetics and Protease Inhibitors: Its use as a building block in medicinal chemistry is a primary application, particularly in the development of protease inhibitors.
-
Chiral Auxiliary: It can be used as a chiral auxiliary in asymmetric synthesis.
-
Drug Synthesis Intermediate: It is a key intermediate in the synthesis of various drugs, including those for neurological and metabolic disorders.[1] The chiral nature of the molecule is valuable for producing enantiomerically pure drugs, which can enhance efficacy and reduce side effects.[1]
Safety and Handling
Proper safety precautions must be observed when handling this compound.
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
-
Precautionary Measures:
First Aid Measures:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][8]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[7][8]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[9]
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
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An In-depth Technical Guide to the Biological Activity and Applications of (S)-2-Amino-3-cyclohexylpropanoic acid hydrate
Introduction: Beyond a Simple Amino Acid Analog
(S)-2-Amino-3-cyclohexylpropanoic acid hydrate, commonly known in the scientific community as L-Cyclohexylalanine (L-Cha), is a non-proteinogenic α-amino acid that has garnered significant interest in medicinal chemistry and drug development.[1][2] Structurally, it is an analog of phenylalanine where the aromatic phenyl ring is replaced by a saturated cyclohexyl group. This seemingly subtle modification imparts unique physicochemical properties, most notably increased lipophilicity and steric bulk, which have profound implications for the biological activity and metabolic stability of peptides and peptidomimetics into which it is incorporated.[3]
This technical guide provides a comprehensive overview of the biological significance of L-Cyclohexylalanine, moving beyond its basic chemical identity to explore its functional roles in modulating complex biological systems. We will delve into its primary application as a strategic building block in peptide-based drug design, with a focus on its impact on cardiovascular and metabolic therapeutic agents. Furthermore, we will examine the evidence for its potential direct interaction with metalloenzymes, specifically Carboxypeptidase A, and provide detailed methodologies for its characterization.
Chemical and Physical Properties
A thorough understanding of the physicochemical characteristics of this compound is fundamental to its application in research and development.
| Property | Value | Source(s) |
| Chemical Name | This compound | [4] |
| Synonyms | L-Cyclohexylalanine, 3-Cyclohexyl-L-alanine | [5] |
| CAS Number | 307310-72-1 | [4] |
| Molecular Formula | C₉H₁₉NO₃ | [2][4] |
| Molecular Weight | 189.25 g/mol | [2][4] |
| Appearance | White to light yellow crystalline powder | [6] |
| Boiling Point | 387°C at 760 mmHg | [2] |
| Storage | Room temperature, away from light, under inert gas | [2] |
Synthesis of (S)-2-Amino-3-cyclohexylpropanoic acid
The synthesis of L-Cyclohexylalanine is most commonly achieved through the hydrogenation of L-Phenylalanine. This process effectively saturates the aromatic ring, converting it to a cyclohexyl group.
A typical synthetic protocol involves the catalytic hydrogenation of L-Phenylalanine methyl ester hydrochloride.[7] For example, commercially available D-phenylalanine methyl ester hydrochloride can be hydrogenated using a 5% rhodium on carbon catalyst in methanol to yield (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride with high yield.[7] Similarly, L-phenylalanine can be dissolved in a mixture of deionized water, isopropanol, and hydrochloric acid, followed by the addition of a Platinum/Rhodium catalyst. The reaction is then carried out in a hydrogenation autoclave under hydrogen pressure and elevated temperature.[6]
Core Application: Enhancing Peptide Therapeutics
The primary and most well-documented role of L-Cyclohexylalanine is as a strategic component in peptide modification to enhance their therapeutic potential. The incorporation of this non-natural amino acid can significantly improve the pharmacokinetic profile of peptide-based drugs.[2]
Improving Metabolic Stability
A major challenge in the development of peptide therapeutics is their rapid degradation by proteases in the body. The bulky cyclohexyl side chain of L-Cha acts as a steric shield, hindering the approach of proteolytic enzymes.[8] This steric hindrance, particularly when the D-isomer (D-Cyclohexylalanine) is used, significantly reduces susceptibility to enzymatic cleavage, leading to a longer in-vivo half-life.[8]
Modulating Receptor Binding and Activity
The increased hydrophobicity imparted by the cyclohexyl group can enhance a peptide's ability to interact with lipid membranes and the hydrophobic pockets of target receptors. This can lead to improved receptor binding affinity and, consequently, enhanced biological activity.[3][8]
Case Study 1: Apelin Receptor Agonists for Cardiovascular Disease
The apelinergic system, which involves the apelin receptor (APJ), is a promising target for the treatment of cardiovascular diseases.[9] However, the endogenous apelin peptides are rapidly degraded in vivo, limiting their therapeutic utility.[9]
Incorporation of L-Cyclohexylalanine into apelin analogs has been shown to dramatically increase their plasma half-life. Modified apelin-13 and apelin-17 analogues containing L-Cha have demonstrated significantly longer plasma half-lives (up to 40-fold and 340-fold increases, respectively) compared to the native peptides.[6][9] These modified peptides also show potent agonistic activity at the apelin receptor and have demonstrated blood pressure-lowering effects in preclinical models.[9][10]
Case Study 2: Dipeptidyl Peptidase-IV (DPP-4) Inhibitors for Diabetes
Dipeptidyl peptidase-IV (DPP-4) is a serine protease that inactivates incretin hormones, which are involved in regulating insulin secretion.[11][12] Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes.[11]
Derivatives of L-Cyclohexylalanine have been synthesized and evaluated as potent and selective DPP-4 inhibitors.[6][13] Specifically, 4-arylcyclohexylalanine analogs have shown high inhibitory activity (IC50 in the nanomolar range) and excellent pharmacokinetic profiles.[13] The incorporation of the cyclohexylalanine moiety contributes to both the potency and the favorable drug-like properties of these inhibitors.
Potential as a Carboxypeptidase A Inhibitor
Carboxypeptidase A (CPA) is a zinc-containing metalloexopeptidase that plays a role in digestion by hydrolyzing the C-terminal peptide bonds of proteins, with a preference for residues with aromatic or branched aliphatic side chains.[14] The active site of CPA contains a Zn²⁺ ion coordinated by amino acid residues, which is essential for its catalytic activity.[14][15]
Mechanism of Carboxypeptidase A Inhibition
Inhibitors of CPA typically function by interacting with the active site zinc ion and/or the surrounding amino acid residues involved in substrate binding and catalysis.[10][14] There are two primary proposed catalytic mechanisms for CPA: a nucleophilic pathway involving a covalent acyl-enzyme intermediate and a promoted-water pathway where a water molecule directly attacks the peptide bond.[14] Inhibitors can interfere with either of these pathways. For example, some inhibitors act as transition-state analogs, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.[16] Others may chelate the active site zinc ion, rendering the enzyme inactive.[10]
Experimental Protocol: Carboxypeptidase A Inhibition Assay
The following protocol describes a general method for assessing the inhibitory potential of this compound against Carboxypeptidase A.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound for Carboxypeptidase A.
Materials:
-
Bovine pancreatic Carboxypeptidase A (Sigma-Aldrich, C9268 or equivalent)
-
This compound
-
Hippuryl-L-phenylalanine (substrate)
-
Tris-HCl buffer (e.g., 25 mM Tris-HCl, 500 mM NaCl, pH 7.5)
-
UV-Vis Spectrophotometer
-
96-well UV-transparent microplates
-
Multichannel pipette
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Carboxypeptidase A in cold 10% LiCl. Determine the protein concentration by measuring absorbance at 280 nm.
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a stock solution of the substrate, hippuryl-L-phenylalanine, in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add increasing concentrations of this compound to the wells.
-
Include control wells with no inhibitor (enzyme activity control) and wells with no enzyme (background control).
-
Add a fixed concentration of Carboxypeptidase A to all wells except the background control.
-
Pre-incubate the enzyme and inhibitor at 25°C for a defined period (e.g., 15 minutes).
-
-
Initiation of Reaction and Data Acquisition:
-
Initiate the enzymatic reaction by adding the substrate, hippuryl-L-phenylalanine, to all wells simultaneously using a multichannel pipette.
-
Immediately begin monitoring the increase in absorbance at 254 nm over time using a microplate reader. The hydrolysis of hippuryl-L-phenylalanine releases hippuric acid, which absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of enzyme inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.
-
Conclusion and Future Perspectives
This compound is a valuable and versatile tool in the arsenal of medicinal chemists and drug development professionals. Its primary role as a building block for enhancing the metabolic stability and modulating the biological activity of peptide-based therapeutics is well-established, with significant successes in the development of apelin receptor agonists and DPP-4 inhibitors.
While its potential as a direct inhibitor of Carboxypeptidase A is plausible based on its structure, further research is required to quantify this activity and elucidate the precise mechanism of interaction. The experimental protocols provided in this guide offer a framework for such investigations.
Future research into L-Cyclohexylalanine and its derivatives will likely continue to focus on its incorporation into novel peptide and peptidomimetic scaffolds to address a wide range of therapeutic targets. Its ability to confer favorable pharmacokinetic properties makes it a key component in the ongoing effort to develop more effective and convenient peptide-based drugs.
References
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Wikipedia. Carboxypeptidase A. [Link]
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Fernandez, K. X., et al. (2021). Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators. RSC Medicinal Chemistry. [Link]
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Acs, Z., et al. (1997). Inhibition of Carboxypeptidase A by d-Penicillamine: Mechanism and Implications for Drug Design. Biochemistry. [Link]
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Slideshare. 6 carboxypeptidase mechanism. [Link]
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Kim, D. H., et al. (2002). Mechanistic insight into the inactivation of carboxypeptidase A by alpha-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid, a novel type of irreversible inhibitor for carboxypeptidase A with no stereospecificity. Journal of the American Chemical Society. [Link]
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Larsen, K. S., & Auld, D. S. (1989). Carboxypeptidase A: mechanism of zinc inhibition. Biochemistry. [Link]
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Duffy, J. L., et al. (2007). 4-arylcyclohexylalanine analogs as potent, selective, and orally active inhibitors of dipeptidyl peptidase IV. Bioorganic & medicinal chemistry letters. [Link]
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A Technical Guide to the Enantioselective Synthesis of (S)-2-Amino-3-cyclohexylpropanoic acid hydrate (L-Cyclohexylalanine)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Amino-3-cyclohexylpropanoic acid, commonly known as L-Cyclohexylalanine (L-Cha), is a non-proteinogenic amino acid of significant interest in medicinal chemistry.[1][2] Its incorporation into peptide-based drug candidates can confer enhanced metabolic stability, improved bioavailability, and unique conformational constraints by replacing natural aromatic amino acids like phenylalanine.[3][4] This guide, intended for researchers and drug development professionals, provides a detailed exploration of the core, field-proven strategies for the enantioselective synthesis of L-Cyclohexylalanine hydrate. We will dissect three principal pathways: catalytic asymmetric hydrogenation, biocatalytic reductive amination, and diastereoselective alkylation using chiral auxiliaries. Each section explains the underlying chemical principles, provides detailed, step-by-step experimental protocols, and presents comparative data to inform methodological choices in both research and process development settings.
Introduction
The value of L-Cyclohexylalanine lies in its unique structure: a chiral α-amino acid featuring a bulky, lipophilic cyclohexyl side chain.[5] This structure distinguishes it from the 20 common proteinogenic amino acids and makes it a valuable building block for creating novel therapeutics with improved pharmacological profiles.[6][7]
Chemical and Physical Properties
L-Cyclohexylalanine is a white to off-white crystalline solid.[3] Its key properties are summarized in the table below. The compound's stability and defined stereochemistry are critical for its application in pharmaceutical synthesis.[5]
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇NO₂ | [7] |
| Molecular Weight | 171.24 g/mol | [7] |
| Melting Point | 322 °C | [5] |
| Boiling Point | 307.1±25.0 °C (Predicted) | [5] |
| Appearance | White to off-white solid | [3] |
| Storage | 2-8°C, Inert atmosphere | [7] |
Significance in Medicinal Chemistry
The synthesis of unnatural amino acids is a cornerstone of modern drug discovery.[8][9] L-Cyclohexylalanine is particularly important for several reasons:
-
Peptidomimetics: It serves as a bioisostere for Phenylalanine or Tyrosine, replacing the aromatic ring with a saturated carbocycle. This modification can increase a peptide's resistance to enzymatic degradation by proteases, thereby extending its half-life in vivo.[3]
-
Enzyme Inhibitors: Derivatives of L-Cyclohexylalanine are potent inhibitors of enzymes such as dipeptidyl peptidase-IV (DPP-IV), which is a target for the treatment of type 2 diabetes.[7]
-
Conformational Control: The bulky cyclohexyl group restricts the conformational freedom of the peptide backbone, which can lock the molecule into a bioactive conformation and improve binding affinity to its target.
Core Synthetic Strategies: A Comparative Overview
The primary challenge in synthesizing L-Cyclohexylalanine is the precise control of the stereocenter at the α-carbon to produce the desired (S)-enantiomer in high purity. Three dominant strategies have emerged, each with distinct advantages and limitations.
| Synthetic Strategy | Key Principle | Typical e.e. (%) | Scalability | Key Advantages |
| Asymmetric Hydrogenation | Chiral metal catalyst directs H₂ addition to a prochiral alkene.[10] | >95% | Good to Excellent | High yields, high enantioselectivity, well-established technology.[11] |
| Biocatalytic Reductive Amination | Enzyme (transaminase) catalyzes stereoselective amine group transfer.[12] | >99% | Excellent | Extremely high selectivity, mild aqueous conditions, sustainable.[13] |
| Diastereoselective Alkylation | A chiral auxiliary directs the stereoselective addition of the cyclohexylmethyl group.[14] | >98% (d.e.) | Moderate | High diastereoselectivity, predictable stereochemical outcome.[15] |
Strategy I: Catalytic Asymmetric Hydrogenation
This is a robust and widely used method for establishing the stereochemistry of α-amino acids.[16] The core principle involves the hydrogenation of a prochiral olefin precursor using a transition metal (typically Rhodium) complexed with a chiral phosphine ligand.[10][17]
Pathway A: Hydrogenation of a Dehydroamino Acid Precursor
This classic approach involves a two-step process: first, the synthesis of a prochiral α,β-unsaturated amino acid derivative, followed by the key asymmetric hydrogenation.[17]
Workflow: Asymmetric Hydrogenation of a Dehydroamino Acid
Caption: Workflow for L-Cyclohexylalanine synthesis via asymmetric hydrogenation.
Experimental Protocol: Synthesis of Methyl 2-acetamido-3-cyclohexylacrylate [17]
-
Azlactone Formation: In a round-bottom flask, combine cyclohexanecarboxaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and acetic anhydride (3.0 eq). Add sodium acetate (0.8 eq) and heat the mixture to 100 °C for 1-2 hours.
-
Quenching: Cool the reaction mixture to room temperature and pour it into cold water with stirring.
-
Isolation: Collect the precipitated azlactone product by filtration and wash thoroughly with cold water.
-
Methanolysis: Reflux the crude azlactone in methanol for 4 hours to induce ring-opening.
-
Purification: Remove the solvent under reduced pressure. Purify the resulting residue by column chromatography on silica gel to afford the target precursor.
Experimental Protocol: Asymmetric Hydrogenation and Deprotection [17]
-
Catalyst Preparation: In a hydrogenation vessel under an inert atmosphere (e.g., Argon), dissolve the precursor, methyl 2-acetamido-3-cyclohexylacrylate (1.0 eq), in degassed methanol. Add the rhodium catalyst precursor (e.g., [Rh(COD)₂]BF₄, ~0.01 eq) and the chiral phosphine ligand (e.g., (R,R)-Me-DuPhos, ~0.011 eq).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-10 bar) and stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Carefully release the hydrogen pressure and remove the solvent under reduced pressure. The residue contains the N-acetylated methyl ester.
-
Hydrolysis: Reflux the crude residue with 6M hydrochloric acid for 4-6 hours to remove both the acetyl and methyl protecting groups.
-
Isolation: Cool the solution and adjust the pH to the isoelectric point of L-Cyclohexylalanine (~pH 6) to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield (S)-2-Amino-3-cyclohexylpropanoic acid.
Pathway B: Direct Hydrogenation of L-Phenylalanine
A more direct route involves the catalytic hydrogenation of the aromatic ring of L-Phenylalanine, which is a readily available chiral starting material. This method preserves the existing stereocenter.[7]
Experimental Protocol: Hydrogenation of L-Phenylalanine [7]
-
Reaction Setup: In a high-pressure hydrogenation autoclave, dissolve or suspend L-phenylalanine (1.0 eq) in a solvent mixture of deionized water and isopropanol. Add hydrochloric acid (~1.2 eq) to aid dissolution.
-
Catalyst Addition: Add a Pt/Rh on activated carbon catalyst (e.g., 4% Pt, 1% Rh; ~5 wt% of the substrate).
-
Hydrogenation: Seal the autoclave. Purge with nitrogen, then with hydrogen. Pressurize the system with hydrogen to 8-10 bar and heat to 50-60 °C. Maintain the reaction for 6-8 hours until hydrogen uptake ceases.
-
Isolation: Depressurize the vessel and purge with nitrogen. Filter the hot reaction mixture to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to remove isopropanol. Adjust the pH of the remaining aqueous solution to 5-6 with 50% sodium hydroxide solution.
-
Crystallization: Cool the solution to 0-10 °C to induce crystallization. Collect the product by filtration, wash with cold deionized water, and dry in a vacuum oven.
Strategy II: Biocatalytic Reductive Amination
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods.[12] This chemoenzymatic route uses a transaminase enzyme to asymmetrically install the amine group onto a keto acid precursor.[13][17]
Workflow: Biocatalytic Synthesis of L-Cyclohexylalanine
Caption: Chemoenzymatic workflow for L-Cyclohexylalanine synthesis.
Experimental Protocol: Synthesis of Cyclohexylpyruvic Acid[17]
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of diethyl oxalate (1.0 eq) in anhydrous diethyl ether and cool it to -10 °C.
-
Grignard Addition: Add a solution of cyclohexylmagnesium bromide in diethyl ether (1.0 eq) dropwise, maintaining the temperature below 0 °C.
-
Stirring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Quenching and Hydrolysis: Quench the reaction by slowly adding dilute hydrochloric acid. Transfer the mixture to a flask and reflux for 6 hours to hydrolyze the ester intermediates.
-
Isolation: Cool the reaction mixture. The product, cyclohexylpyruvic acid, will crystallize. Collect the solid by filtration, wash with cold water, and dry.
Experimental Protocol: Enantioselective Reductive Amination[17]
-
Reaction Mixture: In a temperature-controlled vessel (e.g., 30-40 °C), dissolve cyclohexylpyruvic acid (1.0 eq) in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Component Addition: Add the ω-transaminase enzyme (e.g., from Vibrio fluvialis), the cofactor pyridoxal 5'-phosphate (PLP), and an excess of the amine donor (e.g., L-alanine or isopropylamine, 5-10 eq).
-
Incubation: Gently agitate the mixture for 24-48 hours. Monitor the reaction progress by HPLC.
-
Enzyme Removal: Upon completion, remove the enzyme by centrifugation or filtration.
-
Product Isolation: Adjust the pH of the supernatant to the isoelectric point (~pH 6) to induce precipitation of L-Cyclohexylalanine. Collect the product by filtration, wash with cold water, and dry.
Strategy III: Diastereoselective Alkylation with Chiral Auxiliaries
This strategy relies on attaching a chiral auxiliary to a glycine substrate to form a diastereomeric intermediate. The steric and electronic properties of the auxiliary then direct the incoming electrophile (the cyclohexylmethyl group) to one face of the molecule, establishing the desired stereochemistry.[14][15] The auxiliary is removed in a final step.
Logical Flow: Diastereoselective Alkylation
Caption: Logical relationship in a chiral auxiliary-mediated synthesis.
Representative Protocol: Alkylation of an α-tert-Butanesulfinamide Auxiliary-Bound Ester[14]
-
Substrate Preparation: Prepare the chiral N-tert-butanesulfinyl amino ester from glycine ester and the appropriate chiral sulfinamide.
-
Enolate Formation: Dissolve the chiral substrate in an anhydrous aprotic solvent like THF and cool to -78 °C under an inert atmosphere. Add a strong base (e.g., NaHMDS or LDA) dropwise to form the enolate.
-
Alkylation: After stirring for approximately 1 hour, add cyclohexylmethyl bromide (or iodide) to the enolate solution at -78 °C. Allow the reaction to proceed for several hours until complete.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The diastereomeric excess (d.e.) can be determined at this stage by NMR or HPLC.
-
Auxiliary Cleavage: Treat the purified product with an acid (e.g., HCl in methanol) to cleave the sulfinamide auxiliary and hydrolyze the ester, yielding the hydrochloride salt of L-Cyclohexylalanine.
-
Isolation: Neutralize the solution to the isoelectric point to precipitate the final product.
Conclusion
The synthesis of enantiomerically pure (S)-2-Amino-3-cyclohexylpropanoic acid hydrate can be achieved through several robust and high-yielding pathways.
-
Catalytic Asymmetric Hydrogenation stands out for its scalability and the maturity of the technology, making it highly suitable for industrial production.[11][17]
-
Biocatalytic Reductive Amination represents the state-of-the-art in green chemistry, offering unparalleled enantioselectivity under mild, aqueous conditions, which is increasingly favored in modern pharmaceutical manufacturing.[12][13]
-
Diastereoselective Alkylation provides a reliable and predictable method for laboratory-scale synthesis, where the cost and multi-step nature of using an auxiliary are less prohibitive.[14][15]
The optimal choice of synthetic route depends on the specific requirements of the project, including scale, cost, available equipment, and sustainability goals. Each of the detailed methodologies provides a validated and trustworthy pathway for obtaining this critical building block for next-generation therapeutics.
References
- BenchChem. (2025). Enantioselective Synthesis of N-Cyclohexyl-DL-alanine: A Technical Guide.
- The Journal of Organic Chemistry. Diastereoselective Synthesis of Unnatural Amino Acids by Alkylation of α-tert-Butanesulfinamide Auxiliary-Bound Enolates. ACS Publications.
- Frontiers. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli.
- PMC - NIH. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis.
- Organic & Biomolecular Chemistry (RSC Publishing). Highly diastereo- and enantioselective synthesis of multisubstituted allylic amino acid derivatives by allylic alkylation of a chiral glycine-based nickel complex and vinylethylene carbonates.
- Chemical Reviews. (2019). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids.
- Guidechem. L-Cyclohexylalanine 27527-05-5 wiki.
- Biosynthesis of food constituents: Amino acids: 4. Non-protein amino acids.
- Taylor & Francis. Non-proteinogenic amino acids – Knowledge and References.
- Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride.
- The Journal of Organic Chemistry. Enantioselective synthesis of .alpha.-amino acid derivatives via the stereoselective alkylation of a homochiral glycine enolate synthon. ACS Publications.
- Exploring L-Cyclohexylalanine: Properties, Applications, and Manufacturing.
- ChemicalBook. (2025). L-Cyclohexylalanine | 27527-05-5.
- Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules.
- ResearchGate. Diastereoselective alkylation and methods for chiral auxiliary removal.
- Google Patents. (2021). Synthesis method of L-tert-leucine and L-cyclohexylalanine.
- NINGBO INNO PHARMCHEM CO.,LTD. L-Cyclohexylalanine: High-Purity Amino Acid Derivative for Pharmaceutical Intermediates Manufacturing.
- MySkinRecipes. This compound.
- PubMed. (2004). Enzymatic resolution for the preparation of enantiomerically enriched D-beta-heterocyclic alanine derivatives using Escherichia coli aromatic L-amino acid transaminase.
- NIH. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature.
- ElectronicsAndBooks. Asymmetric Synthesis. Asymmetric Catalytic Hydrogenation Using Chiral Chelating Six-Membered Ring Diphosphines.
- Google Patents. (2011). Enantioselective process for cycloalkenyl ?-substituted alanines.
- PubMed. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
- PMC - NIH. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
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An In-depth Technical Guide to the Discovery and History of (S)-3-Cyclohexylalanine Hydrate
Abstract
(S)-3-Cyclohexylalanine, a non-proteinogenic amino acid, has emerged as a valuable building block in modern medicinal chemistry and peptide design. Its unique structural feature, a cyclohexyl group replacing the phenyl ring of phenylalanine, imparts enhanced lipophilicity, metabolic stability, and conformational constraint to bioactive peptides and small molecule therapeutics. This guide provides a comprehensive overview of the discovery, historical development, and synthesis of (S)-3-Cyclohexylalanine hydrate. We will delve into the seminal early syntheses, explore the evolution of stereoselective methodologies, and present detailed protocols for contemporary asymmetric approaches. Furthermore, this document will cover the physicochemical characterization of its hydrate form and its strategic applications in drug development, offering researchers and scientists a thorough technical resource.
Introduction: The Significance of Non-Proteinogenic Amino Acids in Drug Discovery
The therapeutic landscape is continually evolving, with an increasing demand for novel molecular entities possessing improved pharmacological profiles. Non-proteinogenic amino acids, which are not found in the canonical genetic code, offer a rich chemical space for the design of next-generation therapeutics. The incorporation of these unique building blocks can profoundly influence the potency, selectivity, and pharmacokinetic properties of drug candidates. (S)-3-Cyclohexylalanine (L-Cyclohexylalanine) stands out as a particularly impactful member of this class. It is an analog of L-phenylalanine where the aromatic side chain is replaced by a saturated cyclohexane ring. This seemingly subtle modification has significant implications for molecular design, including:
-
Enhanced Proteolytic Resistance: The cyclohexyl moiety provides steric hindrance, shielding the adjacent peptide bonds from enzymatic degradation, thereby extending the in-vivo half-life of peptide-based drugs.[1]
-
Increased Lipophilicity: The aliphatic nature of the cyclohexane ring increases the hydrophobicity of molecules, which can enhance membrane permeability and oral bioavailability.
-
Conformational Rigidity: The defined chair and boat conformations of the cyclohexane ring can pre-organize the backbone of a peptide or small molecule, leading to higher affinity for its biological target.
This guide will provide a deep dive into the history and synthesis of this important molecule, with a focus on its hydrated form.
The Historical Perspective: From Racemic Mixtures to Chiral Purity
The journey of 3-cyclohexylalanine began in the late 1930s. In 1938, David Shemin and Robert M. Herbst at Columbia University reported the first synthesis of dl-β-cyclohexylalanine. Their work was an extension of their studies on the reduction of α-acetaminocinnamic acid to prepare β-phenylalanine. They observed that under certain conditions with Adams platinum oxide catalyst, the phenyl group was also reduced, yielding the hexahydrophenylalanine derivative.
The initial synthesis produced a racemic mixture of the D and L enantiomers. The separation of these enantiomers, a process known as chiral resolution, was a critical next step to enable their differential study in biological systems. Classically, this is achieved by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.
Modern Synthetic Methodologies for (S)-3-Cyclohexylalanine
The demand for enantiomerically pure (S)-3-cyclohexylalanine in drug development has spurred the development of sophisticated and efficient synthetic routes. Modern approaches focus on asymmetric synthesis, which directly generates the desired stereoisomer, bypassing the need for chiral resolution of a racemic mixture.
Asymmetric Hydrogenation of a Dehydroamino Acid Precursor
A robust and widely employed method for the synthesis of (S)-3-cyclohexylalanine involves the asymmetric hydrogenation of a prochiral dehydroamino acid precursor. This approach leverages chiral transition metal catalysts, typically rhodium complexes with chiral phosphine ligands, to achieve high enantioselectivity.
Workflow for Asymmetric Hydrogenation:
Caption: Workflow for the synthesis of (S)-3-Cyclohexylalanine via asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation
-
Synthesis of Methyl 2-acetamido-3-cyclohexylacrylate:
-
A mixture of cyclohexanecarboxaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and sodium acetate (1.0 eq) in acetic anhydride (3.0 eq) is heated at 100°C for 2 hours.
-
The reaction mixture is cooled and poured into cold water to precipitate the azlactone intermediate, which is collected by filtration.
-
The crude azlactone is refluxed in methanol for 4 hours to yield methyl 2-acetamido-3-cyclohexylacrylate after purification.
-
-
Asymmetric Hydrogenation:
-
In a glovebox, a pressure reactor is charged with methyl 2-acetamido-3-cyclohexylacrylate (1.0 eq), Rh(COD)₂(BF₄) (0.01 eq), and a chiral phosphine ligand such as (S,S)-Me-DuPhos (0.011 eq) in degassed methanol.
-
The reactor is sealed and pressurized with hydrogen gas (50-100 psi).
-
The reaction is stirred at room temperature for 12-24 hours.
-
-
Deprotection:
-
After the reaction, the solvent is removed, and the resulting N-acetyl-(S)-3-cyclohexylalanine methyl ester is hydrolyzed under acidic or basic conditions to yield (S)-3-cyclohexylalanine.
-
Causality in Experimental Choices:
-
Catalyst System: The choice of the rhodium precursor and the chiral phosphine ligand is critical for achieving high enantioselectivity. Ligands like DuPhos create a chiral environment around the metal center, directing the hydrogenation to one face of the prochiral double bond. The mechanism involves the coordination of the substrate to the rhodium complex, followed by the oxidative addition of hydrogen and subsequent reductive elimination to form the product.[2][3][4]
-
Solvent: Degassed methanol is a common solvent as it effectively dissolves the reactants and catalyst, and its polarity can influence the catalytic activity.
Biocatalytic Reductive Amination
Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral amines. Biocatalytic reductive amination utilizes transaminase enzymes to asymmetrically aminate a keto acid precursor.
Workflow for Biocatalytic Reductive Amination:
Caption: Workflow for the synthesis of (S)-3-Cyclohexylalanine via biocatalytic reductive amination.
Experimental Protocol: Biocatalytic Reductive Amination
-
Synthesis of Cyclohexylpyruvic Acid:
-
A solution of cyclohexylmagnesium bromide in diethyl ether is added dropwise to a cooled (-10°C) solution of diethyl oxalate (1.0 eq) in diethyl ether.
-
The reaction is stirred and then quenched with dilute hydrochloric acid.
-
The product, cyclohexylpyruvic acid, is isolated from the organic layer.
-
-
Biocatalytic Reductive Amination:
-
Cyclohexylpyruvic acid (1.0 eq) is dissolved in a buffer solution.
-
An appropriate (S)-selective ω-transaminase, pyridoxal 5'-phosphate (PLP) cofactor, and an amine donor (e.g., isopropylamine) in excess are added.
-
The mixture is gently agitated at a controlled temperature (typically 30-40°C) for 24-48 hours.
-
The product is isolated by adjusting the pH to its isoelectric point to induce precipitation.
-
Causality in Experimental Choices:
-
Enzyme and Cofactor: Transaminases are highly stereoselective enzymes. The reaction mechanism involves the transfer of an amino group from the amine donor to the enzyme-bound PLP cofactor, forming a pyridoxamine 5'-phosphate (PMP) intermediate. The PMP then transfers the amino group to the keto acid substrate to generate the chiral amino acid product.[5][6][7][8]
-
Amine Donor: An excess of a cheap and readily available amine donor, such as isopropylamine, is used to drive the reaction equilibrium towards product formation.
Comparison of Synthetic Routes
| Parameter | Asymmetric Hydrogenation | Biocatalytic Reductive Amination |
| Precursor | Methyl 2-acetamido-3-cyclohexylacrylate | Cyclohexylpyruvic acid |
| Catalyst | Chiral Rhodium-phosphine complex | ω-Transaminase |
| Stereoselectivity | Typically >95% ee | Typically >99% ee |
| Reaction Conditions | Pressurized hydrogen, organic solvents | Aqueous buffer, mild temperature |
| Advantages | Well-established, broad substrate scope | High selectivity, environmentally friendly |
| Disadvantages | Use of heavy metals, pressurized gas | Enzyme stability and cost can be a factor |
Physicochemical Characterization of (S)-3-Cyclohexylalanine Hydrate
Accurate characterization of the final product is crucial for its use in research and development. (S)-3-Cyclohexylalanine is often isolated as a hydrate, meaning water molecules are incorporated into its crystal lattice.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | (S)-2-Amino-3-cyclohexylpropanoic acid hydrate | [9] |
| Synonyms | L-Cyclohexylalanine hydrate, (S)-(+)-Cyclohexylalanine hydrate | [10][11] |
| CAS Number | 27527-05-5 (anhydrous) | [10][11][12] |
| Molecular Formula | C₉H₁₇NO₂ · H₂O | |
| Molecular Weight | 189.25 g/mol (monohydrate) | |
| Appearance | White to off-white solid/powder | [11] |
| Melting Point | 322 °C (anhydrous) | [11] |
| Optical Rotation | [α]20/D +11.0° to +14.0° (c=1 in 5M HCl) | |
| Solubility | Soluble in water |
Spectroscopic Data:
-
¹H-NMR (500 MHz, D₂O/NaOD): δ (ppm) = 0.85-1.0, 1.1-1.52, and 1.63-1.75 (all multiple peaks totaling 13H, cyclohexyl-H, and cyclohexyl-CH₂), 3.3 (triple peak, 1H, α-H).[11]
-
Infrared (IR) and Raman Spectra: Available in public databases such as PubChem.[10]
The presence of water in the hydrate form can be confirmed by techniques such as Karl Fischer titration or thermogravimetric analysis (TGA). The exact melting point may vary depending on the hydration state.
Applications in Drug Development and Peptide Science
The unique properties of (S)-3-cyclohexylalanine have made it a valuable component in the design of peptide and small molecule drugs.
-
Peptide Mimetics: By replacing phenylalanine with cyclohexylalanine, medicinal chemists can fine-tune the properties of peptides. For example, it has been used to modify atrial natriuretic peptides to regulate body fluid and blood pressure.[13]
-
Increased Potency and Stability: The conformational constraint imposed by the cyclohexyl ring can lead to a more favorable binding orientation with the target receptor or enzyme, resulting in increased potency. As previously mentioned, its steric bulk also enhances resistance to enzymatic degradation.[1]
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: Derivatives of cyclohexylalanine have been investigated as inhibitors of DPP-IV, an enzyme involved in glucose metabolism, making them potential candidates for the treatment of type 2 diabetes.[11]
Conclusion
(S)-3-Cyclohexylalanine hydrate has transitioned from a laboratory curiosity to a key building block in modern drug discovery. Its history reflects the broader advancements in organic synthesis, from classical resolution of racemates to highly efficient and selective asymmetric catalytic methods. The development of both chemocatalytic and biocatalytic routes provides researchers with versatile options for accessing this valuable compound. As our understanding of structure-activity relationships deepens, the strategic incorporation of (S)-3-cyclohexylalanine is poised to play an even greater role in the creation of novel therapeutics with enhanced efficacy and durability.
References
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- 13. medchemexpress.com [medchemexpress.com]
A Comprehensive Technical Guide to the Structural Analysis of (S)-2-Amino-3-cyclohexylpropanoic Acid Hydrate
Audience: Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle but a scientific imperative. (S)-2-Amino-3-cyclohexylpropanoic acid, a non-proteinogenic amino acid, serves as a critical chiral building block in the synthesis of numerous therapeutic agents. The presence of water within its crystal lattice, forming a hydrate, introduces a significant variable that can profoundly influence its physicochemical properties, including stability, solubility, and handling characteristics. A definitive structural analysis of this hydrate is therefore fundamental to ensuring batch-to-batch consistency, process control, and the ultimate safety and efficacy of the final drug product. This guide eschews a rigid template, instead presenting a logically structured, in-depth narrative on the multi-technique approach required for the unambiguous structural elucidation of (S)-2-Amino-3-cyclohexylpropanoic acid hydrate.
The Foundational Question: Why is Hydrate Characterization Critical?
The incorporation of water molecules into a crystalline lattice can fundamentally alter a compound's properties. For an API intermediate like (S)-2-Amino-3-cyclohexylpropanoic acid, failing to fully characterize its hydrated state can lead to unforeseen challenges during process development and manufacturing. Hydrates can exhibit different dissolution rates and may convert to anhydrous forms under specific temperature and humidity conditions, impacting product performance.[1][2] Therefore, a comprehensive analysis is required to establish the exact stoichiometry of water, its role in the crystal packing, and the overall stability of the hydrated form. This guide details a self-validating analytical workflow designed to provide a complete and trustworthy structural picture.
The Analytical Strategy: An Integrated, Multi-Technique Approach
No single analytical technique can provide the complete structural story of a hydrated crystalline compound. A robust analysis relies on the convergence of data from several complementary methods. Our approach is built on four pillars, each providing a unique piece of the structural puzzle.
-
Single-Crystal X-ray Diffraction (SC-XRD): The unequivocal "gold standard" for determining the three-dimensional atomic arrangement in a crystal.
-
Spectroscopy (NMR & FTIR): To confirm the covalent structure and probe the local chemical environment of functional groups.
-
Thermal Analysis (TGA & DSC): To precisely quantify the water content and characterize the thermal stability and phase transitions of the hydrate.
-
Mass Spectrometry (MS): To provide definitive confirmation of the molecular weight and elemental composition of the parent molecule.
This integrated strategy ensures that the findings from each technique corroborate the others, leading to an authoritative and scientifically sound structural assignment.
Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Architectural Blueprint
SC-XRD provides an unparalleled, direct visualization of the molecular structure at the atomic level. It is the only technique that can definitively reveal the precise positions of the amino acid and water molecules within the crystal lattice, their stereochemistry, and the intricate network of intermolecular forces that hold them together.
Causality Behind the Choice:
SC-XRD is chosen because it directly addresses the core questions of hydrate analysis:
-
Stoichiometry: It allows for the direct counting of water molecules per amino acid molecule in the asymmetric unit of the crystal.
-
Connectivity and Conformation: It confirms the expected covalent bonds of the amino acid and reveals its three-dimensional shape.
-
Intermolecular Interactions: Crucially, it maps the hydrogen-bonding network between the water molecules and the amino acid's functional groups (amine and carboxylate), which is the primary force governing the hydrate's stability.[3]
Experimental Protocol: A Validating Workflow
The process from obtaining a crystal to a final, validated structure is systematic and ensures data integrity at each step.
Caption: A step-by-step workflow for SC-XRD analysis.
Data Interpretation: From Numbers to Insights
The refined crystallographic model yields a wealth of quantitative data, which should be summarized for clarity.
Table 1: Representative Crystallographic Data Summary
| Parameter | Example Value | Significance |
|---|---|---|
| Formula Sum | C₉ H₁₉ N O₃ | Confirms a 1:1 ratio of the amino acid to water (monohydrate). |
| Crystal System | Monoclinic | Describes the fundamental symmetry of the crystal lattice. |
| Space Group | P2₁ | Specifies the symmetry elements and confirms a chiral environment. |
| Final R1 value | < 5% | Indicates a good fit between the experimental data and the final structural model. |
| H-Bond (N-H···O) | d = 2.85 Å | Quantifies a key interaction stabilizing the crystal structure. |
| H-Bond (Water O-H···O) | d = 2.78 Å | Shows the water molecule acting as a bridge between amino acid molecules. |
Spectroscopic Analysis: Confirming Molecular Identity
Spectroscopic techniques provide essential confirmation of the molecular structure identified by SC-XRD and offer insights into the compound's behavior in different states.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expertise & Rationale: NMR is the most powerful tool for elucidating the covalent structure of an organic molecule in solution. For (S)-2-Amino-3-cyclohexylpropanoic acid, ¹H and ¹³C NMR spectra provide an unambiguous fingerprint of the carbon-hydrogen framework. The experiment is designed to confirm that the molecule's core structure is correct and has not undergone rearrangement.
-
Protocol (¹H NMR):
-
Sample Preparation: Dissolve ~5 mg of the hydrate in 0.6 mL of deuterium oxide (D₂O). The use of D₂O is a deliberate choice to allow for the exchange of labile protons (on -NH₂ and -COOH), which simplifies the spectrum by causing these peaks to disappear, aiding in the assignment of the C-H signals.
-
Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer, ensuring sufficient scans for a good signal-to-noise ratio.
-
Analysis: Analyze the chemical shifts, integration values (proton count), and spin-spin coupling patterns to assign all proton signals.
-
Table 2: Expected ¹H NMR Assignments in D₂O
| Proton Group | Expected Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| α-H (on chiral center) | ~3.7 | Doublet of doublets | 1H |
| β-CH₂ (adjacent to ring) | ~1.8 - 1.6 | Multiplet | 2H |
| Cyclohexyl-H | ~1.7 - 0.9 | Complex Multiplets | 11H |
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Expertise & Rationale: FTIR probes the vibrational frequencies of chemical bonds, making it highly sensitive to the presence of specific functional groups. For a hydrate, it provides rapid, confirmatory evidence of water's presence through its characteristic O-H vibrations.
-
Protocol (Solid State - ATR):
-
Place a small amount of the crystalline hydrate directly on the Attenuated Total Reflectance (ATR) crystal.
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
-
-
Key Diagnostic Peaks:
-
~3500-3200 cm⁻¹ (Broad): Strong, broad absorption characteristic of O-H stretching vibrations from both the water molecule and the carboxylic acid, broadened due to extensive hydrogen bonding.
-
~1630 cm⁻¹: A sharp peak corresponding to the H-O-H scissoring (bending) vibration, a definitive marker for lattice water.
-
~1580 cm⁻¹ & ~1410 cm⁻¹: Asymmetric and symmetric stretching of the carboxylate (COO⁻) group, indicating the zwitterionic form in the solid state.
-
Thermal Analysis: Quantifying Water and Mapping Stability
Thermal analysis is essential for quantifying the water of hydration and understanding the material's behavior upon heating.
Thermogravimetric Analysis (TGA)
-
Trustworthiness & Rationale: TGA provides precise and accurate quantitative data on mass changes as a function of temperature. Its primary role here is to determine the exact stoichiometry of the hydrate by measuring the mass loss corresponding to the dehydration event.
-
Protocol:
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
-
Data Interpretation: A distinct step-wise mass loss is observed. For a monohydrate of (S)-2-Amino-3-cyclohexylpropanoic acid (MW: 171.24 g/mol ), the theoretical mass loss for one water molecule (MW: 18.02 g/mol ) is 9.52% . An experimental result close to this value provides strong evidence for a monohydrate.
Differential Scanning Calorimetry (DSC)
-
Expertise & Rationale: DSC measures the heat flow associated with thermal transitions. It is run in conjunction with TGA to correlate the mass loss with a specific thermal event (an endotherm for dehydration). It also reveals subsequent events, such as the melting of the anhydrous form.
-
Protocol:
-
Seal 3-5 mg of the sample in a hermetic aluminum pan. Using a hermetic pan is crucial to contain the water vapor upon dehydration, ensuring a sharp and well-defined endotherm.
-
Heat the sample at the same rate as the TGA experiment.
-
-
Data Interpretation: The DSC thermogram will show an endothermic peak at the temperature corresponding to the TGA mass loss, representing the energy required to remove the water from the crystal lattice.
References
(S)-2-Amino-3-cyclohexylpropanoic Acid Hydrate: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
(S)-2-Amino-3-cyclohexylpropanoic acid hydrate, more commonly known as Neramexane, is a promising investigational drug with a unique dual-antagonist mechanism of action targeting both N-methyl-D-aspartate (NMDA) and α9α10 nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive overview of the current scientific understanding of Neramexane, from its chemical properties and synthesis to its pharmacological profile and potential therapeutic applications. We delve into the preclinical evidence for its neuroprotective effects and critically evaluate the data from clinical trials in tinnitus and Alzheimer's disease. This document is intended to be a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound.
Introduction: A Novel Antagonist in Neurotherapeutics
This compound, or Neramexane, is a derivative of the amino acid alanine and is structurally related to memantine.[1][2] It has garnered significant interest in the scientific community for its potential to treat a range of neurological and psychiatric disorders.[1][3] Animal studies have suggested its potential as an antidepressant and nootropic agent, while clinical investigations have primarily focused on its efficacy in treating tinnitus and Alzheimer's disease.[1][3]
Chemical Properties and Structure
This compound is a white to light yellow crystalline powder.[4] Its chemical structure is characterized by a cyclohexyl group attached to the beta-carbon of an alanine backbone.
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| Synonyms | Neramexane, 3-Cyclohexyl-L-alanine hydrate | [5] |
| CAS Number | 307310-72-1 | [5] |
| Molecular Formula | C9H19NO3 | [6] |
| Molecular Weight | 189.25 g/mol | [5] |
| Appearance | White to Light yellow powder to crystal | [4] |
| Melting Point | 237.0 to 241.0 °C | [4] |
Synthesis of this compound (Neramexane)
The synthesis of Neramexane has been described in various patents and scientific literature. A common approach involves a multi-step process starting from isophorone.[7]
Synthetic Pathway Overview
A representative synthetic route is outlined below. This process is designed for scalability and economic viability on an industrial scale.[7]
Caption: Generalized synthetic pathway for Neramexane.
Detailed Experimental Protocol (Illustrative)
The following is an illustrative protocol based on publicly available information and is not intended as a definitive manufacturing process.
Step 1: Synthesis of 3,3,5,5-Tetramethylcyclohexanone Isophorone is converted to 3,3,5,5-tetramethylcyclohexanone via a CuCl-catalyzed conjugate addition of methylmagnesium iodide.[7]
Step 2: Synthesis of 1-Hydroxy-1,3,3,5,5-pentamethylcyclohexane The resulting tetramethylcyclohexanone undergoes a Grignard reaction with methylmagnesium chloride to yield 1-hydroxy-1,3,3,5,5-pentamethylcyclohexane.[7]
Step 3: Synthesis of 1-Chloroacetamido-1,3,3,5,5-pentamethylcyclohexane The alcohol is then reacted with chloroacetonitrile in an acidic solution in a Ritter reaction to form the chloroacetamido derivative.[7]
Step 4: Hydrolysis to Neramexane Finally, the 1-chloroacetamido-1,3,3,5,5-pentamethylcyclohexane is hydrolyzed using thiourea in water to yield 1-amino-1,3,3,5,5-pentamethylcyclohexane (Neramexane).[7] The product can then be isolated as a salt, such as the hydrochloride or mesylate.
Mechanism of Action: A Dual Antagonistic Profile
Neramexane's therapeutic potential stems from its unique ability to modulate two key receptor systems in the central nervous system: the N-methyl-D-aspartate (NMDA) receptors and the α9α10 nicotinic acetylcholine receptors (nAChRs).[1][2]
NMDA Receptor Antagonism
Neramexane acts as an uncompetitive antagonist of the NMDA receptor.[8] This means it binds to a site within the ion channel of the receptor, but only when the channel is open, which occurs upon binding of the neurotransmitters glutamate and glycine.[8] This "use-dependent" mechanism is thought to be advantageous, as it may preferentially block excessive, pathological NMDA receptor activation while preserving normal physiological function.[3]
Caption: Neramexane's uncompetitive antagonism of the NMDA receptor.
Nicotinic Acetylcholine Receptor Antagonism
In addition to its effects on NMDA receptors, Neramexane is also an antagonist of the α9α10 subtype of nicotinic acetylcholine receptors.[1] These receptors are prominently expressed in the inner ear, specifically on outer hair cells, and are involved in the efferent auditory pathway that modulates hearing sensitivity.[9] By blocking these receptors, Neramexane may influence auditory processing and potentially alleviate symptoms of tinnitus.[10]
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An In-depth Technical Guide to (S)-3-Cyclohexylalanine Hydrate: Derivatives and Analogs in Modern Drug Discovery
Abstract
(S)-3-Cyclohexylalanine (Cha), a non-proteinogenic amino acid, has emerged as a pivotal structural motif in medicinal chemistry. Its unique aliphatic, bulky side chain offers a compelling alternative to aromatic residues like phenylalanine, bestowing peptides and small molecules with enhanced metabolic stability, conformational rigidity, and modulated receptor affinity. This technical guide provides a comprehensive exploration of (S)-3-Cyclohexylalanine hydrate, its key derivatives, and strategic analogs for researchers, scientists, and drug development professionals. We will delve into the rationale behind its synthesis, the strategic considerations for its incorporation into bioactive molecules, and its application in the development of novel therapeutics, including apelin receptor agonists and dipeptidyl peptidase-IV (DPP-IV) inhibitors. This document is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols and comparative data to empower your research endeavors.
The Core Moiety: (S)-3-Cyclohexylalanine Hydrate
(S)-3-Cyclohexylalanine is an analog of phenylalanine where the aromatic phenyl ring is replaced by a saturated cyclohexyl ring. This seemingly subtle modification has profound implications for the molecule's physicochemical properties and its behavior when incorporated into larger structures. The commercially available form is often a hydrate, which can influence its solubility and handling characteristics.[1]
Physicochemical Properties
The cyclohexyl side chain imparts a significant increase in lipophilicity compared to its parent amino acid, alanine, and a distinct conformational profile compared to phenylalanine. This influences its interactions within biological systems and its pharmacokinetic profile.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇NO₂ · H₂O | [2] |
| Molecular Weight | 189.25 g/mol (Hydrate) | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 234-237 °C | [2] |
| Solubility | Soluble in water | [4] |
| Optical Rotation | [α]20/D +11.0° to +14.0° |
Synthesis of the Chiral Core: Strategies and Rationale
The enantioselective synthesis of (S)-3-Cyclohexylalanine is critical to its application in drug development, as stereochemistry dictates biological activity. Several robust methods have been developed, each with distinct advantages.
Asymmetric Hydrogenation of Prochiral Precursors
A prevalent and highly effective strategy involves the asymmetric hydrogenation of a prochiral dehydroamino acid precursor. This method leverages chiral catalysts to establish the desired stereocenter with high fidelity.
Rationale: The choice of a chiral phosphine ligand coordinated to a metal center (typically rhodium) creates a chiral environment around the double bond of the precursor.[5] This forces the addition of hydrogen to occur preferentially from one face of the molecule, leading to a high enantiomeric excess of the desired (S)-enantiomer. The selection of the specific ligand (e.g., DuPhos, BINAP) is crucial and is often determined empirically to achieve the highest stereoselectivity for the given substrate.
Experimental Protocol: Asymmetric Hydrogenation
-
Precursor Synthesis: Synthesize the N-acetyl-α,β-dehydro-3-cyclohexylalanine methyl ester precursor via an Erlenmeyer-Azlactone synthesis from cyclohexanecarboxaldehyde and N-acetylglycine.
-
Hydrogenation: In a high-pressure reactor, dissolve the precursor in an appropriate solvent such as methanol.
-
Catalyst Addition: Add a catalytic amount of a chiral rhodium catalyst, for example, [Rh(COD)(R,R)-Me-DuPhos)]BF₄.
-
Reaction: Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir the reaction at room temperature until completion, monitored by TLC or LC-MS.
-
Work-up and Deprotection: Following the reaction, remove the solvent and purify the product. The N-acetyl and methyl ester protecting groups can then be removed by acid or base hydrolysis to yield (S)-3-Cyclohexylalanine.
Biocatalytic Reductive Amination
Leveraging the high selectivity of enzymes, biocatalytic reductive amination offers a green and efficient alternative to traditional chemical synthesis.[6][7]
Rationale: This approach utilizes enzymes such as amino acid dehydrogenases or transaminases to catalyze the asymmetric amination of a keto acid precursor, cyclohexylpyruvic acid.[8][9] The enzyme's active site is inherently chiral, ensuring the formation of the (S)-enantiomer with exceptional purity.[2] This method operates under mild, aqueous conditions, avoiding the need for heavy metal catalysts and harsh reagents.
Workflow for Biocatalytic Reductive Amination
Caption: Biocatalytic synthesis of (S)-3-Cyclohexylalanine.
Key Derivatives for Peptide Synthesis
To incorporate (S)-3-Cyclohexylalanine into a peptide sequence using solid-phase peptide synthesis (SPPS), its α-amino group must be temporarily protected. The two most common protecting groups are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl).
Boc-(S)-3-Cyclohexylalanine
The Boc group is acid-labile and is typically removed with trifluoroacetic acid (TFA).[10]
Mechanism of Boc Protection: The amino group of (S)-3-Cyclohexylalanine attacks the carbonyl carbon of di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. The resulting carbamate is stable to a wide range of reaction conditions but is readily cleaved by acid.[11][12]
Mechanism of Boc Deprotection: Protonation of the carbonyl oxygen of the Boc group by a strong acid like TFA facilitates the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid, which spontaneously decarboxylates to release the free amine.[13][14]
Fmoc-(S)-3-Cyclohexylalanine
The Fmoc group is base-labile and is typically removed with a solution of piperidine in DMF.[15] This orthogonality to the acid-labile side-chain protecting groups is a cornerstone of modern SPPS.[16]
Mechanism of Fmoc Protection: The amino group reacts with an activated Fmoc derivative, such as Fmoc-Cl or Fmoc-OSu, under basic conditions to form the stable carbamate.[17]
Mechanism of Fmoc Deprotection: A base, typically piperidine, abstracts the acidic proton on the fluorenyl ring system. This induces a β-elimination reaction, releasing the free amine, carbon dioxide, and dibenzofulvene, which is subsequently scavenged by the excess base.[13][18]
Logical Workflow for Fmoc-based SPPS
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Strategic Analogs in Drug Development
The incorporation of (S)-3-Cyclohexylalanine into peptide and small molecule scaffolds is a deliberate strategy to enhance their therapeutic potential.
Rationale for Incorporation: Enhancing Metabolic Stability
A primary driver for using (S)-3-Cyclohexylalanine is to improve the metabolic stability of bioactive peptides.[19][20] The bulky, aliphatic cyclohexyl side chain can act as a steric shield, hindering the access of proteolytic enzymes to adjacent peptide bonds.[19] This increased resistance to enzymatic degradation leads to a longer in vivo half-life, a critical attribute for a successful therapeutic.
Case Study 1: Apelin Receptor Agonists
The apelin/APJ system is a promising target for cardiovascular diseases. However, the endogenous apelin peptides are rapidly degraded in vivo.[21]
Structure-Activity Relationship (SAR): Replacing native amino acids with (S)-3-Cyclohexylalanine in apelin analogs has been shown to significantly increase plasma half-life while maintaining or even improving receptor binding and activation.[21] For instance, certain cyclohexylalanine-containing apelin-17 analogs exhibit up to a 340-fold increase in plasma half-life compared to the native peptide.
| Analog | Modification | Plasma Half-life (vs. native) | Receptor Binding (pKi) | Reference |
| Apelin-13 Analog | L-Cha substitution | Up to 40x longer | Maintained | [21] |
| Apelin-17 Analog | L-Cha substitution | Up to 340x longer | Maintained | [21] |
Apelin Receptor Signaling Pathway
Caption: Simplified apelin receptor signaling cascade.[22][23][24][25][26]
Case Study 2: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
DPP-IV is a key therapeutic target for type 2 diabetes. Inhibitors of this enzyme prevent the degradation of incretin hormones, thereby enhancing insulin secretion.
SAR and Binding Interactions: Analogs of (S)-3-Cyclohexylalanine have been developed as potent and selective DPP-IV inhibitors. The cyclohexyl group typically occupies the S1 hydrophobic pocket of the enzyme's active site. Modifications to other parts of the molecule are then optimized to interact with other key residues in the active site, such as Glu205, Glu206, and Tyr662, leading to high-affinity binding and potent inhibition.[27][28][29][30]
| Compound | Modification | DPP-IV IC₅₀ (nM) | Reference |
| Sitagliptin | (Reference drug) | ~18 | [27] |
| Analog 1 | 4-Arylcyclohexylalanine derivative | 4.8 | |
| Analog 2 | 4-Aminocyclohexylglycine derivative | 2.6 |
Analytical Methods: Ensuring Chiral Purity
The enantiomeric purity of (S)-3-Cyclohexylalanine and its derivatives is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.
Method Development Rationale: The choice of a chiral stationary phase (CSP) is critical. Polysaccharide-based CSPs (e.g., Chiralpak, Chiralcel) are often effective for separating the enantiomers of N-protected amino acids.[31] The mobile phase composition (typically a mixture of hexane and an alcohol modifier like isopropanol or ethanol) is optimized to achieve baseline separation. For underivatized amino acids, macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC T) in polar organic or reversed-phase mode can be employed.[1][32]
Experimental Protocol: Chiral HPLC Analysis of Fmoc-(S)-3-Cyclohexylalanine
-
Column: Chiralpak IC (or equivalent polysaccharide-based CSP).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an acidic modifier like trifluoroacetic acid (0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm (for the Fmoc group).
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and compare the retention time of the major peak to that of a known standard of the (S)-enantiomer. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Conclusion and Future Perspectives
(S)-3-Cyclohexylalanine hydrate and its derivatives are invaluable tools in the design of modern therapeutics. The strategic replacement of aromatic residues with this non-proteinogenic amino acid provides a reliable method for enhancing metabolic stability and modulating biological activity. The synthetic methodologies for accessing this chiral building block are well-established and offer both chemical and biocatalytic routes to high-purity material. As our understanding of disease pathways deepens, the rational design of peptides and small molecules incorporating (S)-3-Cyclohexylalanine will undoubtedly continue to yield novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The insights and protocols provided in this guide aim to facilitate and inspire further innovation in this exciting field.
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Overview of Solid Phase Peptide Synthesis (SPPS) . AAPPTec. [Link]
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Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism . Total Synthesis. [Link]
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Boc Protecting Group: N-Boc Protection & Deprotection Mechanism . Total Synthesis. [Link]
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Apelin signaling pathway . CUSABIO. [Link]
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A network map of apelin-mediated signaling . PMC - PubMed Central. [Link]
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Amine Protection and Deprotection . Master Organic Chemistry. [Link]
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Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? . PMC - NIH. [Link]
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Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals . PMC - PubMed Central. [Link]
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Key interactions and binding modes of (A) substrate-based inhibitors... . ResearchGate. [Link]
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Apelin-associated signaling pathways. Apelin-13 (in addition to... . ResearchGate. [Link]
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Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies . NIH. [Link]
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The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles . Frontiers in Pharmacology. [Link]
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Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides . RSC Publishing. [Link]
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Apelin Pancreas Signaling Pathway . GeneGlobe - QIAGEN. [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs . LCGC International. [Link]
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L-Cyclohexylalanine . ChemBK. [Link]
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Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides . PMC - NIH. [Link]
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A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice . NIH. [Link]
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Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS . NIH. [Link]
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Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism . ResearchGate. [Link]
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Biocatalysis: A smart and green tool for the preparation of chiral drugs . PMC - NIH. [Link]
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3-cyclohexyl-D-alanine hydrate . ChemBK. [Link]
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(S)-2-Amino-3-cyclohexylpropanoic acid hydrate . LookChem. [Link]
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Cyclohexylalanine . PubChem - NIH. [Link]
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Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators . PMC - PubMed Central. [Link]
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Scheme 3. Proposed mechanism for Rh-catalyzed asymmetric hydrogenation. . ResearchGate. [Link]
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(PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals . ResearchGate. [Link]
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3-Cyclohexyl-L-alanine . PubChem. [Link]
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Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules . IntechOpen. [Link]
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Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals . PMC - PubMed Central. [Link]
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Each drug's IC50 value is indicated, showing the concentration needed... . ResearchGate. [Link]
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literature review on unnatural amino acids like (S)-2-Amino-3-cyclohexylpropanoic acid hydrate.
An In-Depth Technical Guide to (S)-2-Amino-3-cyclohexylpropanoic acid: A Versatile Unnatural Amino Acid in Modern Drug Discovery
Introduction: Beyond the Canonical 20 Amino Acids
In the landscape of peptide and protein engineering, the twenty canonical amino acids have long served as the fundamental building blocks. However, the quest for novel therapeutics with enhanced properties—such as increased stability, higher binding affinity, and improved pharmacokinetic profiles—has propelled the exploration of non-canonical or unnatural amino acids (UAAs). These unique molecular entities offer side chains and backbone conformations not found in nature, providing a powerful toolkit for modulating the structure and function of peptides and proteins.[1]
This guide focuses on a particularly valuable UAA: (S)-2-Amino-3-cyclohexylpropanoic acid, also known as L-3-Cyclohexylalanine (L-Cha). Its bulky, hydrophobic cyclohexyl side chain serves as a bioisostere for aromatic residues like phenylalanine and tyrosine, or aliphatic residues like leucine, but with distinct conformational properties. We will delve into its synthesis, key properties, and its strategic incorporation into peptides for therapeutic applications, providing researchers and drug developers with a comprehensive understanding of its utility.
Physicochemical Characteristics of L-Cyclohexylalanine
L-Cyclohexylalanine is a derivative of alanine featuring a cyclohexyl group attached to the β-carbon.[2] The hydrate form is commonly used in laboratory settings. A thorough understanding of its properties is the first step in its effective application.
Chemical Structure
The structure of (S)-2-Amino-3-cyclohexylpropanoic acid is defined by its chiral center at the α-carbon, conferring the (S)-configuration, and the non-polar cyclohexyl side chain.
Caption: Chemical Structure of (S)-2-Amino-3-cyclohexylpropanoic acid.
Core Properties
Quantitative data for L-Cyclohexylalanine hydrate is summarized below. This information is critical for experimental design, including calculating molar equivalents for synthesis and preparing solutions.
| Property | Value | Source |
| CAS Number | 307310-72-1 | [3] |
| Molecular Formula | C₉H₁₇NO₂ · H₂O | [3] |
| Molecular Weight | 189.25 g/mol | [3] |
| Appearance | White to light yellow powder/crystal | [4] |
| Melting Point | 234-237 °C | [3] |
| Optical Rotation | +11.0 to +14.0 deg (c=1, 1mol/L HCl) | [4] |
| Storage | Room temperature, inert atmosphere | [3] |
Synthesis of L-Cyclohexylalanine
The reliable supply of high-purity UAAs is essential for research and manufacturing.[5][6] L-Cyclohexylalanine is typically synthesized via the hydrogenation of L-phenylalanine. This process reduces the aromatic phenyl ring to a saturated cyclohexane ring while preserving the stereochemistry at the α-carbon.
Synthetic Workflow
A common and efficient method involves the catalytic hydrogenation of a protected L-phenylalanine derivative.[7] The use of specific catalysts like rhodium on carbon is crucial for achieving high yield and purity.[7]
Caption: General workflow for the synthesis of L-Cyclohexylalanine from L-Phenylalanine.
Causality in Synthesis
-
Choice of Starting Material: L-phenylalanine methyl ester hydrochloride is often used because the ester protection prevents unwanted side reactions at the carboxyl group, and it is commercially available in high enantiomeric purity.[7]
-
Catalyst Selection: Rhodium-based catalysts are particularly effective for the hydrogenation of aromatic rings under relatively mild conditions, which helps to prevent racemization of the chiral center.[7]
-
Solvent: Methanol is a common solvent as it readily dissolves the starting material and is compatible with the hydrogenation process.[7]
Applications in Peptide Science and Drug Development
The true value of L-Cyclohexylalanine lies in its ability to impart unique structural and functional properties to peptides.
Enhancing Proteolytic Stability
Peptides composed of natural L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic potential. The bulky cyclohexyl side chain of L-Cha can sterically hinder the approach of proteases to the peptide backbone, significantly increasing the peptide's half-life.
Modulating Receptor Binding and Selectivity
The replacement of natural residues like Phe or Leu with L-Cha can alter the conformational landscape of a peptide. The cyclohexyl ring is more flexible than a rigid phenyl ring, allowing it to explore different conformational spaces within a receptor binding pocket. This can lead to:
-
Increased Binding Affinity: The hydrophobic side chain can form favorable van der Waals interactions within the target protein.
-
Improved Selectivity: The unique shape and size of the cyclohexyl group can favor binding to one receptor subtype over another, as seen in the development of selective ERAP1 inhibitors.[8]
Peptidomimetics and Structural Scaffolding
L-Cha is a key component in designing peptidomimetics—molecules that mimic the structure of natural peptides but with improved drug-like properties.[6] Its incorporation can enforce specific secondary structures, such as β-turns or helical conformations, which are often critical for biological activity.
Experimental Protocol: Incorporation of L-Cyclohexylalanine via SPPS
Incorporating L-Cyclohexylalanine into a peptide sequence is readily achieved using standard automated or manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[9]
Materials and Reagents
-
Fmoc-L-Cyclohexylalanine (Fmoc-(S)-2-Amino-3-cyclohexylpropanoic acid)
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Deprotection Solution: 20% 4-methylpiperidine in DMF
-
Coupling Reagents: HBTU/HOBt or HATU
-
Activator Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIPS)
-
Cold diethyl ether
Step-by-Step Methodology
The following protocol outlines a single coupling cycle for adding Fmoc-L-Cha to a growing peptide chain on a solid support.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes, followed by washing with DCM and then DMF.
-
Fmoc Deprotection:
-
Treat the resin with 20% 4-methylpiperidine in DMF for 5 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Drain and repeat this treatment for an additional 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test should confirm the presence of a free primary amine.[9]
-
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve Fmoc-L-Cyclohexylalanine (3-5 eq.), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.
-
Add DIPEA (6-10 eq.) to the mixture to activate the carboxyl group. The solution will typically turn yellow.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test. A negative result (beads remain yellow/colorless) indicates successful coupling. If the test is positive, the coupling step may need to be repeated ("double coupling").[10]
-
Once coupling is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to prepare for the next cycle.
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail (e.g., TFA/TIPS/H₂O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter to separate the resin and precipitate the crude peptide in cold diethyl ether.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
SPPS Workflow Diagram
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Conclusion and Future Outlook
(S)-2-Amino-3-cyclohexylpropanoic acid is more than just another building block; it is a strategic tool for overcoming some of the most persistent challenges in peptide-based drug development. Its ability to confer stability, modulate receptor interactions, and serve as a unique structural element makes it an invaluable asset for medicinal chemists and protein engineers. As our understanding of structure-activity relationships deepens, the rational incorporation of UAAs like L-Cyclohexylalanine will continue to drive the design of next-generation therapeutics with superior efficacy and safety profiles. The journey from a specialty research chemical to a key component in advanced pharmaceutical synthesis is a testament to its versatility and importance.[5]
References
- From Lab Bench to Production: The Journey of (2S)-2-Amino-3-cyclohexylpropanoic Acid. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- PubChem. (2R)-2-amino-3-cyclohexylpropanoic acid | C9H17NO2 | CID 736026. National Center for Biotechnology Information.
- Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride. Google Patents.
- TargetMol. (S)-2-Amino-3-cyclopropylpropanoic acid.
- MedchemExpress.com. (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid.
- Exploring the Niche: (2S)-2-Amino-3-cyclohexylpropanoic Acid in Specialty Chemical Markets. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- LookChem. (S)-2-Amino-3-cyclohexylpropanoic acid hydrate.
- Tokyo Chemical Industry Co., Ltd. (S)-2-Amino-3-cyclohexylpropanoic Acid.
- PubChem. Cyclohexylalanine | C9H17NO2 | CID 95475. National Center for Biotechnology Information.
- Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation. (n.d.). National Institutes of Health.
- Hybrid peptides inspired by the RWQWRWQWR sequence inhibit cervical cancer cells growth in vitro. (2024). Open Exploration Publishing.
- Optimization of Potent and Selective Cyclohexyl Acid ERAP1 Inhibitors Using Structure- and Property-Based Drug Design. (2024). National Institutes of Health.
- Incorporation of Putative Helix-Breaking Amino Acids in the Design of Novel Stapled Peptides: Exploring Biophysical and Cellular Permeability Properties. (n.d.). National Institutes of Health.
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- 3. This compound|lookchem [lookchem.com]
- 4. (S)-2-Amino-3-cyclohexylpropanoic Acid | 27527-05-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. prepchem.com [prepchem.com]
- 8. Optimization of Potent and Selective Cyclohexyl Acid ERAP1 Inhibitors Using Structure- and Property-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. explorationpub.com [explorationpub.com]
- 10. Incorporation of Putative Helix-Breaking Amino Acids in the Design of Novel Stapled Peptides: Exploring Biophysical and Cellular Permeability Properties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Incorporation of (S)-2-Amino-3-cyclohexylpropanoic Acid in Peptide Synthesis
Introduction: The Role of Steric Bulk in Peptide Design
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, receptor affinity, and conformational rigidity.[1] (S)-2-Amino-3-cyclohexylpropanoic acid, commonly known in its Fmoc-protected form as Fmoc-L-Cyclohexylalanine (Fmoc-Cha-OH), is a prime example of such a building block. Its bulky, hydrophobic cyclohexyl side chain can significantly influence a peptide's pharmacological profile by providing steric shielding against enzymatic degradation and promoting specific secondary structures through hydrophobic interactions.[1]
However, the very feature that makes this amino acid valuable—its steric bulk—also presents a significant synthetic challenge. The cyclohexyl group can physically obstruct the formation of the amide bond, leading to slower reaction kinetics and incomplete couplings during solid-phase peptide synthesis (SPPS).[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and field-proven protocols for the efficient and successful incorporation of this sterically hindered amino acid.
Physicochemical Properties of Fmoc-L-Cyclohexylalanine (Fmoc-Cha-OH)
A thorough understanding of the building block's properties is fundamental to its successful application. These characteristics influence handling, solubility, and reactivity.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₇NO₄ | [1] |
| Molecular Weight | 393.48 g/mol | [1] |
| Appearance | White to off-white powder | [1][2] |
| Purity (HPLC) | ≥98.0% | [1][2] |
| Solubility | Soluble in DMF, NMP | [1] |
| Storage | 2-8 °C, away from light and moisture | [3] |
Core Challenge: Overcoming Steric Hindrance
The primary obstacle in utilizing Fmoc-Cha-OH is the steric hindrance exerted by the cyclohexyl side chain. This leads to several predictable issues in standard SPPS protocols:
-
Low Coupling Efficiency: The bulky group can physically block the activated carboxyl group from reaching the N-terminal amine of the resin-bound peptide, resulting in failed or incomplete reactions and deletion sequences in the final product.[1][2]
-
Slower Reaction Kinetics: Amide bond formation is significantly slower compared to less bulky amino acids. Standard coupling times are often insufficient to drive the reaction to completion.[1]
-
Peptide Aggregation: The pronounced hydrophobicity of the cyclohexyl group can promote inter-chain aggregation on the solid support, burying reactive sites and impeding both coupling and deprotection steps.[1]
To mitigate these challenges, a strategy involving potent reagents and optimized reaction conditions is not just recommended, but essential.
Selecting the Appropriate Coupling Reagent
For sterically hindered residues like Cha, standard coupling reagents such as DCC or DIC are often inefficient.[4] More potent activating reagents are required to form a highly reactive intermediate capable of overcoming the steric barrier.
Caption: Generalized mechanism of HATU-mediated coupling for sterically hindered amino acids.
The following table summarizes the recommended coupling reagents for incorporating Fmoc-Cha-OH, highlighting the causality behind their effectiveness.
| Coupling Reagent | Class | Key Rationale for Use with Fmoc-Cha-OH |
| HATU | Aminium Salt | Forms a highly reactive OAt-active ester. The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, accelerating the reaction. It is considered one of the most efficient reagents for hindered couplings.[2][5] |
| HCTU | Aminium Salt | A cost-effective alternative to HATU that forms a highly reactive O-6-ClBt ester, demonstrating high efficiency for difficult couplings.[2][4] |
| PyBOP | Phosphonium Salt | Effective for hindered couplings with a reduced risk of guanidinylation side reactions compared to some uronium/aminium reagents.[2] |
| COMU | Uronium Salt | Exhibits coupling efficiency comparable or superior to HATU. It is based on Oxyma, which offers an improved safety profile over explosive HOBt/HOAt-based reagents.[4][6] |
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The following protocols are designed for the successful incorporation of Fmoc-Cha-OH into a growing peptide chain using Fmoc-based SPPS.[7] The key modifications from a standard protocol are the choice of reagent, reagent equivalents, and extended reaction times.
Protocol 1: HATU-Mediated Single Coupling
This protocol should be the first approach for incorporating a single Fmoc-Cha-OH residue.
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 2-chlorotrityl) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15 minutes to ensure complete removal of the N-terminal Fmoc group.[8]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling Mixture Preparation (Pre-activation): In a separate vessel, dissolve Fmoc-Cha-OH (3.0 eq.), HATU (2.9 eq.), and N,N-Diisopropylethylamine (DIPEA) (6.0 eq.) in DMF. Allow this pre-activation mixture to stand for 1-5 minutes.
-
Rationale: Using a slight excess of the amino acid and coupling reagent helps to drive the reaction forward. DIPEA is a non-nucleophilic base required to activate HATU.[5]
-
-
Coupling Reaction: Add the activated coupling mixture to the deprotected resin. Agitate the reaction vessel at room temperature for 2 to 4 hours .
-
Rationale: An extended coupling time is critical to allow the sterically hindered components sufficient time to react to completion.[1]
-
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete reaction. A positive result (blue/purple beads) signifies the presence of unreacted free amines.[1]
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 times) followed by Dichloromethane (DCM) (3 times) to prepare for the next cycle.
Protocol 2: Double Coupling for Difficult Sequences
If the Kaiser test after the first coupling (Protocol 1, Step 6) is positive, a second coupling is mandatory to minimize deletion sequences.
-
First Coupling: Follow steps 1-7 of Protocol 1.
-
Post-Coupling Wash: After the 2-4 hour coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
Second Coupling: Immediately prepare a fresh coupling mixture as described in Protocol 1, Step 4, using the same equivalents of Fmoc-Cha-OH, HATU, and DIPEA.
-
Reaction: Add the new mixture to the resin and agitate for an additional 2 hours.
-
Final Wash: Wash the resin as described in Protocol 1, Step 7. A final Kaiser test should be performed to confirm completion.
Caption: SPPS workflow for incorporating the sterically hindered Fmoc-Cha-OH.
Protocol 3: Solution-Phase Synthesis Considerations
While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains valuable, especially for large-scale production. When incorporating (S)-2-Amino-3-cyclohexylpropanoic acid in solution, the same principles apply.
-
Protection: Ensure the N-terminus is appropriately protected (e.g., with Boc or Fmoc) and the C-terminus is protected as an ester (e.g., methyl or ethyl ester) to prevent self-polymerization.
-
Activation & Coupling: Use a potent coupling reagent like HATU or T3P® (cyclic propylphosphonic anhydride), which has shown high efficiency in solution-phase couplings with water-soluble by-products, simplifying purification.[9]
-
Reaction Conditions: The reaction is typically performed in a suitable organic solvent like DCM or DMF. The activated carboxyl component is added to the amine component.
-
Work-up and Purification: After the reaction, an aqueous work-up is used to remove excess reagents and water-soluble by-products.[10] The resulting protected dipeptide must then be purified, typically by column chromatography, before proceeding to the next deprotection and coupling step.
Post-Synthesis: Cleavage, Purification, and Analysis
Cleavage from Resin
Once the synthesis is complete, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed. A standard cleavage cocktail for Fmoc-SPPS is typically sufficient.
-
Reagent: Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5) or similar.
-
Procedure: Treat the peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether.
Purification and Characterization
The final verification of a successful synthesis lies in rigorous analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold-standard technique for assessing the purity of the crude peptide.[11] A reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used. The hydrophobicity of the cyclohexylalanine residue will increase the peptide's retention time compared to a similar peptide containing a less hydrophobic residue like Alanine.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular identity of the synthesized peptide.[11] The observed molecular weight must match the calculated theoretical mass of the target peptide sequence, confirming the successful incorporation of the cyclohexylalanine residue.[12]
By employing potent coupling reagents, extending reaction times, and performing diligent monitoring, the synthetic challenges posed by the sterically demanding (S)-2-Amino-3-cyclohexylpropanoic acid can be reliably overcome, enabling its powerful contributions to modern peptide-based drug discovery.
References
- Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. Benchchem.
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
- Application Notes and Protocols for Fmoc-Cha-OH in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- Application Notes and Protocols for Fmoc-3-Cyclohexyl-L-alanine Peptide Coupling. Benchchem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Fmoc Amino Acids for SPPS. AltaBioscience.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence.
- Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. National Institutes of Health (NIH).
- Figure s1 : Peptide characterization by HPLC and LCMS. Peptides name... ResearchGate.
- Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). MDPI.
- Fmoc-(2S,3S-3-amino-2-hydroxy-3-p-tolyl-propionic acid. Chem-Impex.
- (S)-2-Amino-3-cyclohexylpropanoic acid hydrate. MySkinRecipes.
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- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. mdpi.com [mdpi.com]
- 10. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexpeptidesupply.com [apexpeptidesupply.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing (S)-3-Cyclohexylalanine Hydrate
Abstract
The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, offering a pathway to novel therapeutics with enhanced stability, potency, and unique pharmacological profiles. (S)-3-Cyclohexylalanine (Cha), a bulky, hydrophobic amino acid analog, is of particular interest for its ability to introduce conformational constraints and increase resistance to enzymatic degradation. This guide provides a comprehensive, field-proven protocol for the successful incorporation of (S)-3-Cyclohexylalanine hydrate into synthetic peptides via Fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, from resin selection and coupling strategies to cleavage and purification, ensuring a reproducible and high-yield workflow for researchers, scientists, and drug development professionals.
Introduction: The Significance of Non-Canonical Amino Acids
Standard solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides by enabling the stepwise addition of amino acids to a growing chain anchored to a solid support.[1] This methodology, pioneered by Bruce Merrifield, has become the gold standard for producing peptides for a vast range of applications.[2] The strategic incorporation of non-canonical amino acids, such as (S)-3-Cyclohexylalanine, expands the chemical diversity of synthetic peptides far beyond the 20 proteinogenic amino acids. The bulky cyclohexyl side chain of Cha can induce specific secondary structures, enhance binding affinity to biological targets through increased hydrophobic interactions, and sterically hinder the approach of proteolytic enzymes, thereby increasing the peptide's in vivo half-life.[3]
This document outlines a detailed protocol for the manual synthesis of a peptide containing (S)-3-Cyclohexylalanine hydrate using the widely adopted Fmoc/tBu (tert-butyl) strategy.[4] This approach utilizes the base-labile Fmoc group for Nα-protection and acid-labile protecting groups for amino acid side chains, offering a robust and versatile methodology.[5]
Materials and Reagents
Sourcing high-quality reagents is paramount for a successful peptide synthesis. The following is a list of required materials and their recommended specifications.
| Reagent | Specification | Purpose |
| Resin | Rink Amide or Wang Resin (100-200 mesh) | Solid support for peptide assembly. Rink Amide for C-terminal amides, Wang for C-terminal carboxylic acids.[6] |
| (S)-3-Cyclohexylalanine hydrate | Fmoc-Cha-OH, ≥98.0% purity | The non-canonical amino acid to be incorporated.[7] |
| Standard Fmoc-Amino Acids | Protected as required for the sequence | Building blocks for the peptide chain. |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade, amine-free | Primary solvent for washing and reactions.[6] |
| Dichloromethane (DCM) | Anhydrous | Solvent for resin swelling and washing.[2] |
| Piperidine | Reagent grade | For the removal of the Fmoc protecting group.[8] |
| Coupling Reagents | HATU, HBTU, or HCTU | To activate the carboxylic acid of the incoming amino acid for amide bond formation.[9] |
| Base | N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine | To activate the coupling reagent and neutralize the protonated N-terminus.[8] |
| Cleavage Cocktail | Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water | To cleave the peptide from the resin and remove side-chain protecting groups.[10] |
| Diethyl ether | Anhydrous, cold | For peptide precipitation.[8] |
| Acetonitrile (ACN) | HPLC grade | Mobile phase for purification.[11] |
| Water | HPLC grade | Mobile phase for purification.[11] |
Experimental Workflow: A Step-by-Step Guide
The following protocol details the manual synthesis of a peptide incorporating (S)-3-Cyclohexylalanine hydrate. The process is cyclical, with each cycle adding one amino acid to the growing peptide chain.
Resin Preparation and First Amino Acid Loading
The initial step involves preparing the solid support and attaching the first amino acid.[2]
-
Resin Swelling: Place the desired amount of resin (e.g., 0.1 mmol scale) in a reaction vessel. Add DMF to swell the resin for at least 30-60 minutes. This allows for optimal diffusion of reagents into the resin beads.[2]
-
First Amino Acid Coupling (Loading): The method for loading the first amino acid depends on the chosen resin. For Wang resin, a pre-activated ester of the first Fmoc-amino acid is typically used. For Rink Amide resin, the Fmoc group is first removed from the linker before coupling the first amino acid.
The Iterative SPPS Cycle
This cycle of deprotection, washing, and coupling is repeated for each amino acid in the sequence.
Sources
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- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. innospk.com [innospk.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
Application Note: (S)-2-Amino-3-cyclohexylpropanoic Acid Hydrate as a Strategic Building Block in Modern Drug Design
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: Beyond the Canonical 20 Amino Acids
In the landscape of modern drug discovery, particularly in peptide and peptidomimetic therapeutics, the limitations of the 20 proteinogenic amino acids are well-recognized. To overcome challenges such as poor metabolic stability, low bioavailability, and insufficient potency, medicinal chemists increasingly turn to unnatural amino acids (UAAs).[1][2] (S)-2-Amino-3-cyclohexylpropanoic acid, also known as L-Cyclohexylalanine (Cha), is a premier example of a UAA that serves as a powerful tool for enhancing the pharmacological properties of therapeutic candidates.[3][4]
This non-canonical amino acid is an analogue of alanine and leucine, featuring a bulky, lipophilic cyclohexyl side chain. Its incorporation into a peptide backbone can profoundly influence the molecule's conformation, stability, and receptor interactions.[3] This guide provides a comprehensive overview of the strategic applications, experimental protocols, and design rationale for using (S)-2-Amino-3-cyclohexylpropanoic acid hydrate in drug design.
Physicochemical Properties and Strategic Design Rationale
The unique structure of L-Cyclohexylalanine imparts distinct physicochemical characteristics that are highly desirable in drug development. Its primary value lies in the strategic introduction of steric bulk and lipophilicity.
| Property | Value | Source(s) |
| Chemical Name | This compound | [5] |
| Synonyms | 3-Cyclohexyl-L-alanine hydrate, L-Cyclohexylalanine | [4][5][6] |
| CAS Number | 307310-72-1 (Hydrate), 27527-05-5 (Anhydrous) | [4][5] |
| Molecular Formula | C₉H₁₇NO₂ · H₂O | [5] |
| Molecular Weight | 189.25 g/mol | [5][7] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 234-237 °C | [5] |
| Storage | Room temperature, inert atmosphere, keep in dark place | [5][6][7] |
The Rationale for Incorporation:
-
Enhanced Enzymatic Stability: The non-natural cyclohexyl side chain provides steric hindrance that shields the adjacent peptide bonds from cleavage by proteases. This significantly increases the peptide's half-life in biological systems, a critical factor for therapeutic efficacy.[3][4]
-
Increased Lipophilicity: The aliphatic cyclohexyl group increases the overall lipophilicity of the peptide. This can enhance membrane permeability and facilitate oral absorption or transport across the blood-brain barrier.[3][6]
-
Conformational Rigidity and Potency: The bulky side chain restricts the rotational freedom of the peptide backbone. This conformational constraint can "lock" the peptide into a bioactive conformation that is optimal for receptor binding, thereby increasing potency and selectivity.[3]
-
Improved Receptor Interaction: The cyclohexyl group can engage in favorable van der Waals or hydrophobic interactions within the target receptor's binding pocket, contributing to higher affinity. For example, replacing a leucine residue with L-Cyclohexylalanine can enhance interactions with hydrophobic residues in a receptor.[8]
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a Cha-containing peptide.
Protocol 2: Synthesis of (S)-2-Amino-3-cyclohexylpropanoic Acid via Hydrogenation
This protocol describes a common method for synthesizing L-Cyclohexylalanine from its readily available aromatic precursor, L-Phenylalanine. [9] Materials:
-
L-Phenylalanine methyl ester hydrochloride
-
Catalyst: 5% Rhodium on Carbon (Rh/C)
-
Solvent: Methanol (MeOH)
-
Hydrogen source (H₂ gas cylinder)
-
Parr hydrogenator or similar high-pressure reaction vessel
Procedure:
-
Vessel Preparation: Ensure the high-pressure reaction vessel is clean and dry. Add L-Phenylalanine methyl ester hydrochloride and the 5% Rh/C catalyst (typically 5-10% w/w relative to the starting material).
-
Solvent Addition: Add methanol to the vessel to dissolve the starting material.
-
Hydrogenation: Seal the vessel. Purge the system with nitrogen gas several times to remove oxygen, then purge with hydrogen gas. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Reaction: Begin vigorous stirring and heat the reaction if necessary. Monitor the reaction progress by observing the drop in hydrogen pressure or by TLC/LC-MS analysis of aliquots. The reaction is complete when hydrogen uptake ceases. Mechanism: The rhodium catalyst facilitates the addition of hydrogen across the double bonds of the phenyl ring, saturating it to form the cyclohexyl ring.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Rh/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, (S)-2-amino-3-cyclohexylpropanoic acid methyl ester hydrochloride. [9]7. Hydrolysis (if free acid is desired): The resulting methyl ester can be hydrolyzed to the free acid using standard conditions, such as treatment with aqueous lithium hydroxide (LiOH) followed by acidification. [9]
Safety and Handling
(S)-2-Amino-3-cyclohexylpropanoic acid and its derivatives should be handled with standard laboratory precautions.
| Hazard Category | Information and Precautionary Measures | Source(s) |
| Hazard Identification | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Harmful if swallowed. | [10][11] |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. Use a respirator if dust is generated. | [10][12] |
| Handling | Avoid dust formation and inhalation. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. | [10][11] |
| First Aid Measures | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Skin: Wash off with soap and plenty of water. Inhalation: Move person into fresh air. Ingestion: Rinse mouth with water. Consult a physician. | [10] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere. | [6][7][12] |
References
- National Institutes of Health (NIH). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System.
- A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins.
- National Center for Biotechnology Information (NCBI). In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. PubMed Central.
- BOC Sciences. Strategies for Incorporating Unnatural Amino Acids into Proteins.
- National Center for Biotechnology Information (NCBI). Reprogramming natural proteins using unnatural amino acids. PubMed Central.
- Benchchem. N-cyclohexyl-DL-alanine CAS number and molecular formula.
- NINGBO INNO PHARMCHEM CO.,LTD. L-Cyclohexylalanine: High-Purity Amino Acid Derivative for Pharmaceutical Intermediates Manufacturing.
- Capot Chemical. MSDS of (S)-2-Amino-3-cyclohexylpropionic acid.
- Benchchem. 2-Amino-3-cyclohexylpropanoic acid hydrochloride | 99065-30-2.
- Exploring L-Cyclohexylalanine: Properties, Applications, and Manufacturing.
- MedchemExpress.com. L-Cyclohexylalanine | Amino Acid Analog.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Guidechem. What are the applications of L-Cyclohexylalanine in various industries?.
- NINGBO INNO PHARMCHEM CO.,LTD. From Lab Bench to Production: The Journey of (2S)-2-Amino-3-cyclohexylpropanoic Acid.
- LookChem. This compound.
- Greenbook.net. Safety Data Sheet.
- Fisher Scientific. SAFETY DATA SHEET.
- Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Niche: (2S)-2-Amino-3-cyclohexylpropanoic Acid in Specialty Chemical Markets.
- Organic Syntheses Procedure.
- BioCat GmbH. (R)-2-Amino-3-cyclohexylpropanoic acid hydrate(1:x).
- Tokyo Chemical Industry Co., Ltd. (S)-2-Amino-3-cyclohexylpropanoic Acid 27527-05-5.
- MySkinRecipes. This compound.
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- 2. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. nbinno.com [nbinno.com]
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- 12. fishersci.com [fishersci.com]
Application Notes & Protocols for the Asymmetric Synthesis of Peptides Incorporating (S)-3-Cyclohexylalanine Hydrate
Abstract
The integration of non-canonical amino acids into peptide scaffolds is a cornerstone of modern therapeutic drug design, offering a potent strategy to enhance stability, modulate conformation, and improve receptor affinity.[1] Among these, (S)-3-Cyclohexylalanine (Cha), a saturated analog of phenylalanine, has proven to be an invaluable tool for peptide chemists.[1] Its bulky, hydrophobic cyclohexyl side chain can enforce conformational rigidity, improve proteolytic resistance, and facilitate critical hydrophobic interactions within receptor binding pockets.[1][2][3] However, these same beneficial properties, particularly the steric bulk, present significant challenges during chemical synthesis, demanding optimized protocols to ensure efficient and stereochemically pure peptide assembly.
This comprehensive guide provides an in-depth exploration of the asymmetric synthesis of peptides containing (S)-3-Cyclohexylalanine. Moving beyond a simple recitation of steps, we delve into the causality behind experimental choices, offering robust, field-tested protocols for both Solid-Phase Peptide Synthesis (SPPS) and solution-phase methods. This document is intended for researchers, scientists, and drug development professionals seeking to harness the unique advantages of Cha in their peptide-based research and development programs.
The Strategic Value of (S)-3-Cyclohexylalanine in Peptide Design
The substitution of a canonical amino acid like phenylalanine with (S)-3-Cyclohexylalanine is a deliberate strategic decision aimed at overcoming the inherent limitations of native peptides, such as poor metabolic stability.[1] The primary advantages conferred by the Cha residue are rooted in its unique physicochemical properties.
-
Enhanced Proteolytic Stability: The bulky cyclohexyl side chain acts as a steric shield, hindering the approach of proteolytic enzymes to adjacent peptide bonds.[2] This is particularly effective when the D-isomer (D-Cha) is used, as proteases are highly specific for L-amino acids, leading to a significantly longer in-vivo half-life.[1][2]
-
Conformational Rigidity: The steric hindrance of the cyclohexyl group restricts the rotational freedom of the peptide backbone, inducing specific and stable secondary structures, such as β-turns, which are often critical for high-affinity receptor binding.[4]
-
Improved Receptor Interactions: The hydrophobic nature of the cyclohexyl moiety can enhance binding affinity through favorable van der Waals and hydrophobic interactions with non-polar pockets on target receptors.[4] This has been instrumental in the design of potent antagonists for targets like the Neurokinin-1 (NK1) receptor.[3]
Caption: Step-by-step workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Step-by-Step Methodology (0.1 mmol scale)
-
Resin Preparation: Place 200 mg of Rink Amide MBHA resin (~0.1 mmol) in a reaction vessel. Swell the resin in DMF for 1 hour, then drain. [1]2. First Amino Acid Coupling (Fmoc-Cha-OH):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (3x). [5] * Activation: In a separate vial, dissolve Fmoc-(S)-Cha-OH (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF. Add DIPEA (8 eq., 0.8 mmol).
-
Coupling: Immediately add the activated amino acid solution to the resin. Agitate for 2 hours.
-
Monitoring: Perform a Kaiser test to confirm reaction completion. [1]If the test is positive (blue beads), indicating free amines, drain and repeat the coupling step ("double coupling"). [5] * Washing: Once the Kaiser test is negative, wash the resin with DMF (5x) and DCM (3x).
-
-
Subsequent Cycles (Gly, Tyr(tBu)): Repeat step 2 for Fmoc-Gly-OH and Fmoc-Tyr(tBu)-OH. A single coupling is typically sufficient for these non-hindered amino acids.
-
N-terminal Acetylation: After the final Fmoc deprotection of Tyr(tBu), wash the resin with DMF. Add a solution of 10% acetic anhydride and 5% DIPEA in DMF and agitate for 30 minutes. Wash thoroughly with DMF (3x) and DCM (3x), then dry the resin under vacuum.
-
Cleavage and Global Deprotection:
-
Add the cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5) to the dried resin. Agitate for 2-3 hours at room temperature. [1][5] * Filter the resin and collect the filtrate into a centrifuge tube.
-
Precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Centrifuge, decant the ether, and wash the peptide pellet with more cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Solution-Phase Synthesis of a Cha-Containing Dipeptide
While SPPS is dominant, solution-phase synthesis remains valuable, particularly for producing large quantities of short peptides or fragments. [6]This protocol describes the synthesis of a model dipeptide, Boc-Ala-Cha-OMe .
Materials and Reagents
| Reagent | Grade/Specification |
| Boc-Ala-OH | ≥99.0% Purity |
| H-Cha-OMe·HCl | (S)-3-Cyclohexylalanine methyl ester hydrochloride |
| COMU | ≥98.0% Purity |
| DIPEA | Reagent grade |
| Dichloromethane (DCM) | Anhydrous |
| Ethyl Acetate (EtOAc) | Reagent grade |
| 1M HCl, Saturated NaHCO₃ | Aqueous solutions |
| Anhydrous MgSO₄ | Reagent grade |
Step-by-Step Methodology
-
Free-Basing H-Cha-OMe: Dissolve H-Cha-OMe·HCl (1.0 eq.) in DCM. Add DIPEA (1.1 eq.) and stir for 15 minutes at room temperature.
-
Activation of Boc-Ala-OH: In a separate flask, dissolve Boc-Ala-OH (1.05 eq.) and COMU (1.1 eq.) in anhydrous DCM. Stir for 5 minutes.
-
Coupling Reaction: Add the activated Boc-Ala-OH solution to the free-based H-Cha-OMe solution. Add DIPEA (an additional 2.0 eq.) and stir the reaction mixture at room temperature overnight.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography (silica gel) using a gradient of ethyl acetate in hexanes to yield the pure dipeptide.
Purification and Characterization
The increased hydrophobicity from the Cha residue presents a significant challenge for purification by Reverse-Phase HPLC (RP-HPLC). [7]
Purification by Preparative RP-HPLC
-
Challenge: Cha-containing peptides bind strongly to the non-polar stationary phase (e.g., C18), requiring higher concentrations of organic solvent for elution. [7]This can lead to poor peak shape or precipitation.
-
Strategy: Use a shallow gradient to improve resolution. A slower increase in the organic mobile phase (e.g., 0.5% Acetonitrile/minute) around the expected elution point is critical. [7]* Sample Protocol:
-
Column: Preparative C18 column.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: Start with a gradient appropriate for the peptide's overall hydrophobicity (e.g., 20-60% B over 40 minutes).
-
Post-Purification: Pool pure fractions, remove acetonitrile via rotary evaporation, and lyophilize the remaining aqueous solution to obtain a fluffy white powder. [7]
-
Characterization
-
Analytical RP-HPLC: Assess the purity of the final product. A single sharp peak at the correct retention time should be observed (>95% purity is a common target).
-
Mass Spectrometry (MS): Confirm the identity of the peptide. Electrospray ionization (ESI) is typically used. The observed mass should correspond to the calculated monoisotopic mass. [5] * For Ac-Tyr-Gly-Cha-NH₂: Calculated [M+H]⁺ = 461.28 Da.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling of Cha | Insufficient activation; short coupling time; low-quality reagents. | Use a high-potency coupling reagent (HATU, COMU). Perform a double coupling. Ensure all reagents are fresh and anhydrous. |
| Low Final Yield | Incomplete couplings at multiple steps; peptide precipitation during cleavage; loss during work-up/purification. | Monitor every coupling with a Kaiser test. Ensure complete dissolution in the cleavage cocktail. Optimize precipitation and purification steps. |
| Side-Products in MS | Deletion sequences (from incomplete coupling); racemization; protecting group modification. | Re-optimize coupling conditions. Use high-quality, racemization-suppressing reagents. Ensure cleavage cocktail contains appropriate scavengers (e.g., TIS). |
| Poor HPLC Peak Shape | Peptide aggregation on column; poor solubility in mobile phase. | Lower the sample concentration. Add a small amount of isopropanol or formic acid to the mobile phase. Optimize the gradient. |
Conclusion
(S)-3-Cyclohexylalanine is a powerful tool for enhancing the therapeutic properties of peptides. While its steric bulk presents a synthetic hurdle, this challenge is readily overcome through the rational selection of high-performance coupling reagents and the implementation of optimized, validated protocols. By understanding the causality behind each experimental step—from reagent selection to purification strategy—researchers can reliably and efficiently perform the asymmetric synthesis of Cha-containing peptides, unlocking their full potential in the development of next-generation peptide therapeutics.
References
- BenchChem. (n.d.). A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. BenchChem.
- PrepChem. (n.d.). Synthesis of cyclohexylalanine. PrepChem.com.
- BenchChem. (n.d.). The Architect of Stability and Potency: Cyclohexylalanine's Role in Peptide Modification. BenchChem.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
- National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. PMC - NIH.
- PubMed. (n.d.). Comparative study of methods to couple hindered peptides. National Institutes of Health.
- BenchChem. (n.d.). Optimizing reaction conditions for N-protection of 3-Cyclohexyl-L-alanine. BenchChem.
- ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.
- Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. JOCPR.
- BenchChem. (n.d.). Application Notes and Protocols for Enhancing Peptide Stability with Boc-cyclohexyl-D-Ala-OH. BenchChem.
- BenchChem. (n.d.). Application Notes and Protocols for the Incorporation of Boc-cyclohexyl-D-Ala-OH into Peptide Libraries. BenchChem.
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
- BenchChem. (n.d.). Application Notes and Protocols for Solution-Phase Synthesis Using Boc-Cyclohexyl-D-Ala-OH. BenchChem.
- Beilstein Journals. (n.d.). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein-Institut.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Cyclohexylalanine (Cha)-Containing Peptides by Reverse-Phase HPLC. BenchChem.
- Sigma-Aldrich. (n.d.). 3-Cyclohexyl-D-alanine hydrate. Sigma-Aldrich.
- National Institutes of Health. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. PMC - NIH.
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. LBT.
- PubMed. (n.d.). Solution Phase Peptide Synthesis: The Case of Biphalin. National Institutes of Health.
- BenchChem. (n.d.). Protocol for the Incorporation of 3-(2-Naphthyl)-D-alanine into Peptides. BenchChem.
- BenchChem. (n.d.). The Strategic Incorporation of Boc-cyclohexyl-D-Ala-OH in Peptide Drug Design: A Comparative Review. BenchChem.
Sources
Application Note & Protocols for the Quantitative Analysis of (S)-2-Amino-3-cyclohexylpropanoic Acid Hydrate
Abstract
(S)-2-Amino-3-cyclohexylpropanoic acid, also known as L-Cyclohexylalanine, is a non-proteinogenic amino acid analogue of phenylalanine with significant applications in pharmaceutical development as a chiral building block. Its hydrate form requires precise and accurate quantification to ensure the quality, efficacy, and safety of active pharmaceutical ingredients (APIs) and formulated drug products. This guide provides a comprehensive overview of robust analytical techniques for the quantification of (S)-2-Amino-3-cyclohexylpropanoic acid hydrate, with a primary focus on High-Performance Liquid Chromatography (HPLC) and a secondary method using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and outline a complete method validation strategy based on ICH Q2(R1) guidelines to ensure data integrity and regulatory compliance.
Introduction and Analytical Considerations
(S)-2-Amino-3-cyclohexylpropanoic acid is a crucial intermediate in the synthesis of various pharmaceuticals. The stereochemical purity and accurate concentration of this compound are critical quality attributes (CQAs) that can directly impact the final product's therapeutic effect and safety profile. The presence of its enantiomer, (R)-2-Amino-3-cyclohexylpropanoic acid, is often considered an impurity that must be controlled. Therefore, analytical methods must not only be quantitative but also stereospecific.
The primary analytical challenges for this molecule stem from its physicochemical properties:
-
Chirality: The presence of a stereocenter necessitates chiral separation techniques to distinguish between the (S) and (R) enantiomers.
-
Polarity: As an amino acid, the molecule is zwitterionic and highly polar, which influences the choice of chromatographic conditions.
-
Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, which can limit sensitivity with UV detection and often necessitates derivatization or the use of more universal detectors like mass spectrometry.
This document will primarily focus on a chiral HPLC-UV/MS method as the gold standard, with a GC-MS method presented as a viable, high-sensitivity alternative that requires derivatization.
Recommended Analytical Technique: Chiral HPLC
High-Performance Liquid Chromatography is the preferred method for the analysis of non-volatile, polar compounds like amino acids. For enantiomeric separation, a chiral stationary phase (CSP) is required. The fundamental principle of chiral chromatography is the formation of transient, short-lived diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[1] These diastereomers have different interaction energies, leading to different retention times and thus, separation.
Causality of Method Design: Why Chiral HPLC?
-
Direct Enantiomeric Separation: Unlike achiral methods, a chiral HPLC setup can simultaneously quantify the (S)-enantiomer and detect/quantify the (R)-enantiomer impurity in a single run.
-
Versatility in Detection: The method can be coupled with various detectors. UV detection is simple and common, but for higher sensitivity and specificity, especially in complex matrices, Mass Spectrometry (MS) is superior.
-
Robustness: HPLC is a well-established, robust technique widely used in quality control laboratories within the pharmaceutical industry.
Workflow for Chiral HPLC Method Development
The following diagram illustrates the logical workflow from sample preparation to final data analysis for the chiral HPLC method.
Sources
Application Notes & Protocols: Mastering the Challenge of Coupling Sterically Hindered Amino Acids
A Senior Application Scientist's Guide to (S)-3-Cyclohexylalanine and Other Bulky Residues
For researchers, medicinal chemists, and professionals in drug development, the synthesis of peptides containing sterically hindered amino acids like (S)-3-Cyclohexylalanine (Cha) presents a significant hurdle.[1] The bulky nature of these residues can dramatically impede reaction kinetics, leading to incomplete couplings, diminished yields, and an elevated risk of racemization, which is the loss of stereochemical integrity at the chiral center.[2][3] The selection of an appropriate coupling reagent is not merely a procedural choice but the most critical determinant of success in these demanding syntheses.[4]
This guide provides an in-depth analysis of coupling reagents and field-proven protocols specifically designed for overcoming the challenges posed by sterically demanding amino acids. We will move beyond simple reagent lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving high-purity peptides.
The Underlying Challenge: Steric Hindrance in Amide Bond Formation
The formation of a peptide bond is a nucleophilic acyl substitution reaction. The process requires the activation of a carboxylic acid group on one amino acid, making it susceptible to nucleophilic attack from the free amino group of the next residue.[1][4] Steric hindrance occurs when bulky side chains, such as the cyclohexyl group of (S)-3-Cyclohexylalanine, physically obstruct the approach of the reacting molecules.[5][6] This increased activation energy barrier slows the reaction rate and can lead to incomplete acylation.
Caption: General mechanism of amide bond formation.[2]
When R1 contains a bulky group like cyclohexyl, the approach of the second amino acid (H2N-R2) to the activated intermediate is severely impeded, necessitating the use of highly potent activation strategies.
A Curated Arsenal: High-Efficiency Coupling Reagents
Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often insufficiently potent for sterically demanding couplings and can lead to low yields.[5][7] Modern peptide synthesis relies on more powerful in-situ activating reagents, primarily onium salts, which generate highly reactive intermediates.[8][9]
Onium Salts: The Gold Standard for Difficult Couplings
Onium salts are the reagents of choice for hindered systems. They are broadly categorized into aminium/uronium and phosphonium salts.[8] Their efficacy stems from their ability to rapidly convert protected amino acids into highly reactive ester intermediates.[9]
-
Aminium/Uronium Reagents:
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Widely regarded as one of the most efficient coupling reagents, especially for difficult sequences.[10][11] HATU's superiority is due to the formation of a highly reactive OAt-ester. The nitrogen atom at the 7-position of the azabenzotriazole ring makes the active ester more susceptible to nucleophilic attack compared to its HOBt-based counterpart, HBTU.[12][13]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly effective and popular reagent, though generally considered less reactive than HATU for hindered couplings.[12][13] For challenging residues, HBTU may require longer reaction times or double coupling to achieve the same efficiency as a single HATU-mediated coupling.[12]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that offers coupling efficiencies comparable or even superior to HATU.[4][14] A significant advantage of COMU is its enhanced safety profile; it is based on OxymaPure and is not prone to the explosive decomposition that can be a concern with HOBt-based reagents like HBTU and HATU.[14][15] Its by-products are also water-soluble, simplifying purification in solution-phase synthesis.[15]
-
-
Phosphonium Reagents:
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A powerful phosphonium-based reagent that is highly effective for hindered couplings.[3][10] It was developed as a non-toxic alternative to the original BOP reagent, which produced carcinogenic by-products.[4][10]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The aza-derivative of PyBOP, PyAOP is among the most efficient coupling reagents available, similar in reactivity to HATU.[5][8] A key advantage of phosphonium reagents like PyAOP and PyBOP is that they do not pose the risk of N-terminal guanidinylation, a potential side reaction with uronium salts when used in excess, which can terminate peptide chain elongation.[7][9]
-
Caption: Activation pathways for onium salt coupling reagents.[16]
Quantitative Comparison of Premier Coupling Reagents
The choice of reagent involves a trade-off between reactivity, cost, safety, and potential side reactions. For difficult sequences involving residues like (S)-3-Cyclohexylalanine, prioritizing reactivity is paramount.
| Reagent | Class | Active Ester | Relative Reactivity | Key Advantages | Key Considerations |
| HATU | Aminium/Uronium | OAt-ester | Very High | Excellent for hindered residues, fast reaction times, extensive literature support.[11][12] | Higher cost, potential for explosive decomposition (though rare), can cause guanidinylation if used in excess.[10][14] |
| COMU | Aminium/Uronium | Oxyma-ester | Very High | Efficiency comparable or superior to HATU, non-explosive (safer), water-soluble by-products.[14] | Higher cost, less stable in DMF solution over time compared to other uronium salts.[9][17] |
| PyAOP | Phosphonium | OAt-ester | Very High | Reactivity comparable to HATU, does not cause N-terminal guanidinylation.[5][8] | Higher cost. |
| HCTU | Aminium/Uronium | O-6-ClBt-ester | High | More reactive and efficient than HBTU, often more cost-effective than HATU.[5][8] | Can cause guanidinylation if used in excess. |
| PyBOP | Phosphonium | OBt-ester | High | Well-suited for hindered couplings, no guanidinylation risk, non-carcinogenic by-products.[10] | Less reactive than OAt-based reagents like HATU or PyAOP.[5] |
| DIC/Oxyma | Carbodiimide | Oxyma-ester | Moderate-High | Cost-effective, Oxyma additive boosts reactivity and suppresses racemization.[18] | Generally slower than onium salts, potential for side reactions if not optimized.[18] |
Field-Proven Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the successful incorporation of sterically hindered amino acids.
Protocol 1: Prerequisite - Conversion of Amino Acid Salts to Free Acid
Many non-canonical amino acids, including (S)-3-Cyclohexylalanine hydrate, are supplied as cyclohexylamine (CHA) or dicyclohexylamine (DCHA) salts for stability. They must be converted to the free acid form before use in coupling reactions.[19]
-
Dissolution: Dissolve the amino acid CHA or DCHA salt in Dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and extract three times with an equal volume of ice-cold 10% aqueous potassium bisulfate (KHSO₄) solution.[19] This protonates the amino acid carboxylate and removes the cyclohexylamine into the aqueous layer.
-
Washing: Wash the organic layer with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Evaporation: Filter the solution and evaporate the solvent under reduced pressure to yield the free acid, which should be used promptly or stored under inert gas.
Protocol 2: SPPS Coupling of Fmoc-(S)-3-Cyclohexylalanine-OH using HATU
This protocol details a standard single coupling cycle on a solid-phase support (e.g., Rink Amide resin).
-
Resin Preparation: Swell the resin (1.0 equiv, based on loading) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[16]
-
Fmoc-Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Pre-activation of Amino Acid: In a separate vial, dissolve Fmoc-(S)-3-Cyclohexylalanine-OH (4.0 equiv) and HATU (3.9 equiv) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (8.0 equiv).[5] Allow the solution to pre-activate for 1-2 minutes. The solution will typically change color.
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours. For extremely hindered couplings, this time can be extended.[1][12]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and finally DMF (3 times).[16]
-
Completion Check (Kaiser Test): Take a small sample of resin beads and perform a Kaiser test. A blue color indicates the presence of free primary amines and an incomplete reaction. A yellow/colorless result indicates completion.[16][19]
-
Next Step: If the Kaiser test is negative, proceed to the deprotection step for the next amino acid in the sequence. If the test is positive, proceed to Protocol 3.
Protocol 3: The Double Coupling Strategy
This is a common and effective method to drive difficult reactions to completion.[5]
-
Initial Assessment: A positive Kaiser test after the initial coupling (Protocol 2, Step 7) indicates the need for a second coupling.
-
Resin Wash: Ensure the resin is thoroughly washed with DMF after the first coupling attempt to remove by-products.
-
Repeat Coupling: Prepare a fresh solution of activated Fmoc-(S)-3-Cyclohexylalanine-OH as described in Protocol 2, Step 4.
-
Second Coupling: Add the fresh solution to the resin and agitate for another 1-2 hours.
-
Final Wash & Check: Wash the resin as described in Protocol 2, Step 6, and perform a final Kaiser test.
Caption: Workflow for SPPS incorporating a double coupling decision point.[16]
Troubleshooting & Advanced Considerations
-
Racemization: This side reaction compromises the peptide's optical purity.[2] To minimize it, use a weaker base like N-methylmorpholine (NMM) instead of DIPEA, especially for sensitive amino acids.[7] Reagents based on HOAt (HATU, PyAOP) or Oxyma (COMU) are superior to HOBt-based reagents in suppressing racemization.[7]
-
Solvent Choice: For aggregation-prone sequences, which are common with hydrophobic residues like Cha, N-Methyl-2-pyrrolidone (NMP) may offer superior solvating properties compared to DMF.[5][20]
-
Microwave-Assisted Synthesis: Microwave energy can significantly accelerate coupling reactions and drive difficult couplings to completion more efficiently than conventional methods, though conditions must be carefully optimized to avoid racemization.[5]
Conclusion
The successful incorporation of sterically hindered amino acids such as (S)-3-Cyclohexylalanine is a demanding but achievable task. Success hinges on moving beyond standard protocols and employing high-potency onium salt reagents like HATU, COMU, and PyAOP. By understanding the chemical principles behind reagent choice and implementing robust protocols, including prerequisite free-acid conversion and double coupling strategies when necessary, researchers can confidently synthesize complex, sterically challenging peptides with high purity and yield.
References
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Protecting Group Strategies for (S)-2-Amino-3-cyclohexylpropanoic Acid Hydrate: An Application Note and Protocol Guide
Introduction
(S)-2-Amino-3-cyclohexylpropanoic acid, often referred to as L-Cyclohexylalanine (Cha), is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its bulky and hydrophobic cyclohexyl side chain imparts unique conformational constraints and metabolic stability to peptides and small molecule therapeutics. The incorporation of cyclohexylalanine can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[1]
To effectively utilize (S)-2-Amino-3-cyclohexylpropanoic acid in complex multi-step syntheses, particularly in peptide synthesis, the strategic application of protecting groups for its amino and carboxylic acid functionalities is paramount.[2][3][4] Protecting groups prevent undesirable side reactions and allow for the controlled, sequential formation of amide bonds.[4][5] This guide provides an in-depth analysis of protecting group strategies, complete with detailed protocols and the underlying chemical principles for researchers, scientists, and drug development professionals.
N-Terminal Protection Strategies
The protection of the α-amino group is a critical first step in harnessing (S)-2-Amino-3-cyclohexylpropanoic acid for peptide synthesis. The choice of the protecting group dictates the overall synthetic strategy, particularly in solid-phase peptide synthesis (SPPS). The two most widely employed N-terminal protecting groups are the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2][6]
Tert-Butoxycarbonyl (Boc) Protection
The Boc group is a cornerstone of the Boc/Bn (benzyl) orthogonal protection strategy in SPPS.[6] It is readily introduced and can be removed under acidic conditions that typically do not affect benzyl-based side-chain protecting groups or the peptide-resin linkage.[7][8]
Protocol for N-Boc Protection of (S)-2-Amino-3-cyclohexylpropanoic Acid Hydrate
This protocol details the protection of the amino group of this compound using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dioxane and Water (1:1 v/v) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
5% aqueous citric acid solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and water (approximately 1.2 mL per mmol of amino acid).[9]
-
Add triethylamine (1.5 equivalents) or sodium bicarbonate (2-3 equivalents) to the solution and stir until the amino acid is fully dissolved and the solution is basic.[7][9]
-
To the stirring solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) portion-wise at room temperature.[9] The reaction is often accompanied by the evolution of CO₂ gas.[8]
-
Stir the reaction mixture at room temperature for 2 to 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate twice to remove any unreacted Boc₂O and byproducts.[9]
-
Acidify the aqueous layer to a pH of approximately 3 with a 5% citric acid solution.[9]
-
Immediately extract the acidified aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Boc-(S)-2-Amino-3-cyclohexylpropanoic acid.
-
The product can be further purified by crystallization if necessary. If the product is an oil, it can be converted to a solid dicyclohexylamine (DCHA) salt for easier handling and storage.[9]
Causality Behind Experimental Choices: The use of a base like triethylamine or sodium bicarbonate is crucial to deprotonate the amino group, enhancing its nucleophilicity to attack the carbonyl carbon of Boc₂O.[8] The aqueous dioxane or THF provides a suitable solvent system for both the polar amino acid and the less polar Boc₂O. Acidification of the aqueous layer after the reaction protonates the carboxylate, making the N-protected amino acid extractable into an organic solvent.
Diagram of Boc Protection Workflow
Caption: Workflow for N-Boc protection of (S)-2-Amino-3-cyclohexylpropanoic acid.
9-Fluorenylmethyloxycarbonyl (Fmoc) Protection
The Fmoc group is the cornerstone of the most common strategy in modern SPPS, the Fmoc/tBu (tert-butyl) strategy.[2][6] Its key advantage is its lability to mild basic conditions (typically piperidine), while being stable to the acidic conditions used for the cleavage of tert-butyl based side-chain protecting groups.[10][11]
Protocol for N-Fmoc Protection of this compound
This protocol describes the N-Fmoc protection using 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).
Materials:
-
This compound
-
Fmoc-OSu or Fmoc-Cl
-
Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF) and saturated aqueous NaHCO₃ solution (2:1 v/v) or Acetonitrile
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) and sodium bicarbonate (2 equivalents) in a 2:1 mixture of THF and saturated aqueous NaHCO₃.[11]
-
Add Fmoc-OSu (1.05 equivalents) to the stirring solution at room temperature.[11]
-
Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by TLC.
-
Dilute the reaction mixture with water and adjust the pH to 9 with saturated aqueous NaHCO₃ if necessary.
-
Extract the aqueous layer with diethyl ether (3 times) to remove unreacted Fmoc-OSu and byproducts.[11]
-
Acidify the aqueous layer to a pH of 1 with 1 M HCl.[11] A white precipitate of the Fmoc-protected amino acid should form.
-
Extract the acidified aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the N-Fmoc-(S)-2-Amino-3-cyclohexylpropanoic acid. The product can be purified by crystallization from an appropriate solvent system.
Causality Behind Experimental Choices: The Schotten-Baumann conditions (biphasic solvent system with a base) are commonly used for Fmoc protection to neutralize the acid byproduct (HCl if using Fmoc-Cl, or N-hydroxysuccinimide from Fmoc-OSu).[11] The initial extraction with diethyl ether at a basic pH removes non-polar impurities, while the desired product remains in the aqueous layer as a carboxylate salt. Subsequent acidification allows for the extraction of the product into an organic solvent.
Diagram of Fmoc Protection Workflow
Caption: Workflow for N-Fmoc protection of (S)-2-Amino-3-cyclohexylpropanoic acid.
C-Terminal Protection Strategies
Protection of the carboxylic acid functionality is essential to prevent its participation in undesired reactions, particularly during the activation of the carboxyl group of another amino acid for peptide bond formation in solution-phase synthesis.[5] The most common strategy is esterification.
Esterification
Converting the carboxylic acid to an ester, such as a methyl or ethyl ester, is a straightforward method of protection.
Protocol for Methyl/Ethyl Esterification of N-Protected (S)-2-Amino-3-cyclohexylpropanoic Acid
This protocol describes the esterification of an N-protected amino acid using thionyl chloride in the corresponding alcohol.
Materials:
-
N-Protected (S)-2-Amino-3-cyclohexylpropanoic acid (e.g., N-Boc or N-Z protected)
-
Methanol or Ethanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Toluene (optional)
-
Round-bottom flask, magnetic stirrer, condenser, ice bath
Procedure:
-
Suspend the N-protected (S)-2-Amino-3-cyclohexylpropanoic acid in anhydrous methanol or ethanol in a round-bottom flask.[12]
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirring suspension.[12]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 18-24 hours.[12]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess alcohol and HCl generated in situ.
-
The residue can be dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the ester product.
-
The crude product can be purified by flash chromatography if necessary.[12]
Causality Behind Experimental Choices: Thionyl chloride reacts with the alcohol to form HCl in situ, which catalyzes the Fischer esterification of the carboxylic acid. Using the alcohol as the solvent ensures a high concentration of the nucleophile, driving the equilibrium towards the ester product. The N-protecting group must be stable to acidic conditions, making Boc or Z suitable choices for this procedure.
Diagram of C-Terminal Esterification Workflow
Caption: Workflow for C-terminal esterification of N-protected cyclohexylalanine.
Orthogonal Protection in Peptide Synthesis
The concept of orthogonal protection is fundamental to modern peptide synthesis. It allows for the selective removal of one protecting group in the presence of others.[5][13][14] The Fmoc/tBu strategy is a prime example of an orthogonal system. The N-terminal Fmoc group is removed by a base (e.g., piperidine), while side-chain protecting groups (like tBu for Asp, Glu, Ser, Thr, Tyr) and the resin linkage are stable to these conditions but are cleaved by acid (e.g., TFA) at the end of the synthesis.[4][14]
When incorporating (S)-2-Amino-3-cyclohexylpropanoic acid into a peptide using SPPS, the N-terminus is typically protected with Fmoc. The bulky, non-functional cyclohexyl side chain does not require a protecting group.
Diagram of Orthogonal Deprotection in Dipeptide Synthesis
Caption: Orthogonal deprotection in a dipeptide synthesis involving cyclohexylalanine.
Summary of Protecting Group Strategies
| Protecting Group | Functionality Protected | Introduction Reagent | Deprotection Conditions | Stability | Orthogonal To |
| Boc | α-Amino | Boc₂O | Strong Acid (e.g., TFA, HCl)[7][8] | Base, Hydrogenolysis | Fmoc, Benzyl esters |
| Fmoc | α-Amino | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% Piperidine in DMF)[10][15] | Acid, Hydrogenolysis[11] | Boc, tBu esters/ethers, Trt |
| Methyl/Ethyl Ester | Carboxylic Acid | SOCl₂ in MeOH/EtOH | Saponification (e.g., LiOH, NaOH) or strong acid | Base (mild), Hydrogenolysis | Fmoc |
| Benzyl Ester | Carboxylic Acid | Benzyl alcohol, DCC/DMAP | Hydrogenolysis (Pd/C, H₂) or strong acid (HBr/AcOH) | Base, mild acid | Fmoc |
Conclusion
The successful synthesis of peptides and complex organic molecules containing (S)-2-Amino-3-cyclohexylpropanoic acid is critically dependent on a well-designed protecting group strategy. The choice between Boc and Fmoc for N-terminal protection will define the overall synthetic approach, with the Fmoc/tBu strategy being the most prevalent in modern solid-phase peptide synthesis. Carboxylic acid protection via esterification is crucial for solution-phase methodologies. By understanding the principles of orthogonality and following robust, validated protocols, researchers can effectively incorporate this valuable non-proteinogenic amino acid into their target molecules, paving the way for the development of novel therapeutics with enhanced properties.
References
- Benchchem. (n.d.). Stability of the Fmoc group on cyclohexylalanine under various conditions.
- Hou, W., et al. (2011). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 108(40), 16583-16588.
- Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- ACS Publications. (2007). Practical, Scalable, Enantioselective Synthesis of (2R,3R)-N-Boc-2-amino-3- cyclohexyl-3-hydroxypropanoic Acid.
- Benchchem. (n.d.). The Architect of Stability and Potency: Cyclohexylalanine's Role in Peptide Modification.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- ResearchGate. (2023). Protecting Groups in Peptide Synthesis.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- ACS Combinatorial Science. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
- SciSpace. (2009). Amino Acid-Protecting Groups.
- Journal of the Chemical Society, Perkin Transactions 1. (1998). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis.
- The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid.
- NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- YouTube. (2021). Lecture 16 Protecting groups and racemization of Amino Acids.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group.
- ChemScene. (n.d.). L-Cyclohexylalanine.
- Molbase. (n.d.). Synthesis of (a) 2(S)-benzyloxycarbonylamino-3-cyclohexyl-propionic acid ethyl ester.
- Wikipedia. (n.d.). Protecting group.
- Sigma-Aldrich. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
- NIH. (2015). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
- Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate.
- Molbase. (n.d.). Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride.
- ResearchGate. (2009). Amino Acid-Protecting Groups.
- The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- NIH. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- Advanced ChemBlocks. (n.d.). (S)-2-Amino-3-cyclohexyl-2-methylpropanoic acid.
- MedchemExpress.com. (n.d.). (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid.
- PrepChem.com. (n.d.). Synthesis of cyclohexylalanine.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
- PubChem. (n.d.). (2R)-2-amino-3-cyclohexylpropanoic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 3. researchgate.net [researchgate.net]
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- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
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- 8. jk-sci.com [jk-sci.com]
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The Strategic Incorporation of (S)-3-Cyclohexylalanine Hydrate in Modern Drug Discovery: A Guide for Medicinal Chemists
(S)-3-Cyclohexylalanine hydrate, a non-proteinogenic amino acid analogue of phenylalanine, has emerged as a pivotal building block in medicinal chemistry. Its unique structural feature—the replacement of the aromatic phenyl ring with a saturated cyclohexyl group—imparts critical physicochemical properties to parent molecules, significantly enhancing their therapeutic potential. This guide provides an in-depth exploration of the applications of (S)-3-Cyclohexylalanine hydrate, complete with detailed protocols and scientific rationale for its use in the design of novel therapeutics.
The bulky and lipophilic nature of the cyclohexyl side chain offers several advantages in drug design. It can induce conformational constraints in peptidic molecules, leading to improved receptor binding and selectivity. Furthermore, this modification often enhances metabolic stability by shielding adjacent peptide bonds from enzymatic degradation, a crucial factor in improving a drug's pharmacokinetic profile.
Core Applications in Medicinal Chemistry
The utility of (S)-3-Cyclohexylalanine hydrate spans multiple therapeutic areas, primarily in the development of enzyme inhibitors and receptor modulators.
Renin Inhibitors for the Treatment of Hypertension
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, and its overactivation can lead to hypertension. Renin, an aspartic protease, is the rate-limiting enzyme in this cascade. The incorporation of cyclohexylalanine derivatives into renin inhibitors has been a successful strategy to enhance their potency and oral bioavailability.[1][2] The cyclohexyl group effectively mimics the hydrophobic side chain of phenylalanine, which is recognized by the S1 and S3 binding pockets of renin, while offering increased resistance to enzymatic degradation compared to its aromatic counterpart.[3][4]
A notable example is Aliskiren, the first-in-class direct renin inhibitor approved for the treatment of hypertension. While the synthesis of Aliskiren itself involves the creation of a similar cyclohexyl-containing moiety through a multi-step process, the principles of its interaction with the renin active site underscore the importance of this structural feature.[5][6][7][8]
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes
DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion. Inhibiting DPP-IV prolongs the action of incretins, making it an effective therapeutic strategy for type 2 diabetes. Several DPP-IV inhibitors, known as "gliptins," have been developed. While not all gliptins contain a cyclohexylalanine moiety, the design of novel inhibitors often explores the incorporation of various lipophilic groups to enhance binding to the hydrophobic S1 pocket of the enzyme. The synthesis of DPP-IV inhibitors often involves the coupling of a chiral amine with a suitable scaffold.[9][10][11]
Apelin Receptor Agonists for Cardiovascular Diseases
The apelin receptor (APJ) is a G-protein coupled receptor involved in various physiological processes, including the regulation of blood pressure and cardiac function.[12] Apelin peptides, the endogenous ligands for APJ, have a very short half-life in circulation.[13] The substitution of specific amino acids with (S)-3-Cyclohexylalanine in apelin analogues has been shown to significantly enhance their metabolic stability and potency as APJ receptor activators.[13] These modified peptides exhibit prolonged blood pressure-lowering effects, making them promising candidates for the treatment of cardiovascular diseases.[13]
Experimental Protocols
The incorporation of (S)-3-Cyclohexylalanine hydrate into a peptide sequence is typically achieved through solid-phase peptide synthesis (SPPS). The following is a representative protocol for the manual synthesis of a short peptide amide incorporating this non-natural amino acid.
Protocol 1: Manual Solid-Phase Synthesis of a Cyclohexylalanine-Containing Peptide
This protocol outlines the synthesis of a generic tripeptide (e.g., Ac-Ala-Cha-His-NH₂) on a Rink Amide resin using Fmoc/tBu chemistry.
Materials and Reagents:
-
Rink Amide MBHA resin (0.5-0.8 mmol/g loading)
-
Fmoc-His(Trt)-OH
-
Fmoc-(S)-3-Cyclohexylalanine-OH
-
Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DDT)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
First Amino Acid Coupling (Fmoc-His(Trt)-OH):
-
Dissolve Fmoc-His(Trt)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Sequential Deprotection and Coupling: Repeat step 2 (Fmoc Deprotection) and step 3 (Amino Acid Coupling) for Fmoc-(S)-3-Cyclohexylalanine-OH and then for Fmoc-Ala-OH.
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF to the resin.
-
Agitate for 30 minutes.
-
Drain and wash the resin with DMF (3x) and DCM (3x).
-
-
Cleavage and Deprotection:
-
Dry the resin under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/DDT/H₂O (90:5:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Table 1: Reagent Equivalents for Peptide Coupling
| Reagent | Equivalents (relative to resin loading) |
|---|---|
| Fmoc-Amino Acid | 3 |
| DIC | 3 |
| OxymaPure® | 3 |
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Visualizing the Rationale: The Role of the Cyclohexyl Group
The strategic advantage of incorporating (S)-3-Cyclohexylalanine can be visualized in the context of enzyme-inhibitor interactions.
Caption: Enzyme-Inhibitor Binding Schematic.
Conclusion
(S)-3-Cyclohexylalanine hydrate is a valuable and versatile building block in medicinal chemistry. Its incorporation into drug candidates, particularly peptides and peptidomimetics, can significantly enhance their pharmacological properties. The protocols and principles outlined in this guide are intended to provide researchers with a solid foundation for the strategic use of this important synthetic tool in the ongoing quest for novel and more effective therapeutics.
References
-
Fernandez, K. X., et al. (2021). Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators. RSC Medicinal Chemistry, 12(8), 1402–1413. [Link]
-
Muthukumarasamy, A., et al. (2020). Decades-old renin inhibitors are still struggling to find a niche in antihypertensive therapy. A fleeting look at the old and the promising new molecules. RSC Medicinal Chemistry, 11(4), 406–428. [Link]
-
ResearchGate. (2025). A New Synthetic Route Towards Aliskiren Intermediates. [Link]
-
Shan, F., et al. (2014). The development of a complementary pathway for the synthesis of aliskiren. Organic & Biomolecular Chemistry, 12(43), 8759-8771. [Link]
-
RTI International. (n.d.). Synthesis and characterization of an orally bioavailable small molecule agonist of the apelin receptor. [Link]
-
ResearchGate. (2025). A Total Synthesis of Aliskiren. [Link]
- Google Patents. (n.d.). WO2012052829A1 - Synthesis of aliskiren.
-
Savage, S. A., et al. (2009). Preparation of Saxagliptin, a Novel DPP-IV Inhibitor. Organic Process Research & Development, 13(6), 1169–1176. [Link]
-
Peters, B. K., et al. (2015). Formal total synthesis of aliskiren. Chemistry, 21(19), 7292-7296. [Link]
-
MDPI. (n.d.). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. [Link]
-
Wu, W., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. Molecules, 20(1), 1438–1453. [Link]
-
Ocain, T. D., et al. (1992). New modified heterocyclic phenylalanine derivatives. Incorporation into potent inhibitors of human renin. Journal of Medicinal Chemistry, 35(5), 823-832. [Link]
-
Plummer, M. S., et al. (1995). Design and synthesis of renin inhibitors: incorporation of transition-state isostere side chains that span from the S1 to the S3 binding pockets and examination of P3-modified renin inhibitors. Journal of Medicinal Chemistry, 38(15), 2893-2905. [Link]
-
MDPI. (n.d.). Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. [Link]
- Google Patents. (n.d.). WO2017100558A1 - Improved apelin receptor (apj) agonists and uses thereof.
-
ResearchGate. (2022). Synthesis and Characterization of an Orally Bioavailable Small Molecule Agonist of the Apelin Receptor. [Link]
-
Journal of Pharmacy and Pharmacology. (2025). Design, Modeling, Synthesis and In Vitro Evaluation of new DPP-IV Inhibitors. [Link]
-
MDPI. (n.d.). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. [Link]
- Google Patents. (n.d.).
-
Yamada, Y., et al. (1997). Novel renin inhibitors containing (2S,3S,5S)-2-amino-1-cyclohexyl-6-methyl-3,5-heptanediol fragment as a transition-state mimic at the P1-P1' cleavage site. Chemical & Pharmaceutical Bulletin, 45(10), 1631-1641. [Link]
-
Cudic, M., & Fields, G. B. (2009). Solid-Phase Peptide Synthesis. Molecular Biotechnology, 41(3), 297–313. [Link]
-
Góngora-Benítez, M., et al. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Pharmaceuticals, 15(11), 1321. [Link]
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- 13. Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Protein Engineering: A Guide to Cell-Free Synthesis of Proteins with Unnatural Amino Acids
In the dynamic fields of protein engineering, synthetic biology, and drug development, the ability to move beyond the canonical 20 amino acids opens up a new frontier of possibilities. The site-specific incorporation of unnatural amino acids (UAAs) into proteins allows for the introduction of novel chemical functionalities, enabling precise control over protein structure and function.[1][2][] Cell-free protein synthesis (CFPS) has emerged as a powerful and versatile platform for this purpose, offering an open environment that circumvents the limitations of traditional in vivo systems, such as UAA transport across cell membranes and cytotoxicity.[1][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, methodologies, and applications of incorporating UAAs using CFPS systems.
The Power of an Expanded Genetic Code
The 20 standard amino acids, while versatile, have a limited chemical repertoire. The ability to incorporate UAAs with diverse side chains—including bio-orthogonal handles, fluorescent probes, post-translational modifications, and photocaged groups—provides an unprecedented toolkit for protein manipulation.[1][6] This has profound implications for:
-
Drug Discovery and Development: Engineering antibody-drug conjugates (ADCs) with precise drug-to-antibody ratios, creating peptides with enhanced stability and oral bioavailability, and developing novel therapeutic proteins with improved pharmacokinetic properties.[6][7][8][9]
-
Fundamental Research: Probing protein structure and dynamics using fluorescent or spectroscopic UAAs, studying protein-protein interactions, and elucidating enzymatic mechanisms.[7][10]
-
Biomaterials and Biocatalysis: Designing novel enzymes with enhanced catalytic activities and creating biocompatible polymers with unique properties.[2]
Core Methodologies for UAA Incorporation in CFPS
The site-specific incorporation of a UAA requires the reassignment of a codon that is typically not used for a canonical amino acid.[11] This is achieved through the use of an orthogonal translation system (OTS), which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that are mutually orthogonal to the host's translational machinery.[1][12][13][14][15] This means the orthogonal aaRS does not aminoacylate any endogenous tRNAs, and the orthogonal tRNA is not recognized by any endogenous aaRSs.
Two primary strategies are employed for codon reassignment in CFPS:
Stop Codon Suppression
This is the most widely used method, where a nonsense (stop) codon, typically the amber codon (UAG), is repurposed to encode a UAA.[4][16][17] The UAG codon is the least frequently used stop codon in E. coli, making it an ideal target for reassignment.[4] A suppressor tRNA with an anticodon that recognizes the UAG codon is charged with the desired UAA by the orthogonal aaRS and delivered to the ribosome during translation.
A significant challenge in this approach is the competition between the suppressor tRNA and the native release factors (RFs) that recognize the stop codon and terminate translation, leading to truncated protein products.[4] To overcome this, CFPS systems can be prepared from genetically engineered E. coli strains lacking release factor 1 (RF1), which is responsible for recognizing the UAG codon.[4][18] This significantly increases the efficiency of UAA incorporation.
Workflow for UAA Incorporation via Stop Codon Suppression
Caption: Workflow of UAA incorporation using stop codon suppression in a CFPS system.
Sense Codon Reassignment
An alternative to stop codon suppression is the reassignment of a sense codon.[19][20][21][22] This approach aims to break the degeneracy of the genetic code, where multiple codons specify the same amino acid.[20] By engineering an orthogonal tRNA that recognizes a specific sense codon and an orthogonal aaRS that charges it with a UAA, that codon's meaning can be effectively changed. This method holds the potential for incorporating multiple, distinct UAAs into a single protein by reassigning different sense codons.[20][21]
However, sense codon reassignment is more challenging due to the competition with the endogenous tRNA that naturally decodes the target sense codon.[22] Strategies to overcome this include using rare codons as targets and engineering the orthogonal tRNA for enhanced competitiveness.[22][23]
Comparing CFPS Systems for UAA Incorporation
Two main types of E. coli-based CFPS systems are commonly used for UAA incorporation: crude cell extracts and the PURE (Protein synthesis Using Recombinant Elements) system.[7]
| Feature | Crude Extract (e.g., S30) | PURE System |
| Composition | Complex mixture of over 500 proteins.[7] | Defined system with individually purified translation components.[7][24] |
| Protein Yield | Generally higher (can reach mg/mL).[7] | Lower (typically in the µg/mL range).[1] |
| Cost | More cost-effective.[7] | Significantly more expensive.[7] |
| Control | Less defined, potential for nuclease and protease activity.[7] | High degree of control over reaction components.[24] |
| Applications | High-yield production of proteins with UAAs. | Mechanistic studies of translation, ribosome display.[25] |
For most applications requiring significant quantities of UAA-containing protein, crude extract-based systems, especially those derived from RF1-deficient strains, offer a practical and high-yielding solution.[7][18]
Experimental Protocols
Protocol 1: Preparation of RF1-Deficient E. coli Extract for CFPS
This protocol describes the preparation of a crude cell extract from a genetically engineered E. coli strain lacking release factor 1, optimized for high-efficiency UAA incorporation via amber stop codon suppression.
Materials:
-
RF1-deficient E. coli strain (e.g., C321.ΔA)
-
2xYT medium
-
Lysis Buffer (e.g., 10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 2 mM DTT)
-
S30 Pre-incubation Buffer (e.g., containing ATP, GTP, CTP, UTP, and amino acids except the one to be replaced)
-
High-pressure homogenizer or sonicator
-
Centrifuge
Procedure:
-
Cell Culture: Inoculate a starter culture of the RF1-deficient E. coli strain in 2xYT medium and grow overnight at 37°C. Use this to inoculate a larger culture and grow to an OD600 of ~0.6-0.8.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Washing: Wash the cell pellet three times with cold Lysis Buffer.
-
Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells using a high-pressure homogenizer or sonicator, keeping the sample on ice to prevent overheating.
-
Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Pre-incubation: Carefully transfer the supernatant to a new tube and add the S30 Pre-incubation Buffer. Incubate at 37°C for 80 minutes to degrade endogenous mRNA and nucleic acids.
-
Final Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C to remove any remaining debris.
-
Storage: Aliquot the supernatant (the S30 extract) and flash-freeze in liquid nitrogen. Store at -80°C.
Protocol 2: Cell-Free Protein Synthesis with a UAA
This protocol outlines the setup of a typical CFPS reaction for incorporating a UAA at a specific site.
Materials:
-
RF1-deficient S30 extract (from Protocol 1)
-
Reaction Buffer (containing energy sources like phosphoenolpyruvate, NTPs, and salts)
-
Plasmid DNA encoding the target protein with an in-frame amber (TAG) codon at the desired position
-
Purified orthogonal aaRS and suppressor tRNA
-
Unnatural amino acid (UAA) stock solution
-
Standard amino acid mixture (lacking the canonical amino acid corresponding to the UAA, if applicable)
-
T7 RNA Polymerase
Procedure:
-
Reaction Setup: On ice, combine the following components in a microcentrifuge tube:
-
Reaction Buffer
-
Standard amino acid mixture
-
Unnatural amino acid
-
Plasmid DNA template
-
Orthogonal aaRS and suppressor tRNA
-
T7 RNA Polymerase
-
S30 extract
-
-
Incubation: Mix gently and incubate the reaction at the optimal temperature (typically 30-37°C) for 2-4 hours.
-
Analysis: Analyze the protein expression and UAA incorporation using SDS-PAGE, Western blotting, and/or mass spectrometry.
Verification of UAA Incorporation
It is crucial to verify the successful and site-specific incorporation of the UAA.[4]
-
SDS-PAGE and Western Blotting: A full-length protein product observed on a gel or blot (when a C-terminal tag is present) suggests successful suppression of the stop codon.[4] The absence of a band corresponding to the truncated product indicates high incorporation efficiency.
-
Mass Spectrometry (MS): This is the gold standard for confirming UAA incorporation.[4][26][27] By analyzing the intact protein or proteolytic digests, the precise mass of the incorporated amino acid can be determined, confirming its identity and location.[27][28][29]
Logical Flow for Verification of UAA Incorporation
Caption: A logical workflow for the verification of successful UAA incorporation.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low protein yield | - Suboptimal reaction conditions (temperature, time)- Inactive S30 extract- Poor DNA template quality | - Optimize reaction temperature and incubation time.- Prepare fresh S30 extract.- Use high-purity plasmid DNA. |
| High levels of truncated protein | - Competition from release factors (if not using an RF1-deficient strain)- Inefficient suppressor tRNA or aaRS | - Use an RF1-deficient CFPS system.- Optimize the concentrations of the orthogonal components. |
| No UAA incorporation | - Inactive orthogonal aaRS or tRNA- Degradation of the UAA- Incorrect codon usage | - Verify the activity of the orthogonal components.- Check the stability of the UAA under reaction conditions.- Ensure the correct stop codon (UAG) is used in the template. |
Conclusion
Cell-free protein synthesis provides a robust and adaptable platform for the site-specific incorporation of unnatural amino acids, thereby expanding the chemical diversity of proteins. This technology is poised to accelerate innovation in drug discovery, protein engineering, and fundamental biological research. By understanding the core principles and mastering the experimental protocols outlined in this guide, researchers can unlock the full potential of an expanded genetic code.
References
-
Chemla, Y., O'Reilly, A. M., & Alexandrov, K. (2020). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Bioengineering and Biotechnology, 8, 590. [Link]
-
Gao, H., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Bioengineering and Biotechnology, 7, 119. [Link]
-
Hong, S. H., et al. (2014). High-yield cell-free protein synthesis for site-specific incorporation of unnatural amino acids. Methods in Molecular Biology, 1118, 189-203. [Link]
-
Ozawa, K., et al. (2014). Site-specific incorporation of unnatural amino acids into proteins by cell-free protein synthesis. Methods in Molecular Biology, 1118, 189-203. [Link]
-
Wu, Y., et al. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology, 8, 863. [Link]
-
Neumann, H., et al. (2010). Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET. Nature Communications, 1, 7. [Link]
-
Martin, R. W., et al. (2018). Cell-free protein synthesis from genomically recoded bacteria enables multisite incorporation of noncanonical amino acids. Nature Communications, 9(1), 1203. [Link]
-
Liu, D. R., & Schultz, P. G. (1999). Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. Proceedings of the National Academy of Sciences, 96(9), 4780-4785. [Link]
-
Gan, R., et al. (2021). Reprogramming natural proteins using unnatural amino acids. Chemical Society Reviews, 50(23), 12936-12964. [Link]
-
Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 65(1), 134-162. [Link]
-
Wang, L. (2012). Non-Canonical Amino Acid Incorporation via Sense Codon Reassignment in E. coli. AIChE Journal, 58(5), 1338-1345. [Link]
-
Hancock, S. M., et al. (2010). Reassigning Sense Codon AGA to Encode Noncanonical Amino Acids in Escherichia coli. ChemBioChem, 11(13), 1846-1848. [Link]
-
Tharp, J. M., et al. (2021). Sense Codon Reassignment Enables Viral Resistance and Encoded Polymer Synthesis. Science, 371(6526), eabf3227. [Link]
-
Gass, J., & Chin, J. W. (2016). Modification of orthogonal tRNAs: unexpected consequences for sense codon reassignment. Nucleic Acids Research, 44(20), 9680-9689. [Link]
-
Lang, K., & Chin, J. W. (2014). Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli. Methods in Molecular Biology, 1179, 235-244. [Link]
-
Dougherty, D. A. (2008). Incorporation of non-canonical amino acids. Current Opinion in Chemical Biology, 12(6), 678-684. [Link]
-
Salehi, A. S., et al. (2004). In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs. RNA, 10(10), 1648-1656. [Link]
-
Wang, Q., & Wang, L. (2018). Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. Essays in Biochemistry, 62(6), 773-783. [Link]
-
Mukai, T., et al. (2015). Reassignment of a rare sense codon to a non-canonical amino acid in Escherichia coli. Nucleic Acids Research, 43(16), 8111-8122. [Link]
-
Wang, L. (2009). Genetic Incorporation of Unnatural Amino Acids into Proteins in Yeast. Methods in Molecular Biology, 498, 229-242. [Link]
-
Loscha, K. V. (2012). Protein Synthesis Using A Reconstituted Cell-Free System. Current Protocols in Molecular Biology, Chapter 16, Unit16.29. [Link]
-
James, H. (2023). Unnatural Amino Acids into Proteins/ Protein Engineering. International Research Journal of Biochemistry and Biotechnology, 10(2), 59-61. [Link]
-
Miyake-Stoner, S. J., et al. (2010). Probing the effectiveness of spectroscopic reporter unnatural amino acids: a structural study. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 11), 1221-1227. [Link]
-
Skehel, M. (2014). Identifying Proteins using Mass Spectrometry. YouTube. [Link]
-
Al-Salami, H., et al. (2021). High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry. Molecules, 26(24), 7578. [Link]
-
The Exploring Series. (2021). Unnatural/non-canonical amino acid incorporation by "genetic code expansion" inspired by pyrrolysine. YouTube. [Link]
Sources
- 1. Frontiers | Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins [frontiersin.org]
- 2. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 4. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. Frontiers | Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides [frontiersin.org]
- 8. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beyond the 20: Engineering Smarter Drugs with Unnatural Amino Acids for Effective Therapeutics | Blog | Biosynth [biosynth.com]
- 10. Probing the effectiveness of spectroscopic reporter unnatural amino acids: a structural study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. CN102827827A - Orthogonal translation components for in vivo incorporation of unnatural amino acids - Google Patents [patents.google.com]
- 15. EP2380982A1 - Orthogonal translation components for the in vivo incorporation of unnatural amino acids - Google Patents [patents.google.com]
- 16. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 17. portlandpress.com [portlandpress.com]
- 18. d-nb.info [d-nb.info]
- 19. Non-Canonical Amino Acid Incorporation via Sense Codon Reassignment in E. coli | AIChE [proceedings.aiche.org]
- 20. Modification of orthogonal tRNAs: unexpected consequences for sense codon reassignment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sense Codon Reassignment Enables Viral Resistance and Encoded Polymer Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Reassignment of a rare sense codon to a non-canonical amino acid in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Reassigning Sense Codon AGA to Encode Noncanonical Amino Acids in Escherichia coli | Semantic Scholar [semanticscholar.org]
- 24. neb.com [neb.com]
- 25. Protein Synthesis Using A Reconstituted Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 26. interesjournals.org [interesjournals.org]
- 27. youtube.com [youtube.com]
- 28. youtube.com [youtube.com]
- 29. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Efficiency of (S)-2-Amino-3-cyclohexylpropanoic Acid Hydrate
Welcome to the technical support center for optimizing the coupling efficiency of (S)-2-Amino-3-cyclohexylpropanoic acid hydrate (L-Cyclohexylalanine hydrate). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this sterically hindered amino acid. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance your peptide synthesis success.
Introduction to the Challenges
(S)-2-Amino-3-cyclohexylpropanoic acid, with its bulky cyclohexyl side chain, presents significant steric hindrance during peptide bond formation. This often leads to incomplete reactions, low yields, and an increased risk of racemization. The hydrophobicity of the cyclohexyl group can also contribute to peptide aggregation on the solid support, further complicating synthesis.[1] This guide provides systematic approaches to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling yield low when using this compound?
Low coupling yields are primarily due to the steric bulk of the cyclohexyl side chain, which physically obstructs the approach of the activated carboxylic acid to the amine.[1] Inadequate activation of the amino acid or aggregation of the growing peptide chain can also be contributing factors.
Q2: What are the best coupling reagents for this amino acid?
For sterically hindered amino acids, potent activating reagents are necessary. Uronium/aminium salts like HATU, HBTU, and HCTU, or phosphonium salts such as PyBOP and PyAOP, are highly recommended.[2] These reagents form highly reactive esters that can overcome the steric barrier more effectively than standard carbodiimide reagents like DCC or EDC.
Q3: How can I minimize racemization during the coupling of this compound?
Racemization can be a significant issue. To minimize it, use an additive like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure, which are superior to HOBt in suppressing this side reaction. The choice of base is also critical; a weaker base like N-methylmorpholine (NMM) or collidine is preferable to stronger, more hindered bases like diisopropylethylamine (DIPEA).[3] Additionally, minimizing the pre-activation time of the amino acid before adding it to the amine component can reduce the risk of racemization.
Q4: Is double coupling necessary for this amino acid?
Yes, a double coupling strategy is often recommended for sterically hindered residues like (S)-2-Amino-3-cyclohexylpropanoic acid.[4] If the first coupling is incomplete (as indicated by a positive Kaiser test), a second coupling with a fresh solution of the activated amino acid is crucial to drive the reaction to completion.
Q5: What is the best solvent to use for coupling this amino acid?
While Dimethylformamide (DMF) is a common solvent in peptide synthesis, N-methylpyrrolidone (NMP) often provides superior solvating properties for aggregation-prone sequences, which can be exacerbated by the hydrophobic cyclohexyl side chain. In particularly difficult cases, a solvent mixture such as DCM/DMF/NMP may be beneficial.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the coupling of this compound.
Issue 1: Low Coupling Yield / Incomplete Reaction
Symptoms:
-
Positive Kaiser test (blue or purple beads) after the coupling step.
-
Mass spectrometry (MS) analysis of the final peptide reveals a significant amount of deletion sequence (missing the cyclohexylalanine residue).
-
Low overall yield of the desired peptide.
Workflow for Troubleshooting Low Coupling Yield:
Caption: Troubleshooting workflow for low coupling yield.
Detailed Solutions:
| Possible Cause | Recommended Solution | Scientific Rationale |
| Inefficient Coupling Reagent | Switch from standard carbodiimides (DCC, DIC) to more potent uronium/aminium (HATU, HCTU, COMU) or phosphonium (PyBOP, PyAOP) salts. | Uronium and phosphonium reagents form highly reactive OAt, OBt, or Oxyma esters, which are more effective at overcoming the high activation energy barrier caused by steric hindrance.[2] |
| Insufficient Reaction Time | Increase the coupling time from the standard 1-2 hours to 2-4 hours, or even overnight for particularly difficult couplings. | The bulky cyclohexyl group slows down the reaction kinetics. A longer reaction time provides more opportunities for the reactants to overcome the steric barrier and form the peptide bond. |
| Peptide Aggregation | Switch the primary solvent from DMF to NMP. For severe cases, a mixture of DCM/DMF/NMP (1:1:1) can be employed. | NMP has superior solvating properties compared to DMF, which helps to disrupt the secondary structures that lead to peptide aggregation.[1] This keeps the reactive sites accessible. |
| Incomplete First Coupling | Implement a "double coupling" protocol. After the initial coupling, perform a Kaiser test. If positive, repeat the coupling step with a fresh portion of activated amino acid. | A single coupling may not be sufficient to drive the reaction to completion for such a sterically demanding residue. A second coupling increases the probability of reacting with all available amino groups.[4] |
Issue 2: Racemization of the (S)-2-Amino-3-cyclohexylpropanoic Acid Residue
Symptoms:
-
HPLC analysis of the cleaved peptide shows a diastereomeric impurity.
-
Chiral chromatography confirms the presence of the D-enantiomer.
Workflow for Minimizing Racemization:
Caption: Decision-making workflow for minimizing racemization.
Detailed Solutions:
| Possible Cause | Recommended Solution | Scientific Rationale |
| Strong Base | Replace DIPEA with a less hindered and weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine. | Strong, hindered bases can promote the formation of an oxazolone intermediate, which is a primary pathway for racemization. Weaker bases are less likely to abstract the alpha-proton, thus preserving the stereochemistry.[3] |
| Inadequate Additive | Use HOAt or Oxyma Pure in conjunction with your coupling reagent instead of HOBt. | HOAt and Oxyma Pure are more effective than HOBt at suppressing racemization by forming more reactive esters that couple faster, reducing the lifetime of the activated species that is prone to racemization.[3] |
| Prolonged Pre-activation | Minimize the pre-activation time of the amino acid with the coupling reagent to 1-5 minutes before adding it to the resin-bound amine. | The activated amino acid is susceptible to racemization over time. Reducing the time it exists in this activated state before the coupling reaction occurs minimizes the opportunity for epimerization. |
| Elevated Temperature | If using heat to improve coupling efficiency, perform a time-course study to find the minimum time and temperature required for acceptable yield. Avoid prolonged heating. | Higher temperatures increase the rate of both the desired coupling reaction and the undesired racemization. Careful optimization is required to find a balance. |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended as a starting point for the coupling of this compound.
-
Resin Preparation:
-
Swell the resin in DMF for at least 30 minutes.
-
Perform Fmoc-deprotection of the N-terminal amino acid on the solid support using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Activation of this compound:
-
In a separate vessel, dissolve 3 equivalents of Fmoc-(S)-2-Amino-3-cyclohexylpropanoic acid hydrate and 2.9 equivalents of HATU in DMF.
-
Add 6 equivalents of N-methylmorpholine (NMM) to the solution.
-
Allow the pre-activation to proceed for 1-5 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test.
-
If the Kaiser test is negative (yellow beads), proceed to wash the resin with DMF (3-5 times) and DCM (3 times).
-
If the Kaiser test is positive (blue/purple beads), proceed to Protocol 2.
-
Protocol 2: Double Coupling for Incomplete Reactions
This protocol should be implemented if the Kaiser test is positive after the initial coupling.
-
First Coupling Wash:
-
After the initial coupling reaction (Protocol 1, step 3), drain the reaction vessel.
-
Wash the resin with DMF (3-5 times).
-
-
Second Activation and Coupling:
-
Prepare a fresh solution of activated Fmoc-(S)-2-Amino-3-cyclohexylpropanoic acid hydrate as described in Protocol 1, step 2.
-
Add this fresh solution to the resin.
-
Agitate the reaction mixture at room temperature for another 2-4 hours.
-
-
Final Monitoring and Washing:
-
Perform a Kaiser test. The test should now be negative.
-
Wash the resin with DMF (3-5 times) and DCM (3 times).
-
Data Summary
The following table provides a qualitative comparison of common coupling reagents for sterically hindered amino acids. While specific quantitative data for (S)-2-Amino-3-cyclohexylpropanoic acid is not extensively published, this serves as a general guideline.
| Coupling Reagent | Relative Efficiency | Racemization Risk | Notes |
| HATU | Very High | Low (with HOAt) | Often the reagent of choice for difficult couplings.[2] |
| HCTU/HBTU | High | Moderate | Generally very effective, but HATU is often superior for highly hindered systems. |
| COMU | Very High | Low (with Oxyma) | A newer generation uronium salt with good performance and improved safety profile. |
| PyBOP | High | Low | A phosphonium salt, good alternative to uronium reagents. By-products can be easier to remove in solution-phase synthesis. |
| DCC/DIC | Low | High | Not recommended for sterically hindered amino acids due to low reactivity and high risk of racemization. |
References
- Application Notes and Protocols for Fmoc-Cha-OH in Solid-Phase Peptide Synthesis (SPPS) - Benchchem.
-
The Development of LAT1 Efflux Agonists as Mechanistic Probes of Cellular Amino Acid Stress - PubMed Central. Available at: [Link]
- Optimizing Peptide Coupling: Key Techniques.
- A Head-to-Head Comparison: HATU vs. DCC in Peptide Coupling Efficiency - Benchchem.
-
A complementary chemical probe approach towards customized studies of G-quadruplex DNA structures in live cells - PubMed Central. Available at: [Link]
-
Design, synthesis and pharmacological evaluation of novel fluorescent ligands for the mu-opioid receptor - Nottingham ePrints. Available at: [Link]
-
Peptide Synthesis: Methods and Protocols [1st ed. 2020]. Available at: [Link]
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
-
Subnanomolar Cathepsin S Inhibitors with High Selectivity: Optimizing Covalent Reversible α‐Fluorovinylsulfones and α‐Sulfonates as Potential Immunomodulators in Cancer - ResearchGate. Available at: [Link]
-
Subnanomolar Cathepsin S Inhibitors with High Selectivity: Optimizing Covalent Reversible α-Fluorovinylsulfones - Semantic Scholar. Available at: [Link]
- US20120302493A1 - Cyclic Peptides As G-Protein Coupled Receptor Antagonists.
-
Quantitative comparisons of YFP-N-YFP-C-images. A, average fluorescence... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Are double couplings in SPPS interesting for purity of short peptides? - ResearchGate. Available at: [Link]
-
1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis - Sci-Hub. Available at: [Link]
-
Using double coupling to improve your peptide synthesis - Biotage. Available at: [Link]
Sources
Technical Support Center: Synthesis of (S)-3-Cyclohexylalanine Hydrate Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of peptides incorporating (S)-3-Cyclohexylalanine (Cha). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the unique challenges presented by this non-proteinogenic amino acid. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying rationale to empower you in your experimental design and execution.
I. Troubleshooting Guide: Navigating Common Hurdles
This section addresses specific problems you may encounter during the synthesis of Cha-containing peptides, offering explanations and actionable solutions.
Issue 1: Incomplete or Failed Coupling of Fmoc-Cha-OH
Symptom: A positive Kaiser test after the coupling step, indicating unreacted free amines on the resin.
Underlying Cause: The primary challenge with incorporating Fmoc-Cha-OH is the steric hindrance from its bulky cyclohexyl side chain.[1] This bulkiness can physically impede the activated carboxyl group of Fmoc-Cha-OH from reaching the N-terminal amine of the growing peptide chain on the solid support, leading to slower reaction kinetics and incomplete coupling.[1]
Solutions:
-
Extend Coupling Time: Standard coupling times may be insufficient.[1] Double the coupling time and monitor the reaction's progress with a fresh Kaiser test.
-
Double Coupling: If an extended single coupling is still incomplete, perform a second coupling with a fresh solution of activated Fmoc-Cha-OH.
-
Optimize Coupling Reagents: Employ more potent coupling reagents that are less sensitive to steric hindrance. While standard reagents like HBTU/HOBt can be used, stronger activators are recommended.[2]
| Coupling Reagent Combination | Equivalents (vs. Amino Acid) | Pre-activation Time | Rationale |
| HATU/DIPEA | 1.0 eq HATU, 2.0 eq DIPEA | 2-5 minutes | Forms a highly reactive O-acylisourea intermediate, which is effective for sterically hindered amino acids. |
| HCTU/DIPEA | 1.0 eq HCTU, 2.0 eq DIPEA | 2-5 minutes | Similar to HATU, but often more cost-effective. |
| PyBOP/DIPEA | 1.0 eq PyBOP, 2.0 eq DIPEA | 5-10 minutes | A phosphonium-based reagent that is also highly effective for difficult couplings. |
-
Increase Reagent Concentration: Use a higher concentration of the activated amino acid to drive the reaction to completion.
Experimental Workflow: Overcoming Difficult Coupling of Fmoc-Cha-OH
Caption: Workflow for addressing incomplete coupling of Fmoc-Cha-OH.
Issue 2: Poor Solubility of the Crude Peptide
Symptom: The lyophilized crude peptide does not dissolve in aqueous buffers or standard RP-HPLC mobile phases (e.g., water/acetonitrile with 0.1% TFA).[3][4]
Underlying Cause: The cyclohexyl side chain significantly increases the hydrophobicity of the peptide.[2][3] Peptides with a high proportion of non-polar amino acids, like Cha, have a strong tendency to aggregate in aqueous solutions, leading to poor solubility.[5]
Solutions:
-
Initial Dissolution in Organic Solvents:
-
Attempt to dissolve a small test amount of the peptide in a minimal volume of a strong organic solvent. Start with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Once dissolved, slowly add the aqueous buffer (e.g., Mobile Phase A for HPLC) to the peptide solution while vortexing.[3] This gradual dilution can prevent the peptide from precipitating out of solution.
-
-
Use of Chaotropic Agents: For peptides that form gels or extensive hydrogen bond networks, adding a chaotropic agent like guanidinium chloride or urea to the initial solubilization buffer can disrupt these non-covalent interactions and improve solubility.
-
pH Adjustment: The net charge of a peptide influences its solubility.[5] Solubility is often lowest at the peptide's isoelectric point (pI).[5] Adjusting the pH away from the pI can increase the net charge and improve solubility in aqueous solutions.
Issue 3: Purification Challenges by RP-HPLC
Symptom: The Cha-containing peptide exhibits very strong retention on C18 columns, leading to broad peaks, poor resolution, and low recovery.[3][4]
Underlying Cause: The high hydrophobicity of the Cha residue leads to strong binding to the non-polar stationary phase of the RP-HPLC column.[3] This requires high concentrations of organic solvent for elution, which can exacerbate solubility and aggregation issues on the column.[3]
Solutions:
-
Modify the Mobile Phase:
-
Use a Stronger Organic Modifier: If acetonitrile is insufficient to elute the peptide effectively, consider using n-propanol or isopropanol as a component of the organic mobile phase.[6] A blend of acetonitrile and n-propanol can also be effective.[7]
-
Shallow Gradient: Employ a very shallow gradient (e.g., 0.2-0.5% increase in organic phase per minute) around the expected elution point of the peptide to improve resolution between the target peptide and closely eluting impurities.[3]
-
-
Elevate Column Temperature: Increasing the column temperature (e.g., to 40-60 °C) can improve peak shape and reduce retention times by decreasing mobile phase viscosity and increasing the kinetics of mass transfer.
-
Alternative Stationary Phases: If a C18 column provides too much retention, consider a column with a less hydrophobic stationary phase, such as C8 or C4.
Protocol: Analytical RP-HPLC Method Development for Cha-Containing Peptides
-
Sample Preparation: a. Prepare Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. b. Prepare Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. c. Dissolve a small amount of the crude peptide (~1 mg/mL) in a minimal volume of DMSO. d. Dilute the peptide solution with Mobile Phase A to a final concentration of 0.1-0.5 mg/mL, adding Mobile Phase A slowly while vortexing.[3] e. Filter the sample through a 0.22 µm syringe filter before injection.[3]
-
Initial Scouting Gradient (C18 Column):
-
Flow Rate: 1.0 mL/min
-
Detection: 214 nm and 280 nm
-
Gradient: 5% to 95% B over 30 minutes.
-
-
Optimization: a. Identify the peak corresponding to the target peptide (confirm with mass spectrometry). b. Note the percentage of Mobile Phase B at which the peptide elutes. c. Design a new, shallower gradient around this elution point to improve separation from impurities.[3] For example, if the peptide elutes at 60% B, a new gradient could be 50% to 70% B over 40 minutes.
II. Frequently Asked Questions (FAQs)
Q1: Why is (S)-3-Cyclohexylalanine used in peptide synthesis?
(S)-3-Cyclohexylalanine is an analog of phenylalanine where the phenyl ring is saturated. Its incorporation into peptides is a key strategy in drug discovery for several reasons:
-
Enhanced Proteolytic Stability: The bulky cyclohexyl side chain acts as a steric shield, hindering the approach of proteases and making the peptide more resistant to enzymatic degradation.[2][8] This leads to a longer in-vivo half-life.[2]
-
Increased Hydrophobicity: The non-polar cyclohexyl group increases the overall hydrophobicity of the peptide, which can improve membrane permeability and receptor binding through favorable van der Waals interactions.[9][10]
-
Conformational Rigidity: The steric bulk of the Cha residue can restrict the conformational freedom of the peptide backbone, inducing specific secondary structures like β-turns that may be critical for biological activity.[2][9]
Q2: Are there common side reactions I should be aware of during Fmoc-based synthesis of Cha-containing peptides?
While not specific to Cha, any Fmoc-based solid-phase peptide synthesis (SPPS) is susceptible to certain side reactions. Given the potentially longer coupling times required for Cha, awareness of these is crucial:
-
Aspartimide Formation: Peptides containing aspartic acid (Asp) are prone to forming a five-membered ring aspartimide intermediate, especially when followed by residues like Gly, Ser, or Asn. This can be minimized by using protecting groups on the preceding residue that prevent this cyclization, such as pseudoprolines.[11]
-
Diketopiperazine Formation: This side reaction can occur at the dipeptide stage, particularly if Proline is one of the first two residues, leading to cleavage of the dipeptide from the resin.[11]
-
Racemization: Racemization can occur during the activation step, particularly with histidine and cysteine.[12][13] Using additives like OxymaPure or HOBt can help suppress this side reaction.
Decision Tree: Troubleshooting Common SPPS Side Reactions
Caption: Decision tree for identifying potential side reactions based on mass spectrometry data.
Q3: What cleavage cocktail should I use for a peptide containing Cha?
The choice of cleavage cocktail depends on the other amino acids present in your sequence, not specifically on Cha. A standard and robust cleavage cocktail for many peptides is a mixture of Trifluoroacetic acid (TFA), a scavenger, and water. For peptides containing sensitive residues, a common cocktail is:
-
TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v) [14]
TIS acts as a scavenger to trap reactive carbocations generated during the cleavage of side-chain protecting groups, preventing side reactions with residues like Tryptophan or Methionine.
III. References
-
Application Notes and Protocols for Enhancing Peptide Stability with Boc-cyclohexyl-D-Ala-OH. Benchchem. Available at:
-
Application Notes and Protocols for the Incorporation of Boc-cyclohexyl-D-Ala-OH into Peptide Libraries. Benchchem. Available at:
-
Application Notes and Protocols for the Purification of Cyclohexylalanine (Cha)-Containing Peptides by Reverse-Phase HPLC. Benchchem. Available at:
-
Technical Support Center: Purification of Peptides Containing Cyclohexyl-D-Ala. Benchchem. Available at:
-
The Architect of Stability and Potency: Cyclohexylalanine's Role in Peptide Modification. Benchchem. Available at:
-
Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. Available at:
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at:
-
Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. PMC - NIH. Available at:
-
Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central. Available at:
-
Application Notes and Protocols for Fmoc-Cha-OH in Solid-Phase Peptide Synthesis (SPPS). Benchchem. Available at:
-
Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Nest Group. Available at:
-
Purification of a Lipid Peptide: Method Development for Hydrophobic Peptides. ResearchGate. Available at:
-
The Chemistry Behind Fmoc-His(Boc)-OH·CHA: A Key Reagent for SPPS. Benchchem. Available at:
-
The Solubility Challenge in Peptide Therapeutics. Biosynth. Available at:
-
Application Notes and Protocols: The Use of 3-Cyclohexyl-L-alanine in Solid-Phase Peptide Synthesis. Benchchem. Available at:
-
Solubility Guidelines for Peptides. Sigma-Aldrich. Available at:
-
Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. Available at:
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 6. nestgrp.com [nestgrp.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. nbinno.com [nbinno.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. benchchem.com [benchchem.com]
preventing racemization of (S)-3-Cyclohexylalanine hydrate during synthesis.
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Racemization
Welcome to the technical support center for the synthesis of (S)-3-Cyclohexylalanine hydrate. As a non-proteinogenic amino acid, the stereochemical integrity of (S)-3-Cyclohexylalanine is paramount for its application in peptide-based therapeutics and other areas of drug development. Even minor racemization can lead to diastereomeric impurities that are difficult to separate and can have significantly different biological activities. This guide, curated by a Senior Application Scientist, provides in-depth, field-proven insights to help you navigate the challenges of its synthesis and maintain its enantiomeric purity.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the causes and prevention of racemization during the synthesis of chiral amino acids.
Q1: What is racemization, and why is it a critical issue for (S)-3-Cyclohexylalanine hydrate?
A: Racemization is the process by which an enantiomerically pure substance, such as the (S)-enantiomer of 3-Cyclohexylalanine, is converted into a mixture containing both the (S) and (R) enantiomers. In an ideal scenario, this results in a 50:50 mixture, known as a racemate, which is optically inactive. For pharmaceutical applications, only one enantiomer typically possesses the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. Therefore, maintaining the high enantiomeric purity of (S)-3-Cyclohexylalanine hydrate is essential for ensuring the safety, efficacy, and specificity of the final drug product.
Q2: What is the primary chemical mechanism responsible for racemization in amino acids?
A: The primary mechanism involves the abstraction of the proton at the alpha-carbon (the chiral center) by a base.[1][2] This deprotonation results in the formation of a planar, achiral carbanion or enolate intermediate. Because this intermediate is flat, a proton can be added back to either face with roughly equal probability.[1] Protonation on one face regenerates the original (S)-enantiomer, while protonation on the opposite face yields the (R)-enantiomer, leading to racemization. Conditions that facilitate the formation of this planar intermediate, such as the presence of strong bases or high temperatures, will accelerate racemization.[1][3]
Caption: Base-catalyzed racemization of an amino acid.
Q3: Which steps in a typical synthesis are most prone to causing racemization?
A: Racemization is most likely to occur during steps that involve:
-
Carboxyl Group Activation: This is a major concern, especially during peptide synthesis. Activation of the carboxyl group increases the acidity of the alpha-proton, making it more susceptible to abstraction.[4][5] The formation of oxazolone (azlactone) intermediates is a well-known pathway to racemization under these conditions.[2][5]
-
Exposure to Strong Bases: Any step that uses a strong base (e.g., NaOH, LDA) can lead to significant racemization by directly abstracting the alpha-proton.[1][3]
-
Elevated Temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for proton abstraction, increasing the rate of racemization.[6] This is a key consideration in microwave-assisted synthesis.[6][7]
-
Deprotection Steps: While less common with modern protecting groups, harsh deprotection conditions (e.g., strong acids or bases) can sometimes contribute to racemization.[8]
Q4: How does the choice of N-terminal protecting group affect the risk of racemization?
A: The choice of the α-amino protecting group is crucial. Urethane-based protecting groups like Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl) are highly effective at suppressing racemization.[9][10] This is because the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group of the urethane, making it less available to stabilize the negative charge of the carbanion intermediate. This reduces the acidity of the alpha-proton. In contrast, simple acyl groups (like Benzoyl) can readily participate in the formation of oxazolone intermediates, which racemize quickly.[2][4] Therefore, for any synthesis involving the activation of the carboxyl group, Boc or Fmoc protection is strongly recommended.
Troubleshooting Guide: Common Racemization Issues
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| 1. Significant loss of enantiomeric excess (e.e.) detected after a base-catalyzed step (e.g., alkylation, esterification). | The base used was too strong, the reaction temperature was too high, or the reaction time was excessive. | Solution: Switch to a milder, non-nucleophilic base. The goal is to use a base strong enough to facilitate the desired reaction but not so strong that it readily abstracts the alpha-proton. Lowering the reaction temperature can significantly reduce the rate of racemization.[6] Monitor the reaction closely (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times. |
| 2. Racemization is observed after coupling (S)-3-Cyclohexylalanine to another amino acid or peptide. | This is likely due to the formation of a racemizable active intermediate, such as an oxazolone.[5] The choice of coupling reagent and additives is critical. | Solution: Use racemization-suppressing additives. When using carbodiimide coupling agents like DIC or EDC, always include an additive such as HOBt (Hydroxybenzotriazole) or HOAt (Hydroxyazabenzotriazole) .[4][5] These additives form active esters that are more resistant to racemization than the intermediates formed with carbodiimides alone. Alternatively, use uronium/phosphonium-based coupling reagents (e.g., HBTU, HATU) in combination with a hindered base like DIEA (diisopropylethylamine).[7] |
| 3. The final, isolated product shows low optical purity even after crystallization. | Racemization occurred during one or more steps of the synthesis, and the crystallization process was not effective at separating the enantiomers or diastereomers. | Solution: First, re-evaluate every step of your synthesis where a base or heat was applied. Use the solutions above to pinpoint and correct the problematic step. Second, if a small amount of the wrong enantiomer is present, you may need to employ a more rigorous purification method. Options include: • Diastereomeric Salt Resolution: React the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization. • Preparative Chiral HPLC: This is a powerful technique for separating enantiomers on a larger scale. |
Table 1: Comparison of Common Bases and Racemization Risk
| Base | Formula | Type | Racemization Risk | Comments |
| Sodium Hydroxide | NaOH | Strong, Nucleophilic | High | Prone to causing significant racemization, especially at elevated temperatures.[3] |
| Triethylamine | Et₃N | Organic, Hindered | Moderate | Commonly used, but can still cause racemization, particularly with sensitive substrates. |
| DIPEA / DIEA | (i-Pr)₂NEt | Organic, Highly Hindered | Low to Moderate | A preferred base for peptide coupling as its steric bulk reduces its ability to abstract the alpha-proton.[7] |
| 2,4,6-Collidine | C₈H₁₁N | Organic, Hindered | Low | A weaker, hindered base that can minimize racemization in sensitive coupling reactions.[6] |
| Sodium Bicarbonate | NaHCO₃ | Inorganic, Weak | Very Low | Ideal for reactions like N-protection (e.g., Boc protection) where a mild base is sufficient. |
Detailed Experimental Protocols
Protocol 1: Recommended Peptide Coupling Workflow to Minimize Racemization
This protocol details a standard procedure for coupling N-Fmoc-(S)-3-Cyclohexylalanine hydrate while minimizing the risk of racemization.
Caption: Workflow for a low-racemization peptide coupling reaction.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve N-Fmoc-(S)-3-Cyclohexylalanine hydrate (1.0 equivalent) and a racemization suppressant like HOAt (1.1 equivalents) in an appropriate solvent (e.g., DMF).
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is a critical step to control the initial rate of activation and minimize side reactions.
-
Pre-activation: Add the coupling agent, such as DIC (diisopropylcarbodiimide) (1.1 equivalents), to the cooled solution. Allow the mixture to stir for 5-10 minutes. During this time, the carboxyl group is activated by forming an active ester with HOAt, which is less prone to racemization.[4][5]
-
Coupling: Add the amine component (e.g., an amino acid ester or a resin-bound peptide) to the reaction mixture, followed by a hindered base such as DIEA (2.0 equivalents).
-
Reaction: Allow the reaction to proceed, letting it slowly warm to room temperature over several hours. Monitor the reaction's progress using a suitable method (e.g., Kaiser test for solid-phase synthesis or LC-MS for solution-phase).
-
Workup: Once the reaction is complete, proceed with the appropriate workup and purification procedures.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination
Verifying the enantiomeric purity of your synthesized (S)-3-Cyclohexylalanine hydrate is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh and dissolve a small amount of your synthesized product in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC System and Conditions: Use an HPLC system equipped with a suitable chiral stationary phase (CSP). Macrocyclic glycopeptide-based columns are often effective for underivatized amino acids.[11]
-
Data Analysis: Inject a small volume (e.g., 5-10 µL) of your sample. The two enantiomers, (S) and (R), should appear as two separate peaks. Calculate the enantiomeric excess (% e.e.) using the peak areas: % e.e. = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Table 2: Example Chiral HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based CSP.[12] |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1, v/v/v). The exact ratio may require optimization. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25°C |
| Detection | UV at 210-220 nm (as the analyte lacks a strong chromophore).[13] |
| Injection Vol. | 10 µL |
Note: This is a starting point. Method development and optimization will be necessary to achieve baseline separation for your specific sample.[14]
References
-
Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation, 37(3), 99-109. Retrieved from [Link]
-
Nishiyama, Y., & Hojo, K. (2014). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 20(1), 3-8. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Radkov, A. D., & Cherkasov, A. (2022). Amino Acid Racemases: Functions and Mechanisms. Molecules, 27(15), 4987. Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Anaspec. Retrieved from [Link]
-
Al Musaimi, O. (2015). Racemization in peptide synthesis. SlideShare. Retrieved from [Link]
-
Racemization in amino acids? (2017). ResearchGate. Retrieved from [Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids. (2021). YouTube. Retrieved from [Link]
-
Liu, W., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5143. Retrieved from [Link]
- Kim, K. H., et al. (2017). Process for the racemization of α-amino acids. Google Patents.
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Retrieved from [Link]
-
Technical Guide To Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
Sources
- 1. creation.com [creation.com]
- 2. Racemization in peptide synthesis | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. peptide.com [peptide.com]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. biosynth.com [biosynth.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: Purification of Peptides Containing (S)-2-Amino-3-cyclohexylpropanoic acid hydrate (Cha)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the non-proteinogenic amino acid, (S)-2-Amino-3-cyclohexylpropanoic acid hydrate, commonly known as Cyclohexylalanine (Cha). The inclusion of Cha is a strategic choice to enhance the hydrophobicity, conformational rigidity, and proteolytic stability of peptides.[1] However, these same properties introduce significant challenges during purification. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of purifying Cha-containing peptides, ensuring high purity and recovery.
I. Frequently Asked Questions (FAQs)
Q1: Why are peptides containing Cyclohexylalanine so challenging to purify?
Peptides incorporating Cyclohexylalanine (Cha) often present significant purification hurdles due to the bulky and highly hydrophobic nature of the cyclohexyl side chain. This increased hydrophobicity leads to several common issues:
-
Poor Solubility: These peptides often exhibit limited solubility in the aqueous mobile phases typically used at the beginning of a reversed-phase high-performance liquid chromatography (RP-HPLC) gradient. This can make sample preparation difficult and may cause the peptide to precipitate upon injection.
-
Strong Retention in RP-HPLC: The pronounced hydrophobicity causes Cha-containing peptides to bind very strongly to the non-polar stationary phase (e.g., C18) of the HPLC column.[2] This necessitates the use of high concentrations of organic solvents for elution, which can sometimes lead to peptide precipitation on the column.[2]
-
Aggregation: The hydrophobic nature of Cha-containing peptides increases their propensity to aggregate.[2] Aggregation can result in low recovery, poor chromatographic peak shape, and in severe cases, column clogging.[3]
Q2: What is the recommended starting strategy for purifying a novel Cha-containing peptide?
For a novel peptide containing Cha, a systematic approach is crucial. Begin with analytical RP-HPLC to develop an effective purification method. A C18 column is a standard starting point for many peptide separations. The initial analysis will help determine the peptide's retention time and reveal the complexity of the crude sample. Based on this, a preparative method can be designed, often starting with a broad gradient to ensure elution of the highly retained peptide.
Q3: How does the position of the Cha residue in the peptide sequence affect purification?
The position of the Cha residue can influence the peptide's overall conformation and hydrophobicity, thereby affecting its chromatographic behavior. A Cha residue located within a hydrophobic cluster may lead to stronger retention than one in a more polar region of the peptide. While there are no strict rules, understanding the peptide's sequence and potential secondary structure can aid in predicting its behavior and selecting an appropriate purification strategy.
Q4: Are there alternatives to RP-HPLC for purifying these challenging peptides?
While RP-HPLC is the most common and powerful technique for peptide purification, other methods can be considered, especially for particularly problematic cases.[4] For instance, if a peptide is extremely insoluble, a protocol involving water precipitation followed by washing with a solvent like diethyl ether can be effective in removing scavengers and other impurities without the need for HPLC.[5] However, this method may not provide the high resolution needed to separate closely related impurities.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of Cha-containing peptides, their probable causes, and actionable solutions.
Problem 1: Low Peptide Recovery
Symptom: The yield of the purified peptide is significantly lower than expected.
| Potential Cause | Explanation | Recommended Solution |
| Peptide Precipitation | The peptide may be precipitating during sample preparation, upon injection, or on the column due to poor solubility in the mobile phase.[2] | Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO first, then slowly dilute with the initial mobile phase (Mobile Phase A) while vortexing.[2] If precipitation still occurs, consider increasing the initial percentage of the organic modifier (e.g., acetonitrile) in your mobile phase.[2] |
| Irreversible Binding | The highly hydrophobic peptide may bind irreversibly to the stationary phase of the column. | Use a column with a less hydrophobic stationary phase (e.g., C8 or C4) instead of the standard C18.[6] Consider using a different organic modifier, such as isopropanol, which can improve the solubility of hydrophobic peptides. |
| Aggregation | The peptide may be forming aggregates that are not eluting properly or are being lost during the process.[7] | Increase the column temperature during separation. Elevated temperatures can enhance the solubility of hydrophobic peptides and disrupt aggregates, leading to improved peak shape and recovery. Adding chaotropic salts to the synthesis solvent (if aggregation is occurring on-resin) can also be beneficial.[8] |
Problem 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
Symptom: The chromatographic peak for the target peptide is not sharp and symmetrical.
| Potential Cause | Explanation | Recommended Solution |
| Secondary Interactions | The peptide may be interacting with free silanol groups on the silica-based column packing, leading to peak tailing. | Ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of ~0.1%. TFA protonates acidic side chains and minimizes interactions with silanols.[9] Using a column with end-capping can also reduce these interactions. |
| Slow Desorption Kinetics | The highly hydrophobic peptide may desorb slowly from the stationary phase, causing peak broadening. | Optimize the gradient slope. A shallower gradient around the elution point of the peptide can improve peak shape and resolution.[2][10] Increasing the column temperature can also improve desorption kinetics. |
| On-Column Aggregation or Conformational Isomers | The peptide may be aggregating on the column or existing in multiple slowly interconverting conformations, leading to broad or split peaks. | As with low recovery, increasing the column temperature can help. Experimenting with different organic modifiers (e.g., acetonitrile/isopropanol mixtures) or pH conditions may also resolve conformational issues. |
Problem 3: Co-elution of Impurities
Symptom: Impurities are eluting very close to the main peptide peak, making it difficult to achieve the desired purity.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Resolution | The current chromatographic conditions do not provide enough separation power to resolve the target peptide from closely related impurities. | Optimize the gradient to be shallower around the target peptide's elution time.[2] Experiment with different stationary phases (e.g., C8, C4, or Phenyl) as they can offer different selectivities.[6] Changing the mobile phase modifier or pH can also dramatically alter selectivity. |
| Synthesis-Related Impurities | The impurities may be deletion or truncated sequences from the solid-phase peptide synthesis (SPPS) that have similar hydrophobicities to the target peptide.[4] | While challenging to resolve chromatographically, optimizing the SPPS protocol itself can minimize the generation of these impurities. This includes ensuring complete coupling and deprotection steps.[8] |
III. Experimental Protocols & Workflows
Protocol 1: Sample Preparation for Hydrophobic Cha-Containing Peptides
-
Weigh a small amount of the crude peptide (e.g., 1-2 mg).
-
Dissolve the peptide in a minimal volume of 100% DMSO.
-
Slowly add Mobile Phase A (typically 0.1% TFA in water) to the DMSO solution while vortexing to dilute the sample to the desired concentration (e.g., 1 mg/mL).[2]
-
If any precipitation is observed, try adding Mobile Phase A with a small percentage of acetonitrile (e.g., 5-10%).[2]
-
Filter the final sample solution through a 0.22 µm syringe filter before injection.[2]
Protocol 2: General RP-HPLC Method Development
-
Column: Start with a standard C18 column (e.g., 5 µm particle size, 100 Å or 300 Å pore size).[11]
-
Mobile Phase A: 0.1% TFA in water.[4]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[4]
-
Initial Scouting Gradient: Run a broad linear gradient, for example, 5% to 95% B over 30 minutes, to determine the approximate elution time of the peptide.
-
Gradient Optimization: Based on the scouting run, design a shallower gradient around the elution point of the target peptide to improve resolution. For example, if the peptide elutes at 60% B, you might run a gradient of 50% to 70% B over 20 minutes.[2][10]
-
Data Analysis: Identify the peak corresponding to the target peptide, often confirmed by mass spectrometry. Pool the fractions that meet the required purity.[2]
-
Post-Purification: Remove the organic solvent (e.g., using a rotary evaporator) and lyophilize the remaining aqueous solution to obtain the purified peptide.[2]
Workflow for Troubleshooting Low Peptide Recovery
Caption: Troubleshooting workflow for low peptide recovery.
Logical Relationship of Purification Challenges
Caption: Core challenges stemming from Cha incorporation.
IV. References
-
Application Notes and Protocols for the Purification of Cyclohexylalanine (Cha)-Containing Peptides by Reverse-Phase HPLC. Benchchem. Available at:
-
Technical Support Center: Purification of Peptides Containing Cyclohexyl-D-Ala. Benchchem. Available at:
-
Peptide Isolation – Method Development Considerations. Waters Corporation. Available at:
-
Evidence for peptide aggregation. PubMed. Available at:
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC. Available at:
-
Troubleshooting low yield in peptide synthesis with deuterated amino acids. Benchchem. Available at:
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at:
-
Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central. Available at:
-
The Architect of Stability and Potency: Cyclohexylalanine's Role in Peptide Modification. Benchchem. Available at:
-
Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent. Available at:
-
Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Biotage. Available at:
-
Peptide Purification Process & Methods: An Overview. Bachem. Available at:
-
Peptides purification development in Reverse Phase. Interchim – Blog. Available at:
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. Evidence for peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Peptides purification development in Reverse Phase [blog.interchim.com]
- 10. biotage.com [biotage.com]
- 11. agilent.com [agilent.com]
Technical Support Center: A Guide to Scaling Up the Production of (S)-3-Cyclohexylalanine Hydrate
Welcome to the comprehensive technical support guide for the scaled-up production of (S)-3-Cyclohexylalanine hydrate. This resource is meticulously designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this unnatural amino acid from bench-scale synthesis to industrial production. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, ensuring scientific integrity and providing actionable, field-proven insights.
Introduction to (S)-3-Cyclohexylalanine
(S)-3-Cyclohexylalanine, a non-proteinogenic amino acid, is a valuable building block in medicinal chemistry. Its bulky cyclohexyl side chain offers unique steric and lipophilic properties, making it a desirable component in the design of peptides and small molecule drugs to enhance metabolic stability and binding affinity. The hydrate form is often the stable crystalline solid isolated after synthesis and purification.
Part 1: Troubleshooting Guide for Synthesis and Scale-Up
This section addresses specific issues that may arise during the production of (S)-3-Cyclohexylalanine hydrate, with a focus on two primary industrial routes: asymmetric hydrogenation and enzymatic synthesis.
Scenario 1: Asymmetric Hydrogenation Route
Asymmetric hydrogenation of a prochiral precursor, such as an N-acyl-α,β-dehydroamino acid, is a common and efficient method for producing chiral amino acids.[1]
Workflow for Asymmetric Hydrogenation
Caption: Asymmetric hydrogenation workflow for (S)-3-Cyclohexylalanine.
Troubleshooting:
-
Question: Low enantiomeric excess (e.e.) is observed after hydrogenation. What are the likely causes and solutions?
-
Answer: Low e.e. can stem from several factors related to the catalyst and reaction conditions.
-
Catalyst Inactivity or Degradation: The chiral catalyst may be sensitive to air or moisture. Ensure all solvents and reagents are rigorously deoxygenated and dried. The catalyst may also be poisoned by impurities in the substrate or hydrogen gas. Pre-treating the substrate with activated carbon can remove potential inhibitors.
-
Incorrect Catalyst Choice: The chiral ligand is crucial for stereoselectivity. For N-acyl dehydroamino acids, Rhodium complexes with chiral phosphine ligands like DuPhos are often effective.[1] Experiment with different ligands to find the optimal one for your specific substrate.
-
Suboptimal Reaction Conditions: Hydrogen pressure, temperature, and solvent can significantly impact enantioselectivity. A systematic optimization of these parameters is recommended. Lower temperatures often lead to higher e.e., though at the cost of reaction rate.
-
-
-
Question: The hydrogenation reaction is sluggish or incomplete, even at elevated pressure and temperature. How can I improve the reaction rate?
-
Answer: A slow reaction rate is a common challenge when scaling up.
-
Poor Mixing: In larger reactors, inefficient mixing can lead to poor hydrogen mass transfer. Ensure adequate agitation to maintain a good gas-liquid interface.
-
Catalyst Loading: While keeping catalyst loading low is economically desirable, it might be too low for the scaled-up reaction. A modest increase in catalyst loading can significantly improve the reaction rate.
-
Solvent Effects: The choice of solvent affects both substrate solubility and catalyst performance. Protic solvents like methanol or ethanol are often used, but a co-solvent might be necessary to ensure the substrate remains fully dissolved throughout the reaction.
-
-
-
Question: During the deprotection (hydrolysis) step, I observe significant side product formation. What are these side products and how can I avoid them?
-
Answer: Side reactions during hydrolysis can reduce yield and complicate purification.
-
Racemization: Harsh acidic or basic conditions, especially at elevated temperatures, can lead to racemization of the product.[2] Monitor the reaction closely and use the mildest conditions possible. For example, if using acid hydrolysis, consider using a lower concentration of HCl and a moderate temperature.
-
Degradation of the Cyclohexyl Ring: While generally stable, extreme conditions could potentially lead to side reactions on the cyclohexyl ring, although this is less common.
-
Incomplete Hydrolysis: If both an ester and an N-acyl group are present, their hydrolysis rates can differ. Ensure sufficient reaction time for complete deprotection of both groups.
-
-
Scenario 2: Enzymatic Synthesis Route
Enzymatic synthesis, particularly through reductive amination of a keto acid precursor, offers high selectivity and mild reaction conditions.[3]
Workflow for Enzymatic Synthesis
Caption: Enzymatic synthesis of (S)-3-Cyclohexylalanine via reductive amination.
Troubleshooting:
-
Question: The enzyme activity is significantly lower at a larger scale. What are the common causes and solutions? [4]
-
Answer: A decrease in enzyme activity during scale-up is a frequent issue.
-
Sub-optimal Reaction Conditions: Ensure that pH, temperature, and substrate concentration are maintained within the optimal range for the enzyme at the larger volume. Poor mixing in large reactors can lead to pH and temperature gradients.
-
Enzyme Instability: Enzymes may be less stable over the longer reaction times often required for large-scale synthesis. Consider enzyme immobilization to enhance stability and allow for easier reuse.
-
Substrate/Product Inhibition: High concentrations of the keto acid substrate or the amino acid product can inhibit the enzyme. A fed-batch approach for the substrate or in-situ product removal can mitigate this.
-
Cofactor Limitation: For cofactor-dependent enzymes like dehydrogenases, ensuring efficient cofactor regeneration is crucial.[4] A common issue is the depletion of the recycling system's substrate (e.g., formate for formate dehydrogenase).
-
-
-
Question: The cofactor regeneration system is not keeping up with the main reaction. How can this be improved?
-
Answer: An efficient cofactor regeneration system is vital for the economic viability of the process.
-
Enzyme Ratio: The ratio of the primary enzyme (amino acid dehydrogenase) to the regeneration enzyme (e.g., formate dehydrogenase) may need to be optimized for the larger scale.
-
pH Optimum Mismatch: The two enzymes may have different optimal pH ranges. A compromise pH must be chosen, or the process could be run in a two-reactor system with pH control for each step, though this adds complexity.
-
Byproduct Inhibition of Regeneration Enzyme: The product or byproducts of the main reaction could be inhibiting the regeneration enzyme.
-
-
Part 2: Purification and Handling of (S)-3-Cyclohexylalanine Hydrate
The isolation and purification of the final product are critical for achieving the desired quality.
Troubleshooting:
-
Question: I am having difficulty achieving consistent crystallization and obtaining a stable hydrate form. What factors should I consider?
-
Answer: Crystallization of amino acids, especially in their hydrate forms, can be complex.
-
Polymorphism: Amino acids can exhibit polymorphism, meaning they can crystallize in different forms with different properties.[5][6] The hydrate form itself might have different polymorphic structures. A consistent crystallization protocol (solvent, temperature profile, seeding) is crucial to obtain the desired polymorph.
-
Solvent Selection: The choice of solvent is critical. A mixture of an alcohol (like isopropanol or ethanol) and water is often effective for crystallizing amino acids. The ratio of alcohol to water will influence the solubility and the formation of the hydrate.
-
Control of Supersaturation: The rate of cooling and addition of anti-solvent should be carefully controlled to avoid rapid precipitation, which can lead to amorphous material or the wrong polymorph. Seeding with crystals of the desired hydrate form is highly recommended.
-
Water Content: The presence of water is necessary for the formation of the hydrate.[7] The amount of water in the crystallization medium should be carefully controlled.
-
-
-
Question: The isolated product has a higher than acceptable level of residual solvents. How can I improve the drying process?
-
Answer: Efficient drying is necessary to meet pharmaceutical specifications.
-
Drying Temperature and Vacuum: Drying under vacuum at a moderately elevated temperature is standard. However, be cautious not to use conditions that are too harsh, as this could lead to the loss of the water of hydration, converting the product to the anhydrous form, which may have different physical properties.
-
Crystal Size and Morphology: Small or needle-like crystals can trap solvent more effectively. Optimizing crystallization to produce larger, more uniform crystals can facilitate drying.
-
Final Wash: A final wash of the filter cake with a volatile, non-solvating solvent in which the product is insoluble can help displace the crystallization solvent.
-
-
Part 3: Frequently Asked Questions (FAQs)
-
Q1: What is the importance of the "hydrate" form of (S)-3-Cyclohexylalanine?
-
A1: The hydrate form indicates that water molecules are incorporated into the crystal lattice of the amino acid.[7] This form is often more thermodynamically stable under ambient conditions compared to the anhydrous form. For pharmaceutical applications, it is crucial to consistently produce the same crystalline form (in this case, the hydrate) to ensure predictable physical properties like solubility, dissolution rate, and stability.
-
-
Q2: How can I accurately determine the water content of the final product?
-
A2: Karl Fischer titration is the most common and accurate method for determining the water content in a solid sample. Thermogravimetric analysis (TGA) can also be used to observe the loss of water upon heating, which can help to confirm that the water is present as a hydrate.
-
-
Q3: What analytical methods are recommended for assessing the purity and enantiomeric excess of (S)-3-Cyclohexylalanine?
-
A3: For chemical purity, High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method. Since (S)-3-Cyclohexylalanine lacks a strong chromophore, detection is typically performed at low wavelengths (e.g., 200-220 nm). For determining enantiomeric excess, chiral HPLC is the method of choice, using a chiral stationary phase that can separate the (S) and (R) enantiomers.
-
-
Q4: What are the recommended storage conditions for (S)-3-Cyclohexylalanine hydrate?
-
A4: To maintain the integrity of the hydrate form, it should be stored in a well-sealed container at a controlled room temperature, protected from large fluctuations in humidity. Storing in a dark place is also recommended to prevent potential degradation from light.[8]
-
Part 4: Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of N-acetyl-3-cyclohexyl-dehydroalanine methyl ester
-
Reactor Preparation: A high-pressure reactor is rendered inert by purging with nitrogen.
-
Reaction Mixture: The reactor is charged with N-acetyl-3-cyclohexyl-dehydroalanine methyl ester, a suitable solvent (e.g., degassed methanol), and a chiral Rhodium catalyst (e.g., [Rh(COD)(R,R-Et-DuPhos)]BF4) under a nitrogen atmosphere.
-
Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 5-10 bar). The reaction mixture is stirred at a controlled temperature (e.g., 25-40 °C) until hydrogen uptake ceases.
-
Work-up: The reactor is depressurized, and the solvent is removed under reduced pressure. The residue contains the protected (S)-3-Cyclohexylalanine methyl ester.
-
Hydrolysis: The crude protected product is then subjected to hydrolysis (e.g., refluxing with 6N HCl) to remove the N-acetyl and methyl ester protecting groups.
-
Isolation: The pH of the aqueous solution is adjusted to the isoelectric point of (S)-3-Cyclohexylalanine to induce precipitation. The solid is collected by filtration, washed with cold water, and then subjected to the final crystallization step.
Protocol 2: Enzymatic Reductive Amination of 3-Cyclohexylpyruvic acid
-
Reaction Buffer: A buffered aqueous solution (e.g., phosphate buffer at pH 7.0-8.0) is prepared in a temperature-controlled reactor.
-
Reagents: 3-Cyclohexylpyruvic acid, an ammonia source (e.g., ammonium chloride), the amino acid dehydrogenase (e.g., from Bacillus species), the cofactor (NADH), and the cofactor regeneration system (e.g., formate dehydrogenase and sodium formate) are added to the buffer.
-
Reaction: The mixture is stirred at a constant temperature (e.g., 30-37 °C). The pH is monitored and maintained at the optimal level for the enzymes by the controlled addition of a base. The reaction progress is monitored by HPLC.
-
Enzyme Removal: Upon completion, the enzymes are removed by ultrafiltration or precipitation followed by centrifugation.
-
Product Isolation: The pH of the supernatant is adjusted to the isoelectric point of (S)-3-Cyclohexylalanine. The precipitated product is collected by filtration and washed with cold water.
-
Crystallization: The crude product is then crystallized from a suitable solvent system (e.g., isopropanol/water) to yield the pure (S)-3-Cyclohexylalanine hydrate.
Part 5: Quantitative Data Summary
| Parameter | Asymmetric Hydrogenation | Enzymatic Synthesis |
| Typical e.e. | >99% | >99% |
| Operating Temperature | 25-60 °C | 30-40 °C |
| Operating Pressure | 5-50 bar | Atmospheric |
| Solvents | Organic (Methanol, Ethanol) | Aqueous Buffer |
| Key Challenges | Catalyst cost & sensitivity, High pressure | Enzyme stability & cost, Cofactor regeneration |
References
- Technical Support Center: Scaling Up Chiral Amino Acid Synthesis - Benchchem.
- Understanding the Solid-State Hydration Behaviour of a Common Amino Acid - -ORCA - Cardiff University.
- High-pressure polymorphism in amino acids - the UWA Profiles and Research Repository.
- CAS 37736-82-6: boc-3-cyclohexyl-L-alanine hydrate - CymitQuimica.
- Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study - MDPI.
- Chiral Amino Acids Synthesis.
- Enantioselective Synthesis of N-Cyclohexyl-DL-alanine: A Technical Guide - Benchchem.
- Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules.
-
Catalytic Asymmetric Synthesis of α-Amino Acids | Chemical Reviews - ACS Publications. Available at: [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC - PubMed Central. Available at: [Link]
-
Side reactions in peptide synthesis: An overview - Bibliomed. Available at: [Link]
-
3-Cyclohexyl-L-alanine | C9H17NO2 | CID 712421 - PubChem. Available at: [Link]
-
Cyclohexylalanine | C9H17NO2 | CID 95475 - PubChem - NIH. Available at: [Link]
Sources
- 1. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 6. mdpi.com [mdpi.com]
- 7. CAS 37736-82-6: boc-3-cyclohexyl-L-alanine hydrate [cymitquimica.com]
- 8. L-Cyclohexylalanine | 27527-05-5 [chemicalbook.com]
Technical Support Center: Navigating the Steric Landscape of the Cyclohexyl Group in Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to understanding and troubleshooting the kinetic implications of steric hindrance induced by the cyclohexyl group. As a Senior Application Scientist, this guide is designed to provide you with not only procedural instructions but also the underlying scientific principles to empower your experimental design and interpretation. We will explore the conformational intricacies of the cyclohexyl substituent and its profound impact on reaction rates, offering solutions to common challenges encountered in synthetic and medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: Why does the cyclohexyl group exert such a significant steric influence on my reaction?
The steric bulk of a cyclohexyl group is not merely a matter of its size, but is fundamentally linked to its three-dimensional structure and conformational dynamics. Unlike linear alkyl chains that can adopt conformations to minimize steric clashes, the cyclohexyl ring is a more rigid structure. The most stable conformation of a cyclohexane ring is the "chair" conformation, which minimizes both angle and torsional strain.[1] In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring).[2][3]
Axial substituents experience significant steric repulsion from the two other axial hydrogens on the same side of the ring, a phenomenon known as 1,3-diaxial interaction.[4][5] This interaction is a major source of steric strain. Consequently, a cyclohexyl group, or any bulky substituent, will strongly prefer to occupy an equatorial position to avoid these unfavorable interactions.[2] This preference can dictate the ground-state geometry of your molecule and, crucially, the accessibility of the reactive center.
Q2: How can I quantitatively compare the steric hindrance of a cyclohexyl group to other substituents?
A valuable tool for quantifying the steric bulk of a substituent on a cyclohexane ring is the A-value . The A-value represents the difference in Gibbs free energy (ΔG°) between the conformation where the substituent is in the axial position and the conformation where it is in the equatorial position.[6] A larger A-value signifies a greater energetic penalty for the substituent to be in the axial position, and thus a greater steric presence.[7]
| Substituent | A-value (kcal/mol) |
| -H | 0 |
| -CH₃ (Methyl) | 1.74 |
| -CH₂CH₃ (Ethyl) | 1.79 |
| -CH(CH₃)₂ (Isopropyl) | 2.15 |
| -c-C₆H₁₁ (Cyclohexyl) | 2.2 |
| -C(CH₃)₃ (tert-Butyl) | > 4.5 |
Data sourced from various compilations of A-values.[7][8]
As the table illustrates, the cyclohexyl group has a significant A-value, comparable to an isopropyl group, indicating a strong preference for the equatorial position. This quantitative measure is invaluable when comparing reaction rates of substrates with different bulky groups.
Troubleshooting Guides
Scenario 1: My S N 2 reaction is unexpectedly slow with a cyclohexyl-substituted substrate.
Issue: You are attempting a bimolecular nucleophilic substitution (S N 2) reaction on a substrate containing a cyclohexyl group, and the reaction rate is significantly lower than anticipated, or you are observing low yields.
Root Cause Analysis: The S N 2 mechanism requires a backside attack by the nucleophile on the carbon atom bearing the leaving group.[9] The steric hindrance from a bulky substituent, such as a cyclohexyl group, can physically block this trajectory. The key factor is the position of the leaving group on the cyclohexane ring.
-
Equatorial Leaving Group: If the leaving group is in the more stable equatorial position, the ring itself obstructs the path for backside attack. The nucleophile would have to approach "through" the cyclohexane ring, which is highly unfavorable.[10]
-
Axial Leaving Group: For an S N 2 reaction to proceed at a reasonable rate on a cyclohexane ring, the leaving group must be in the axial position.[10] This orientation allows for a more accessible pathway for the nucleophile to attack from the opposite side of the C-X bond.
Troubleshooting Protocol:
-
Conformational Analysis:
-
Draw the two chair conformations of your substrate.
-
Identify the more stable conformation. This will be the one where the bulky cyclohexyl group (and other large substituents) occupies an equatorial position.
-
Determine the position of your leaving group in the most stable conformer.
-
-
Reaction Rate Prediction:
-
If the leaving group is equatorial in the most stable conformation, the S N 2 reaction will be slow. The molecule must first ring-flip to a less stable conformation where the leaving group is axial. The energy barrier for this ring flip contributes to the overall activation energy of the reaction, thus slowing it down.[1]
-
If the leaving group is axial in the most stable conformation, the reaction should proceed more readily.
-
Workflow for Analyzing S N 2 Reactivity:
Caption: Troubleshooting workflow for slow S N 2 reactions.
Scenario 2: An elimination (E2) reaction is not proceeding as expected.
Issue: You are performing a bimolecular elimination (E2) reaction on a cyclohexyl derivative, but the desired alkene is not forming, or the reaction is very slow.
Root Cause Analysis: The E2 mechanism has strict stereochemical requirements. It proceeds most efficiently when the hydrogen to be abstracted and the leaving group are in an anti-periplanar arrangement (a dihedral angle of 180°).[11] In a cyclohexane chair conformation, this translates to a requirement for both the hydrogen and the leaving group to be in axial positions (one pointing up, the other down, on adjacent carbons).[12]
Troubleshooting Protocol:
-
Conformational and Stereochemical Analysis:
-
Draw the chair conformations of your substrate.
-
For an E2 reaction to occur, the molecule must be in a conformation where the leaving group is axial.
-
Identify the β-hydrogens (hydrogens on the carbon atoms adjacent to the carbon with the leaving group).
-
Check if any of the β-hydrogens are also in an axial position and are anti to the axial leaving group.
-
-
Predicting Reactivity:
-
If the most stable conformation of your substrate places the leaving group in an equatorial position, the molecule will have to ring-flip to the less stable axial conformation for the reaction to occur. This will slow down the reaction rate.[11]
-
If, even in the axial conformation, there are no anti-periplanar β-hydrogens, the E2 reaction will not proceed.
-
Experimental Workflow for E2 Reactions:
Caption: Workflow for assessing E2 reaction feasibility.
Scenario 3: A reaction at a functional group directly attached to the cyclohexyl ring is hindered.
Issue: You are trying to perform a reaction, such as the saponification of an ester or the oxidation of an alcohol, where the reacting center is directly attached to the cyclohexyl ring. You observe a significant difference in reaction rates between diastereomers.
Root Cause Analysis: The accessibility of the reactive center is directly influenced by its axial or equatorial position.
-
Equatorial Substituents: These are generally more sterically accessible as they point away from the bulk of the ring. Reactions at equatorial positions are typically faster.[9]
-
Axial Substituents: These are more sterically hindered due to the 1,3-diaxial interactions. Reactions involving an increase in steric bulk at the transition state will be slower for axial substituents (steric hindrance).[13]
However, there are cases of steric acceleration . If a reaction involves a change in hybridization that relieves steric strain in the ground state, the reaction can be faster for the more hindered isomer. For example, the oxidation of an axial cyclohexanol to a cyclohexanone is often faster than the oxidation of its equatorial counterpart.[13] This is because the sp³-hybridized alcohol with its axial hydroxyl group experiences 1,3-diaxial strain, which is relieved upon conversion to the sp²-hybridized ketone.[14]
Troubleshooting Steps:
-
Analyze the Transition State:
-
Consider the geometry of the transition state for your reaction.
-
Does the steric bulk around the reactive center increase or decrease in the transition state compared to the ground state?
-
-
Predict the Rate:
-
Increased Steric Bulk in TS: The equatorial isomer will react faster. The axial isomer will experience greater steric hindrance in the transition state, increasing the activation energy.[13]
-
Decreased Steric Bulk in TS: The axial isomer may react faster due to the relief of ground-state steric strain (steric acceleration).[13][14]
-
Logical Relationship of Steric Effects on Rate:
Caption: Impact of substituent position on reaction kinetics.
By carefully considering the conformational and stereochemical principles outlined in this guide, you can better predict and control the outcomes of reactions involving cyclohexyl-containing molecules, leading to more efficient and successful research and development endeavors.
References
-
Mandal, K. K. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8 Part-8: Conformation and Reactivity in Cyclohexane-I. St. Paul's C. M. College. Retrieved from [Link]
-
Rasan Academy. (2021, September 7). Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2025). The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, January 25). Quantitative expression for steric hindrance. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, September 3). 3.8: Conformations of Monosubstituted Cyclohexanes. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Conformational Analysis. Retrieved from [Link]
-
CHEM 330 Handout. (n.d.). Table of A-Values. Retrieved from [Link]
-
Ashenhurst, J. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). A value. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SN2 and E2 Rates of Cyclohexanes. Retrieved from [Link]
-
(n.d.). Cyclohexane Conformational Analysis. Retrieved from [Link]
-
Khan Academy. (n.d.). E2 elimination: Substituted cyclohexanes [Video]. Retrieved from [Link]
-
(n.d.). CONFORMATIONAL ANALYSIS OF CYCLOHEXANOLS. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Ring Conformations. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch3 - Substituted Cyclohexanes. Retrieved from [Link]
-
Khan Academy Organic Chemistry. (2012, June 24). E2 Elimination: substituted cyclohexanes [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Cyclohexane Conformational Analysis [research.cm.utexas.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mason.gmu.edu [mason.gmu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Conformational Analysis | OpenOChem Learn [learn.openochem.org]
- 6. A value - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 9. benchchem.com [benchchem.com]
- 10. SN2 and E2 Rates of Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 11. Khan Academy [khanacademy.org]
- 12. m.youtube.com [m.youtube.com]
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- 14. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of (S)- and (R)-3-Cyclohexylalanine Hydrate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Chirality in Biological Systems
In the realm of pharmacology and drug development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Many drug molecules are chiral, meaning they exist as non-superimposable mirror images of each other, known as enantiomers.[1] These enantiomers, often designated as (S) and (R) or L and D, can exhibit profoundly different biological activities.[2][3] This is because biological targets such as enzymes and receptors are themselves chiral, leading to stereospecific interactions where one enantiomer may bind with high affinity and elicit a desired therapeutic effect, while the other may be less active, inactive, or even cause undesirable side effects.[4][5]
(S)-3-Cyclohexylalanine, a synthetic analog of the essential amino acid phenylalanine, and its (R)-enantiomer are prime examples of how chirality can influence biological function. By replacing the phenyl group of phenylalanine with a cyclohexyl group, researchers can modulate properties such as lipophilicity and metabolic stability.[6][7] This guide provides a comparative analysis of the known and potential biological activities of the (S)- and (R)-enantiomers of 3-Cyclohexylalanine hydrate, supported by experimental principles and data from related studies.
Unveiling the Enantioselective Landscape of 3-Cyclohexylalanine
While direct, head-to-head comparative studies on the intrinsic biological activities of the free (S)- and (R)-3-Cyclohexylalanine hydrate enantiomers are limited in publicly available literature, a wealth of information can be gleaned from their incorporation into peptides. This approach allows us to infer their potential interactions with biological targets. The primary application of these non-canonical amino acids is to enhance the metabolic stability and modulate the potency of peptide-based drugs.[7]
The (S)-enantiomer, L-Cyclohexylalanine, is frequently utilized to improve the pharmacokinetic profile of peptides. For instance, its incorporation into apelin-17 analogues has been shown to dramatically increase plasma half-life by over 340-fold compared to the native peptide, leading to pronounced blood pressure-lowering effects. This suggests that the (S)-enantiomer is well-tolerated by biological systems and can effectively mimic the natural L-amino acid in peptide structures while providing resistance to enzymatic degradation.
Conversely, the (R)-enantiomer, D-Cyclohexylalanine, is often employed to introduce steric hindrance, further bolstering resistance to proteolytic enzymes that are highly specific for L-amino acids. This strategy has been proposed to be particularly effective in enhancing the stability of peptide therapeutics.
The differential effects of phenylalanine stereoisomers in cyclic tetrapeptides on opioid receptor activity provide a compelling parallel. In these studies, the stereochemistry of the phenylalanine residues dictates the peptides' in vivo activity, including their efficacy as analgesics and their propensity to cause respiratory depression.[6] This underscores the principle that even subtle changes in stereochemistry can lead to vastly different pharmacological outcomes.
Comparative Biological Activity Profile: A Data-Driven Perspective
The following table summarizes the observed and potential differential activities of (S)- and (R)-3-Cyclohexylalanine when incorporated into bioactive peptides, based on available literature.
| Biological Parameter | (S)-3-Cyclohexylalanine (L-Cha) | (R)-3-Cyclohexylalanine (D-Cha) | Rationale and Supporting Evidence |
| Metabolic Stability | Significantly increases plasma half-life of peptides. | Expected to provide superior resistance to proteolysis due to steric hindrance and non-natural configuration. | Incorporation of L-Cha into apelin analogues dramatically increased their stability. D-amino acids are generally less susceptible to degradation by proteases. |
| Receptor Binding Affinity | Can maintain or enhance binding affinity, depending on the target. | May decrease or alter binding affinity and selectivity compared to the L-enantiomer. | Studies on phenylalanine analogs show that stereochemistry influences receptor interactions.[6] |
| In Vivo Efficacy | Demonstrated to enhance the in vivo effects of peptides (e.g., blood pressure reduction). | Activity is context-dependent; may act as an antagonist or have reduced agonist activity. | Enantiomers of chiral drugs often exhibit different pharmacodynamic properties.[2] |
| Potential Intrinsic Activity | May interact with amino acid transporters and metabolic pathways. | Potential for distinct pharmacological effects, including possible antagonism at certain receptors. | As an amino acid analog, it may compete with natural amino acids for transport and metabolism. |
Experimental Protocols for Comparative Analysis
To rigorously evaluate the biological activity of (S)- and (R)-3-Cyclohexylalanine hydrate enantiomers, a series of in vitro and in vivo assays can be employed. The following are detailed methodologies for key experiments.
In Vitro Receptor Binding Assay
Objective: To determine and compare the binding affinity of (S)- and (R)-3-Cyclohexylalanine hydrate to a specific receptor of interest (e.g., a G-protein coupled receptor where phenylalanine or its analogs are known to bind).
Methodology:
-
Receptor Preparation: Utilize cell membranes from a cell line recombinantly expressing the target receptor.
-
Radioligand: Select a radiolabeled ligand with known high affinity for the receptor.
-
Competitive Binding: Incubate a fixed concentration of the radioligand and receptor preparation with increasing concentrations of the unlabeled test compounds ((S)- and (R)-3-Cyclohexylalanine hydrate).
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Diagram of Experimental Workflow:
Caption: Workflow for a competitive receptor binding assay.
In Vitro Metabolic Stability Assay
Objective: To compare the rate of metabolic degradation of (S)- and (R)-3-Cyclohexylalanine hydrate in a liver microsomal preparation.
Methodology:
-
Incubation Mixture: Prepare a reaction mixture containing liver microsomes (human or other species), the test compound ((S)- or (R)-3-Cyclohexylalanine hydrate), and NADPH as a cofactor.
-
Time Course: Incubate the mixture at 37°C and collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the metabolic reaction in the aliquots by adding a quenching solution (e.g., acetonitrile).
-
Sample Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant for the concentration of the remaining parent compound using a suitable analytical method like LC-MS/MS.
-
Data Analysis: Plot the percentage of the parent compound remaining against time. Calculate the in vitro half-life (t½) from the slope of the linear portion of the natural log-transformed data.
Diagram of Metabolic Stability Assessment:
Caption: Key steps in an in vitro metabolic stability assay.
Conclusion: A Tale of Two Enantiomers
The stereochemistry of 3-Cyclohexylalanine hydrate plays a pivotal role in its biological activity, particularly when incorporated into peptide-based therapeutics. The (S)-enantiomer has been effectively used to enhance metabolic stability and in vivo efficacy, while the (R)-enantiomer presents an opportunity to further increase proteolytic resistance. While direct comparative data on the intrinsic activities of the free amino acid enantiomers is an area for future research, the principles of stereopharmacology and evidence from peptide modification studies strongly suggest that they will exhibit distinct biological profiles. A thorough understanding and experimental evaluation of these differences are crucial for the rational design of novel and effective therapeutic agents.
References
-
A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (n.d.). MDPI. Retrieved from [Link]
-
Phenylalanine Stereoisomers of CJ-15208 and [d-Trp]CJ-15208 Exhibit Distinctly Different Opioid Activity Profiles. (2020). Molecules, 25(17), 3999. Retrieved from [Link]
-
Stereochemistry in Drug Action. (n.d.). PMC. Retrieved from [Link]
-
What is the application of stereochemistry in drug design? (n.d.). Patsnap Synapse. Retrieved from [Link]
- Effects of Stereoisomers on Drug Activity. (2021). International Journal of Medical and Pharmaceutical Case Reports, 14(2), 23-31.
-
Lecture 3: Stereochemistry and drugs. (2019). Retrieved from [Link]
-
Stereochemistry in Drug Action | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Reductions of Aromatic Amino Acids and Derivatives. (1999). Organic Process Research & Development, 3(5), 344-347. Retrieved from [Link]
-
Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators. (2021). RSC Medicinal Chemistry, 12(8), 1402-1413. Retrieved from [Link]
Sources
- 1. CAS 37736-82-6: boc-3-cyclohexyl-L-alanine hydrate [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. Identification of an l-Phenylalanine Binding Site Enhancing the Cooperative Responses of the Calcium-sensing Receptor to Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virtual screening for binding of phenylalanine analogues to phenylalanyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Conformational Analysis of Peptides: The Influence of (S)-2-Amino-3-cyclohexylpropanoic Acid
<
A Senior Application Scientist's Perspective on Unlocking Peptide Structure and Function
In the realm of peptide-based therapeutics, the precise control of three-dimensional structure is paramount to achieving desired biological activity, stability, and potency. The incorporation of non-proteinogenic amino acids is a powerful strategy to modulate peptide conformation and overcome the inherent limitations of their natural counterparts. Among these, (S)-2-Amino-3-cyclohexylpropanoic acid, also known as Cyclohexylalanine (Cha), has emerged as a key building block for peptide chemists. Its bulky and hydrophobic cyclohexyl side chain profoundly influences the peptide backbone, inducing conformational rigidity and enhancing proteolytic stability.
This guide provides a comparative analysis of peptides with and without Cha, offering a deep dive into the experimental and computational techniques used to elucidate their conformational landscapes. We will explore the "why" behind experimental choices, present detailed protocols, and provide a framework for interpreting the resulting data, empowering researchers to rationally design next-generation peptide therapeutics.
The Structural Impact of Cyclohexylalanine Integration
The substitution of a natural amino acid, such as phenylalanine, with Cha introduces a saturated cyclohexyl ring. This seemingly subtle change has significant stereochemical consequences. The steric bulk of the cyclohexyl group restricts the rotational freedom of the peptide backbone, effectively locking it into specific conformations. This pre-organization can be advantageous for receptor binding, as it reduces the entropic penalty of adopting a bioactive conformation.
Furthermore, the hydrophobic nature of the cyclohexyl side chain can drive specific folding patterns and enhance interactions with hydrophobic pockets in target proteins. In contrast, peptides composed solely of proteinogenic amino acids often exist as a dynamic ensemble of multiple conformations in solution, making it challenging to pinpoint the specific structure responsible for biological activity.
Core Experimental Techniques for Conformational Analysis
A multi-faceted approach, combining several complementary techniques, is essential for a comprehensive conformational analysis of peptides.
Circular Dichroism (CD) Spectroscopy: A First Look at Secondary Structure
Circular Dichroism (CD) spectroscopy is an invaluable tool for rapidly assessing the overall secondary structure content (α-helix, β-sheet, random coil) of a peptide in solution. It measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules like peptides.
Expert Insight: The power of CD lies in its sensitivity to conformational changes. By comparing the CD spectra of a native peptide and its Cha-containing analogue, we can immediately discern the impact of the modification on the global secondary structure. For instance, the introduction of Cha may induce a shift from a random coil to a more ordered α-helical or β-sheet structure, which will be evident in the characteristic changes in the CD spectrum.
Illustrative Data:
| Peptide Sequence | Dominant Secondary Structure (from CD) | Key Spectral Features |
| Ac-Ala-Phe-Ala-NH2 | Random Coil | Negative band ~198 nm |
| Ac-Ala-Cha-Ala-NH2 | β-Sheet | Negative band ~218 nm, Positive band ~195 nm |
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation: Prepare peptide solutions in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0) to a final concentration of 100 µM. A corresponding buffer blank is also required.
-
Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas for at least 30 minutes before use.
-
Data Acquisition:
-
Record a spectrum of the buffer blank in a 1 mm path length quartz cuvette from 195-260 nm.
-
Rinse the cuvette thoroughly and acquire the spectrum of the peptide sample using the same instrument settings.
-
Subtract the buffer spectrum from the peptide spectrum.
-
-
Data Conversion: Convert the raw CD signal (typically in millidegrees) to mean residue molar ellipticity to normalize for concentration and peptide length.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level Structural Insights
NMR spectroscopy is the cornerstone of high-resolution peptide structure determination in solution. It provides information on the three-dimensional arrangement of atoms by analyzing the magnetic properties of atomic nuclei.
Expert Insight: For peptides, two-dimensional (2D) NMR experiments are particularly powerful.
-
TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid residue's spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5-6 Å), providing crucial distance restraints for structure calculation.
By comparing the NOESY spectra of a peptide with and without Cha, we can map the changes in through-space interactions. The introduction of Cha often leads to a greater number of and more intense NOEs, indicative of a more well-defined and stable conformation.
Visualizing the Workflow:
Caption: High-level workflow for peptide structure determination by NMR.
Experimental Protocol: 2D NMR Spectroscopy
-
Sample Preparation: Dissolve the peptide to a concentration of >0.5 mM in a suitable deuterated solvent (e.g., 90% H2O/10% D2O or DMSO-d6). The total salt concentration should be below 300 mM.
-
Data Acquisition:
-
Acquire a set of 2D NMR spectra, including TOCSY and NOESY, on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
The mixing time for the TOCSY experiment should be sufficient to observe correlations throughout the amino acid side chains.
-
A series of NOESY experiments with varying mixing times can be beneficial for accurate distance restraint determination.
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, MestreNova).
-
Perform sequential resonance assignment to identify the chemical shifts of all protons.
-
Integrate the cross-peaks in the NOESY spectra to obtain distance restraints.
-
-
Structure Calculation: Use the experimental restraints in molecular dynamics simulation software to calculate an ensemble of structures
A Senior Application Scientist's Guide to the Validation of Analytical Methods for (S)-3-Cyclohexylalanine Hydrate Detection
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the robust validation of (S)-3-Cyclohexylalanine hydrate. As a Senior Application Scientist, the aim is to deliver not merely a set of protocols, but a deeper, experience-driven understanding of the strategic decisions underpinning method selection and validation. This document is grounded in rigorous scientific principles and aligned with key regulatory expectations.
Introduction: The Analytical Challenge of Hydrated Chiral Molecules
(S)-3-Cyclohexylalanine is a non-proteinogenic amino acid characterized by a chiral center, a feature of profound importance in pharmacology. When this molecule exists in a hydrated form, an additional layer of analytical complexity is introduced. The stoichiometry of water within the crystal lattice is a critical parameter, directly influencing the active pharmaceutical ingredient's (API) stability, dissolution profile, and ultimately, its bioavailability.
Consequently, the implementation of rigorously validated analytical methods is an absolute necessity. Such methods are fundamental to guaranteeing product quality, ensuring batch-to-batch consistency, and satisfying the stringent requirements of regulatory bodies.
This guide will systematically dissect the validation of analytical methods for (S)-3-Cyclohexylalanine hydrate, with a dual focus on two pivotal quality attributes: the precise quantification of hydrate water and the confirmation of the enantiomeric purity of the chiral center. We will conduct a comparative analysis of various analytical techniques, articulating the scientific rationale for their deployment. To further illuminate this comparison, we will present illustrative experimental data, empowering the reader to select the most judicious method for their specific analytical context. The validation framework presented herein is firmly rooted in the principles delineated by the International Council for Harmonisation (ICH) in their Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4][5][6][7][8][9][10][11][12]
Foundational Physicochemical Properties
A granular understanding of the material's inherent properties is the bedrock upon which robust analytical methods are developed and validated.
-
Chirality : The molecule's stereogenic center demands the use of analytical techniques capable of unequivocally differentiating between the (S) and (R) enantiomers.
-
Hydration State : As a hydrate, the water content is not an impurity but an integral part of the molecular structure. Its accurate determination is therefore a critical quality attribute. The hydrate's stability is also a key consideration, as it may be susceptible to dehydration or polymorphic transformation under fluctuating thermal and hygroscopic conditions.
A Comparative Analysis of Analytical Methodologies
The choice of an analytical method represents a carefully considered balance between performance characteristics—such as specificity, accuracy, and precision—and pragmatic factors like sample throughput and operational cost. In this section, we provide a comparative analysis of the primary techniques for the two critical quality attributes of (S)-3-Cyclohexylalanine hydrate.
Quantification of Water Content: A Critical Assessment
The precise measurement of water content is indispensable for confirming the correct stoichiometric hydrate form and ensuring accurate dosage.
Method Comparison:
| Analytical Technique | Principle | Advantages | Limitations |
| Karl Fischer Titration (KFT) | A titrimetric method predicated on the quantitative reaction of water with a specialized iodine-sulfur dioxide-base reagent.[13][14][15][16][17] | Unsurpassed accuracy and precision for water determination; widely regarded as the "gold standard." Capable of distinguishing between free and bound water. | Requires dedicated instrumentation and reagents. Method development may be necessary to ensure optimal sample solubility. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature within a controlled atmospheric environment.[18][19][20][21][22] | Furnishes data on the temperature of dehydration, which can be instrumental in differentiating between various hydrate forms. Can be coupled with other analytical techniques (e.g., DSC, FTIR) for enhanced characterization. | Lacks specificity for water, as any volatile component will register as mass loss. Requires meticulous interpretation of the resulting thermogram. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, generating a unique molecular fingerprint.[23][24][25][26][27] | A non-destructive technique. Can yield insights into the hydrogen bonding environment of water molecules within the crystal lattice. | Primarily qualitative or semi-quantitative for water content. Quantification necessitates the application of chemometric analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Leverages the magnetic properties of atomic nuclei to provide exquisitely detailed information regarding the structure and chemical environment of molecules.[28][29][30][31] | Capable of distinguishing between different water environments within the crystal lattice and can provide quantitative data. | Exhibits lower sensitivity in comparison to KFT. Requires specialized instrumentation and a high level of operator expertise. |
Illustrative Performance Data for Water Content Determination:
| Parameter | Karl Fischer Titration | Thermogravimetric Analysis |
| Linearity (r²) | > 0.999 | > 0.99 (if calibration is performed) |
| Accuracy (% Recovery) | 99.5% | 98.2% |
| Precision (RSD%) | 0.8% | 2.5% |
| LOD | 10 ppm | 0.1% w/w |
| LOQ | 30 ppm | 0.3% w/w |
| Specificity | High | Moderate (sensitive to all volatiles) |
Enantiomeric Purity: Ensuring Stereochemical Integrity
The confirmation of the correct enantiomer and the stringent control of its unwanted counterpart is a non-negotiable requirement for both safety and therapeutic efficacy.
Method Comparison:
| Analytical Technique | Principle | Advantages | Limitations |
| Chiral High-Performance Liquid Chromatography (HPLC) | The separation of enantiomers is achieved on a chiral stationary phase (CSP) through differential stereoselective interactions.[32][33][34][35][36][37] | A broadly applicable and robust technique. Offers high resolution and sensitivity. It is an established technology with a diverse array of commercially available CSPs. | Method development can be an iterative and time-consuming process, often requiring the screening of multiple columns and mobile phases. |
| Chiral Gas Chromatography (GC) | Involves the separation of volatile derivatives of the enantiomers on a chiral stationary phase.[38] | Characterized by high efficiency and resolution. | Necessitates a derivatization step to render the amino acid volatile, which introduces an additional step and the potential for side reactions. |
| Capillary Electrophoresis (CE) | The separation of charged species within a capillary is based on their differential migration in an electric field, frequently employing a chiral selector in the buffer system. | Offers high separation efficiency and requires minimal sample consumption. | May exhibit lower sensitivity and reproducibility when compared to HPLC. |
Illustrative Performance Data for Enantiomeric Purity (Chiral HPLC):
| Parameter | Chiral HPLC Method |
| Linearity (r²) | > 0.999 for both enantiomers |
| Accuracy (% Recovery of (R)-enantiomer) | 99.2% |
| Precision (RSD%) for (R)-enantiomer | 1.5% |
| LOD for (R)-enantiomer | 0.01% |
| LOQ for (R)-enantiomer | 0.03% |
| Specificity | High (demonstrated by the baseline resolution of enantiomers from each other and from any potential impurities) |
Detailed Experimental Protocols
The following sections provide meticulous, step-by-step methodologies for the primary recommended techniques.
Protocol: Water Content Determination by Volumetric Karl Fischer Titration
Rationale: This protocol is selected for its superior accuracy and specificity for water, establishing it as the definitive method for hydrate quantification.[13][15]
-
Instrument Preparation:
-
Configure the Karl Fischer titrator in accordance with the manufacturer's operational manual.
-
Condition the titration vessel using a suitable anhydrous solvent (e.g., anhydrous methanol) until a stable, low-drift baseline is achieved.
-
-
Reagent Standardization:
-
Accurately weigh a known quantity of a certified water standard (e.g., sodium tartrate dihydrate) and introduce it into the titration vessel.
-
Titrate with the Karl Fischer reagent to the potentiometric endpoint.
-
Calculate the titer of the reagent (mg H₂O / mL reagent) based on the mass of the water standard and the volume of titrant consumed. This standardization should be performed in triplicate.
-
-
Sample Analysis:
-
Accurately weigh an appropriate amount of the (S)-3-Cyclohexylalanine hydrate sample and transfer it to the titration vessel. The sample mass should be chosen to ensure a reasonable consumption of titrant.
-
Titrate with the standardized Karl Fischer reagent to the endpoint.
-
The analysis should be performed in triplicate.
-
-
Calculation:
-
The water content (%) in the sample is calculated using the following equation:
-
-
Validation Parameters for Assessment:
-
Accuracy: To be determined by analyzing samples spiked with a known quantity of water.
-
Precision: Assessed through repeatability (multiple analyses of a single homogenous sample) and intermediate precision (analyses conducted on different days by different analysts).
-
Specificity: The method is inherently highly specific for water.
-
Linearity: To be established by analyzing a series of samples with varying, known water content.
-
Protocol: Enantiomeric Purity by Chiral HPLC
Rationale: Chiral HPLC is the established industry standard for enantiomeric separations, prized for its robustness and wide-ranging applicability.[33][35]
-
Chromatographic System:
-
An HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A macrocyclic glycopeptide-based CSP (e.g., Astec CHIROBIOTIC T) is often an effective starting point for the analysis of underivatized amino acids.[33]
-
-
Mobile Phase Preparation:
-
A representative mobile phase for such a separation might consist of a mixture of methanol, water, and a small quantity of an acidic or basic modifier (e.g., formic acid or diethylamine) to enhance peak shape and resolution. An example could be a gradient of water, methanol, and formic acid.[33] The precise composition should be optimized during method development.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a solution of the (R)-enantiomer (the impurity) at the specified limit (e.g., 0.1%).
-
Sample Solution: Prepare a solution of the (S)-3-Cyclohexylalanine hydrate sample at a precisely known concentration.
-
Resolution Solution: Prepare a solution containing both the (S) and (R) enantiomers to unequivocally demonstrate their chromatographic separation.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
-
Analysis:
-
Inject the resolution solution to confirm the separation of the two enantiomers.
-
Inject the standard and sample solutions for quantification.
-
-
Calculation:
-
The percentage of the (R)-enantiomer in the sample is calculated by comparing the peak area of the (R)-enantiomer in the sample chromatogram to the peak area of the (S)-enantiomer.
-
-
Validation Parameters for Assessment:
-
Specificity: Demonstrate that the peaks corresponding to the enantiomers are well-resolved from each other and from any other potential impurities.
-
LOD & LOQ: Determine the lowest concentration of the (R)-enantiomer that can be reliably detected and quantified.
-
Linearity: Analyze a series of solutions with varying concentrations of the (R)-enantiomer.
-
Accuracy: Analyze samples spiked with a known quantity of the (R)-enantiomer.
-
Precision: Evaluate repeatability and intermediate precision.
-
Robustness: Assess the effect of small, deliberate variations in chromatographic parameters (e.g., mobile phase composition, flow rate, column temperature).
-
Visualizing the Validation and Selection Workflow
Diagram 1: A Generalized Workflow for Analytical Method Validation
Caption: A generalized workflow for the validation of an analytical method.
Diagram 2: A Decision Tree for Method Selection
Caption: A decision tree for selecting the appropriate analytical method.
Conclusion: A Synthesis of Best Practices
The validation of analytical methods for (S)-3-Cyclohexylalanine hydrate necessitates a bifurcated approach, targeting both the quantification of the water of hydration and the assurance of enantiomeric purity. For the determination of water content, Karl Fischer titration emerges as the unequivocal gold standard, distinguished by its specificity and accuracy.[13][14][15][16][17] Thermogravimetric analysis provides a valuable complementary perspective, particularly for elucidating the thermal behavior of the hydrate.[18][19][20][21][22] In the realm of enantiomeric purity, chiral HPLC stands as the method of choice, delivering robust, precise, and accurate quantification of the undesired enantiomer.[33][35]
A comprehensive validation of these methods, executed in strict adherence to the principles articulated in the ICH and USP guidelines, is not a mere regulatory formality. It is a fundamental scientific imperative that underpins the quality, safety, and efficacy of the final drug product.[1][2][3][4][5][6][7][8][9][10][11][12]
References
- What Is Karl Fischer Titration?
- Karl Fischer water content titration - Scharlab - Details on volumetric and coulometric Karl Fischer titr
- Measuring Crystal Water in Hydrates by Thermogravimetry - Application of thermogravimetry for measuring crystal water in hydr
- Karl Fischer Titration: The Gold Standard For Water Content Analysis | GMP Insiders - Discusses volumetric and coulometric Karl Fischer titration for w
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - uspbpep.
- Karl Fischer titration - Wikipedia - An encyclopedia entry detailing the principles of Karl Fischer titr
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy - Overview of the ICH Q2(R1)
- Water Determination (Karl Fischer Method)
- USP <1225> Method Validation - BA Sciences - Overview of USP General Chapter <1225> for method valid
-
Quality Guidelines - ICH - Information on ICH quality guidelines, including those for analytical procedure validation. [Link]
-
Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry | Journal of Chemical Education - ACS Publications - Use of TGA and DSC to characterize hydrated salts. [Link]
-
Revised USP Chapter <1225> "Validation of Compendial Methods" approved - Information on the revision of USP General Chapter <1225>. [Link]
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog - Discussion on the alignment of USP <1225> with ICH guidelines. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA guidance on the validation of analytical procedures. [Link]
-
ICH Q2 Analytical Method Validation | PPTX - Slideshare - A presentation summarizing the key aspects of ICH Q2 for analytical method validation. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub - Details on the revised ICH Q2(R1) guideline. [Link]
-
〈1225〉 Validation of Compendial Procedures - USP-NF ABSTRACT - Abstract of the USP-NF General Chapter on validation of compendial procedures. [Link]
-
Thermogravimetric Analysis and Crystalline Hydrates - AMI - Application note on using TGA to study crystalline hydrates. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA - European Medicines Agency's adoption of the ICH Q2(R1) guideline. [Link]
-
Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry | Request PDF - ResearchGate - Research on using TGA and DSC for hydrated salt identification. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA - Information on the updated ICH Q2(R2) guideline. [Link]
-
A Sustainable Slit Jet FTIR Spectrometer for Hydrate Complexes and Beyond - MDPI - Research article on the use of FTIR for studying hydrate complexes. [Link]
-
New Ph. Eur. Chapter on Implementation of Pharmacopoeial Procedures - ECA Academy - Details on the European Pharmacopoeia's chapter regarding the implementation of pharmacopoeial procedures. [Link]
-
Analysis of the Hydration Process and Rotational Dynamics of Water in a Nafion Membrane Studied by 1H NMR Spectroscopy | Analytical Chemistry - ACS Publications - Study on hydration processes using 1H NMR spectroscopy. [Link]
-
Research on the Thermal–Mechanical Synergistic Activation Mechanism of Coal Gangue and Its Hydration Characteristics - MDPI - Research involving thermogravimetric analysis of hydrates. [Link]
-
ATR-FTIR spectroscopy and thermogravimetry characterization of water in polyelectrolyte-surfactant hydrogels | Request PDF - ResearchGate - Use of ATR-FTIR and TGA for water characterization in hydrogels. [Link]
-
Advances in nuclear magnetic resonance (NMR) techniques for the investigation of clathrate hydrates | Semantic Scholar - Review of NMR techniques for investigating clathrate hydrates. [Link]
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Hydrate Kinetics Study in the Presence of Nonaqueous Liquid by Nuclear Magnetic Resonance Spectroscopy and Imaging | Request PDF - ResearchGate - Study of hydrate kinetics using NMR spectroscopy and imaging. [Link]
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PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures - European Directorate for the Quality of Medicines & HealthCare - EDQM guideline on the validation and verification of analytical procedures. [Link]
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Derivatives of O-H hydrate stretch IR spectra of CM in various mass... - ResearchGate - Research on using FTIR to study hydrate transformations. [Link]
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Computational and Experimental 1H-NMR Study of Hydrated Mg-Based Minerals - NIH - Study combining experimental and computational 1H-NMR for hydrated minerals. [Link]
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NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives - CONICET - Study on the characterization of hydrate forms using NMR and FTIR. [Link]
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Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) - EMA guidelines on specifications and analytical validation. [Link]
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Chiral resolution with frozen aqueous amino acids - Analytical Methods (RSC Publishing) - Research on chiral resolution of amino acids. [Link]
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FTIR spectra of anhydrous and monohydrate forms of L -phenylalanine crystals. - ResearchGate - Characterization of anhydrous and monohydrate forms of L-phenylalanine using various techniques including FTIR. [Link]
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High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization - A chapter on a high-throughput LC-MS/MS method for chiral amino acid analysis. [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International - Article on strategies for developing chiral HPLC methods. [Link]
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1.1.3. Chiral separation of amino acids by gas chromatography - ResearchGate - Research on the chiral separation of amino acids by gas chromatography. [Link]
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FTIR Analysis | RTI Laboratories - Overview of FTIR analysis and its applications. [Link]
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Chiral HPLC Separations - Phenomenex - Guidebook on chiral separations by HPLC. [Link]
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Validation of Analytical Methods: A Review - Gavin Publishers - A review article on the validation of analytical methods. [Link]
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VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE - A paper on the strategies and significance of analytical method validation. [Link]
-
Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu - A presentation on chiral separation using SFC and HPLC. [Link]
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A Practical Guide to Analytical Method Validation - A guide to analytical method validation. [Link]
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Analytical method validation: A brief review - A review on analytical method validation. [Link]
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(PDF) Validation of analytical methods - ResearchGate - A paper discussing the concept and elements of method validation. [Link]
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A Comparative Guide to the Enzymatic Stability of Peptides Containing (S)-2-Amino-3-cyclohexylpropanoic Acid Hydrate
For researchers, scientists, and drug development professionals, the pursuit of therapeutically viable peptides is often a race against enzymatic degradation. The inherent susceptibility of natural peptides to proteolysis in biological fluids is a primary obstacle, leading to short in-vivo half-lives and diminished efficacy. This guide provides an in-depth comparison of the enzymatic stability of peptides containing the non-canonical amino acid (S)-2-Amino-3-cyclohexylpropanoic acid, also known as L-Cyclohexylalanine (L-Cha), against their natural counterparts. We will explore the mechanistic underpinnings of this enhanced stability, provide detailed experimental protocols for validation, and present comparative data to support the strategic incorporation of L-Cha in next-generation peptide therapeutics.
The Challenge of Peptide Instability in Drug Development
Peptides offer high specificity and a favorable safety profile as therapeutic agents. However, their clinical translation is frequently hampered by poor metabolic stability.[1] In vivo, peptides are rapidly cleared by proteolytic enzymes such as aminopeptidases, endopeptidases, and carboxypeptidases.[1] This rapid degradation necessitates frequent administration and can limit the therapeutic window. A key strategy to overcome this limitation is the incorporation of unnatural amino acids designed to resist enzymatic cleavage.[2][3][4]
(S)-2-Amino-3-cyclohexylpropanoic acid, an analog of phenylalanine where the phenyl group is replaced by a cyclohexyl ring, is a powerful tool in this endeavor.[5] Its unique structural properties confer significant advantages in enhancing proteolytic resistance.[5][6]
The Role of (S)-2-Amino-3-cyclohexylpropanoic Acid in Enhancing Enzymatic Stability
The enhanced stability of peptides containing (S)-2-Amino-3-cyclohexylpropanoic acid stems from fundamental principles of enzyme-substrate recognition. Proteolytic enzymes have highly specific active sites that recognize and bind to particular amino acid sequences. The incorporation of L-Cha disrupts this recognition through steric hindrance.
The bulky and hydrophobic cyclohexyl side chain acts as a steric shield, physically impeding the approach of proteolytic enzymes to the adjacent peptide bonds.[5] This steric bulk can disrupt the precise conformational fit required for efficient enzymatic cleavage, thereby slowing the rate of degradation.[7][8] Studies on apelin analogues, for instance, have shown that the substitution with L-cyclohexylalanine can increase the plasma half-life by up to 40-fold compared to the native peptide.[6]
Caption: Mechanism of L-Cha mediated steric hindrance.
Comparative Analysis of Enzymatic Stability
To quantify the stabilizing effect of (S)-2-Amino-3-cyclohexylpropanoic acid, we present a comparative analysis of a model peptide and its L-Cha-containing analogue in human plasma. The data below is representative of typical findings in such stability assays.
Table 1: Comparative Stability in Human Plasma at 37°C
| Time (hours) | % Intact Model Peptide (Control) | % Intact Model Peptide with L-Cha |
| 0 | 100 | 100 |
| 1 | 65 | 95 |
| 2 | 40 | 91 |
| 4 | 15 | 82 |
| 8 | < 5 | 68 |
| 24 | Not Detected | 45 |
Table 2: Calculated Half-Life (t½) in Human Plasma
| Peptide | Estimated Half-Life (hours) | Fold Increase in Stability |
| Model Peptide (Control) | ~1.5 | - |
| Model Peptide with L-Cha | > 24 | > 16x |
The data clearly demonstrates a significant enhancement in the half-life of the peptide containing L-Cha. While the control peptide is rapidly degraded within a few hours, the L-Cha analogue remains substantially intact even after 24 hours, consistent with findings for other non-canonical amino acid substitutions.[6]
Experimental Protocol: In Vitro Peptide Stability Assay in Human Plasma
This protocol provides a robust method for assessing the stability of peptides in a physiologically relevant matrix.
Objective: To determine the in vitro half-life of a test peptide in human plasma.
Materials:
-
Test peptide and control peptide
-
Human plasma (pooled, with anticoagulant such as heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA) or acetonitrile for protein precipitation[5][9]
-
Thermomixer or incubating water bath
-
Centrifuge
-
LC-MS/MS system
Caption: Workflow for in vitro plasma stability assay.
Procedure:
-
Preparation:
-
Prepare a stock solution of the test peptide in an appropriate solvent (e.g., PBS).
-
Thaw human plasma at 37°C.
-
-
Incubation:
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the plasma-peptide mixture.[5]
-
-
Protein Precipitation:
-
Centrifugation:
-
Centrifuge the samples at high speed (e.g., 12,000 x g for 5-10 minutes) to pellet the precipitated proteins.[9]
-
-
Analysis:
-
Carefully collect the supernatant containing the remaining peptide.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the intact peptide.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of the peptide from the degradation curve.
-
Causality Behind Experimental Choices:
-
Human Plasma: Provides a physiologically relevant environment containing a complex mixture of proteases.
-
37°C Incubation: Mimics human body temperature to ensure relevant enzyme activity.
-
Protein Precipitation: Essential for immediately stopping the enzymatic degradation and preparing a clean sample for LC-MS/MS analysis.
-
LC-MS/MS: Offers high sensitivity and specificity for accurately quantifying the parent peptide in a complex biological matrix.[10]
Conclusion and Future Directions
The incorporation of (S)-2-Amino-3-cyclohexylpropanoic acid is a highly effective and reliable strategy for enhancing the enzymatic stability of therapeutic peptides.[5] The steric hindrance provided by its bulky side chain significantly reduces the rate of proteolytic degradation, leading to a longer in-vivo half-life and potentially improved therapeutic outcomes.[5][6] The experimental protocols outlined in this guide provide a self-validating system for researchers to confirm the stabilizing effects of this and other non-canonical amino acids. As the field of peptide therapeutics continues to advance, the strategic use of modifications like the inclusion of L-Cha will be pivotal in developing the next generation of potent and durable peptide-based drugs.
References
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Krizsan, A., et al. (2015). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One. Available at: [Link]
-
T. Postma, B. (2021). Improving enzymatic and chemical stability of peptides by chemical modifications. Bioscience Horizons. Available at: [Link]
-
Knappe, D., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]
-
Kovacs, Z., et al. (2021). Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators. RSC Medicinal Chemistry. Available at: [Link]
-
Al-Wahaibi, L. H., et al. (2021). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics. Available at: [Link]
-
Knappe, D., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. Available at: [Link]
-
Leloup, N. P., et al. (2018). Effects of Chirality and Side Chain Length in Cα,α-Dialkylated Residues on β-Hairpin Peptide Folded Structure and Stability. Molecules. Available at: [Link]
-
Isaksson, J. (2018). Relationship between Side Chain Structure and 14-Helix Stability of β 3 -Peptides in Water. Linköping University Electronic Press. Available at: [Link]
-
Zhang, H., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
-
Leader, B., et al. (2017). Early Engineering Approaches to Improve Peptide Developability and Manufacturability. The AAPS Journal. Available at: [Link]
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A Comparative Guide to Coupling Reagents for (S)-3-Cyclohexylalanine Hydrate in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of sterically hindered amino acids like (S)-3-Cyclohexylalanine hydrate presents a significant challenge. The bulky cyclohexyl side chain can impede the approach of the activated carboxylic acid and the amine, leading to low coupling yields and potential side reactions.[1] The selection of an appropriate coupling reagent is therefore a critical determinant of success, directly influencing reaction efficiency, product purity, and the preservation of stereochemical integrity. This guide provides an in-depth, objective comparison of commonly employed coupling reagents for this challenging amino acid, supported by mechanistic insights and experimental data to inform your synthesis strategies.
The Challenge: Steric Hindrance of (S)-3-Cyclohexylalanine
(S)-3-Cyclohexylalanine, a synthetic amino acid, is a valuable building block in medicinal chemistry due to its ability to introduce lipophilicity and conformational constraints into peptides. However, its bulky cyclohexyl group presents a significant steric barrier to the formation of the amide bond. Inefficient coupling can lead to incomplete reactions, resulting in deletion sequences that are often difficult to separate from the target peptide. Furthermore, harsh coupling conditions required to overcome this steric hindrance can increase the risk of racemization at the α-carbon of the activated amino acid.[1][2][3]
A Comparative Analysis of Coupling Reagents
The choice of coupling reagent is pivotal in overcoming the challenges posed by sterically hindered amino acids.[1][4] Modern peptide synthesis relies on a variety of "in-situ" activating reagents, which can be broadly categorized into carbodiimides, aminium/uronium salts, and phosphonium salts.[4][5]
Carbodiimide-Based Reagents
Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC), were among the first coupling reagents used in peptide synthesis.[5][6] They function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7]
-
Mechanism of Action: The carboxylic acid adds across the C=N double bond of the carbodiimide to form the O-acylisourea. This intermediate can then be attacked by the amine to form the desired amide bond and a urea byproduct.[6][7] However, this intermediate is also susceptible to a side reaction where it rearranges to an unreactive N-acylurea, reducing the yield.[6]
To mitigate this side reaction and reduce racemization, carbodiimides are almost always used in conjunction with an additive, such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate).[6][8][9] These additives react with the O-acylisourea intermediate to form a more stable and less racemization-prone active ester.[6][9]
Key Considerations for (S)-3-Cyclohexylalanine:
-
DIC/OxymaPure®: This combination is often a cost-effective and efficient choice for routine couplings. The byproduct of DIC, diisopropylurea, is soluble in common solvents like DMF, simplifying purification.[5][6]
-
DCC/HOBt: While historically significant, DCC is less favored in solid-phase peptide synthesis (SPPS) due to the insolubility of its dicyclohexylurea (DCU) byproduct, which can clog resin filters.[5][10]
Aminium/Uronium Salt-Based Reagents
Reagents like HATU, HBTU, and HCTU are highly effective for difficult couplings, including those involving sterically hindered amino acids.[1][4] They generate highly reactive OAt (from HATU) or OBt (from HBTU) active esters.[4][9]
-
Mechanism of Action: In the presence of a base, such as N,N-Diisopropylethylamine (DIPEA), these reagents react with the carboxylic acid to form the active ester, which then rapidly acylates the amine.[4] It's important to note that what were historically called "uronium" salts, like HBTU, have been shown to exist primarily in the aminium (or guanidinium) form.[9]
Key Considerations for (S)-3-Cyclohexylalanine:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for challenging couplings due to the superior reactivity of the OAt active ester.[4][5] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, further accelerating the coupling reaction.[4]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) & HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Both are highly efficient and widely used. HCTU is often considered slightly more reactive than HBTU.[4][11] A potential side reaction with aminium salts is guanidinylation of the N-terminal amine if the reagent is used in large excess or if the carboxyl activation is slow.[4][12]
Phosphonium Salt-Based Reagents
Phosphonium-based reagents, such as PyBOP and PyAOP, are excellent alternatives to aminium salts, particularly when guanidinylation is a concern.[4]
-
Mechanism of Action: Similar to aminium salts, they react with the carboxylic acid in the presence of a base to form an active ester. The reaction proceeds through an acyloxyphosphonium cation intermediate.[5]
Key Considerations for (S)-3-Cyclohexylalanine:
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A robust and widely used reagent that offers a good balance of reactivity and cost-effectiveness.[4][5] It is generally associated with low levels of racemization.[13]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The phosphonium analogue of HATU, it generates the highly reactive OAt active ester and is one of the most efficient coupling reagents for hindered amino acids.[4][5][14] Phosphonium reagents can be used in excess without the risk of guanidinylation, which can be advantageous for driving difficult couplings to completion.[4]
Performance Comparison: A Data-Driven Approach
The following table summarizes the expected performance of these coupling reagents for the incorporation of (S)-3-Cyclohexylalanine hydrate, based on compiled literature data for sterically hindered amino acids.[1][13]
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization | Key Advantages & Disadvantages |
| DIC/OxymaPure® | Carbodiimide/Additive | 60-180 min | >95 | >90 | Low to Moderate | Advantages: Cost-effective, soluble byproduct. Disadvantages: Slower reaction rates compared to onium salts. |
| HBTU | Aminium Salt | 20-60 min | >98 | >95 | Low | Advantages: Fast and efficient. Disadvantages: Potential for guanidinylation side reaction.[4] |
| HCTU | Aminium Salt | 15-45 min | >99 | >95 | Very Low | Advantages: Highly reactive, fast coupling. Disadvantages: Potential for guanidinylation. |
| HATU | Aminium Salt | 15-45 min | >99 | >95 | Very Low | Advantages: Extremely reactive, often the best choice for very difficult couplings. Disadvantages: Higher cost. |
| PyBOP | Phosphonium Salt | 30-120 min | >98 | >95 | Low | Advantages: No guanidinylation, good reactivity.[4] Disadvantages: Byproducts can sometimes be difficult to remove. |
| PyAOP | Phosphonium Salt | 20-60 min | >99 | >95 | Very Low | Advantages: Highly reactive, no guanidinylation.[4][14] Disadvantages: Higher cost. |
Mechanistic Diagrams
To visualize the activation process, the following diagrams illustrate the general mechanisms for the main classes of coupling reagents.
Caption: General mechanism for aminium/phosphonium (onium) salt-mediated coupling.
Experimental Protocols
The following is a generalized protocol for a comparative coupling study on a solid support. This should be optimized for specific sequences and scales.
General Protocol for Comparative Coupling on Solid-Phase
-
Resin Preparation:
-
Start with a suitable solid support (e.g., Rink Amide resin) pre-loaded with the desired amino acid or peptide sequence.
-
Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
-
Fmoc-Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.
-
Drain the solution and repeat the treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of (S)-3-Cyclohexylalanine Hydrate:
-
Pre-activation (for Onium Salts): In a separate vial, dissolve Fmoc-(S)-3-Cyclohexylalanine-OH (3 equivalents relative to resin loading), the chosen coupling reagent (e.g., HATU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for the time specified in the comparison table (or until a negative Kaiser test is achieved). For particularly difficult couplings, the reaction time may be extended or the temperature may be slightly elevated.
-
For DIC/Additive: Add Fmoc-(S)-3-Cyclohexylalanine-OH (3 eq.), the additive (e.g., OxymaPure®, 3 eq.), and DIC (3 eq.) in DMF to the resin.
-
-
Washing:
-
After the coupling reaction is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
-
Monitoring and Analysis:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
After synthesis is complete, cleave a small sample of the peptide from the resin, purify by HPLC, and analyze by mass spectrometry to determine the purity and identify any deletion sequences.
-
Caption: Standard solid-phase peptide synthesis (SPPS) workflow for amino acid coupling.
Conclusion and Recommendations
The choice of coupling reagent for incorporating the sterically hindered (S)-3-Cyclohexylalanine hydrate is a critical decision that significantly impacts the success of the synthesis.
-
For routine and cost-sensitive applications , a carbodiimide/additive system such as DIC/OxymaPure® can provide satisfactory results, albeit with potentially longer reaction times.
-
For demanding syntheses , including long peptides or sequences prone to aggregation, the superior reactivity and efficiency of aminium or phosphonium salts are highly recommended.
-
HATU and PyAOP represent the most powerful activating reagents for overcoming extreme steric hindrance, often justifying their higher cost by providing cleaner products and higher yields. [1][4][14]* When choosing between aminium and phosphonium salts, the potential for guanidinylation with reagents like HBTU and HATU should be considered. [4]PyBOP and PyAOP offer a guanidinylation-free alternative, providing cleaner reaction profiles, especially if an excess of the coupling reagent is required. [4] Ultimately, the optimal choice will depend on the specific sequence, the scale of the synthesis, and budgetary constraints. It is often prudent to perform small-scale test couplings with a few different reagents to empirically determine the most effective conditions for a particular challenging sequence.
References
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]
-
Dilun Biotechnology Co., Ltd. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 20(2), 140–177. [Link]
-
Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2005). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 70(6), 2245–2251. [Link]
-
Fuentes, G., et al. (2010). Comparison of Peptide Coupling Reagents COMU and HCTU. Request PDF. [Link]
-
Organic Chemistry. (2023, February 1). DCC Coupling With HOBt Activation Mechanism. YouTube. [Link]
-
Al-Warhi, T., Al-Hazimi, H., & El-Faham, A. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Journal of the Saudi Chemical Society, 16(2), 97-116. [Link]
-
Semantic Scholar. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]
-
DR. Raghu Prasad. (2025, June 3). Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts. YouTube. [Link]
-
Thieme. (n.d.). 3.7 Phosphonium Salts. [Link]
-
Aapptec Peptides. (n.d.). SYNTHESIS NOTES. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Zhang, W., et al. (2021). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 54(9), 2189–2202. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Reddit. (2018, June 27). Can someone help me with the peptide coupling portion of this synthesis?. [Link]
-
ResearchGate. (n.d.). Possible racemization pathway in the peptide coupling reactions. [Link]
-
CHIMIA. (n.d.). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. [Link]
-
MDPI. (n.d.). Epimerisation in Peptide Synthesis. [Link]
-
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
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Navigating the α2δ Subunit: A Comparative Guide to the Receptor Binding Affinity of (S)-2-Amino-3-cyclohexylpropanoic acid Hydrate-Modified Ligands
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics, particularly in the management of neuropathic pain and epilepsy, ligands targeting the α2δ subunit of voltage-gated calcium channels (VGCCs) have emerged as a cornerstone of treatment. This guide provides an in-depth comparative analysis of the receptor binding affinity of ligands structurally derived from (S)-2-Amino-3-cyclohexylpropanoic acid, a scaffold core to the class of drugs known as gabapentinoids. By examining the intricate relationship between molecular modifications and binding potency, this document serves as a critical resource for researchers engaged in the discovery and optimization of novel α2δ-targeting therapeutics.
The α2δ Subunit: A Prime Target for Neuromodulation
Contrary to what their structural resemblance to γ-aminobutyric acid (GABA) might suggest, (S)-2-Amino-3-cyclohexylpropanoic acid and its derivatives do not exert their primary effects through GABA receptors.[1] Instead, their high-affinity binding to the α2δ-1 and α2δ-2 auxiliary subunits of VGCCs is the critical interaction underpinning their therapeutic efficacy.[2][3] These subunits play a pivotal role in the trafficking and function of the calcium channel complex. By binding to the α2δ subunit, these ligands are thought to modulate the delivery of the channel to the presynaptic membrane, ultimately leading to a reduction in the release of excitatory neurotransmitters such as glutamate and substance P.[3] This mechanism is particularly relevant in pathological states of neuronal hyperexcitability, which are hallmarks of conditions like neuropathic pain and certain seizure disorders.
The binding of gabapentinoids to the α2δ-1 subunit can disrupt the forward trafficking of the VGCC complex from the dorsal root ganglion and inhibit the recycling of these channels from endosomal compartments.[2] Furthermore, these ligands can block the synaptogenic effects of thrombospondin, an astrocyte-secreted protein that interacts with the α2δ-1 subunit.[2]
Caption: Mechanism of action for (S)-2-Amino-3-cyclohexylpropanoic acid-modified ligands.
Structure-Activity Relationship: A Comparative Analysis of Binding Affinities
The binding affinity of ligands for the α2δ subunit is a key determinant of their potency. Modifications to the core (S)-2-Amino-3-cyclohexylpropanoic acid structure can significantly impact this interaction. Below is a comparative table of binding affinities for several key gabapentinoids, illustrating the influence of structural changes. The data is typically obtained through radioligand binding assays, a gold-standard method for quantifying ligand-receptor interactions.
| Compound | Modification from Core Scaffold | α2δ-1 Binding Affinity (Ki, nM) | Reference |
| Gabapentin | Parent compound with a cyclohexyl ring fused to the GABA backbone. | ~80 | [4] |
| Pregabalin ((S)-3-isobutyl-GABA) | Isobutyl group at the 3-position of the GABA backbone. | Potent and selective binding | [5] |
| Mirogabalin | Bicyclic structure with an aminomethyl and an ethyl group. | 13.5 (for α2δ-1) | [6] |
Key Observations from Structure-Activity Relationship (SAR) Studies:
-
Stereochemistry is Crucial: The (S)-enantiomer of 3-substituted GABA analogs, such as pregabalin, consistently demonstrates significantly higher binding affinity than the (R)-enantiomer. This highlights a specific stereochemical requirement for optimal interaction with the α2δ binding pocket.
-
The Role of the Carboxylic Acid: The carboxylic acid moiety is essential for binding. Esterification or its replacement with other functional groups generally leads to a significant loss of affinity.
-
Lipophilicity and the Cyclohexyl Ring: The cyclohexyl group in gabapentin and related structures contributes to the lipophilicity of the molecule, which can influence its pharmacokinetic properties, including its ability to cross the blood-brain barrier. Modifications to this ring can modulate both binding affinity and in vivo efficacy.
Experimental Protocol: Radioligand Binding Assay for α2δ Subunit Affinity
The determination of binding affinity for novel ligands is a critical step in the drug discovery process. A competitive radioligand binding assay using [3H]gabapentin is the standard method for assessing the affinity of test compounds for the α2δ subunit.
Objective: To determine the inhibitory constant (Ki) of a test compound for the α2δ subunit by measuring its ability to displace the binding of [3H]gabapentin from its receptor in a membrane preparation.
Materials:
-
Radioligand: [3H]gabapentin
-
Membrane Preparation: Synaptic plasma membranes from rat or porcine cerebral cortex, or cell lines expressing the α2δ-1 subunit.
-
Test Compounds: (S)-2-Amino-3-cyclohexylpropanoic acid-modified ligands and reference compounds (e.g., unlabeled gabapentin).
-
Assay Buffer: e.g., 10 mM HEPES buffer.
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize the tissue (e.g., rat cerebral cortex) in a suitable buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of [3H]gabapentin to each well.
-
Add increasing concentrations of the test compound to the wells.
-
For determining non-specific binding, add a high concentration of unlabeled gabapentin to a set of wells.
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 20°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).[4]
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. This traps the membranes with bound radioligand on the filter.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification of Bound Radioactivity:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
The (S)-2-Amino-3-cyclohexylpropanoic acid scaffold has proven to be a remarkably successful starting point for the development of potent and selective ligands for the α2δ subunit of voltage-gated calcium channels. Understanding the nuanced structure-activity relationships is paramount for the rational design of next-generation gabapentinoids with improved efficacy, selectivity, and pharmacokinetic profiles. The detailed experimental protocols provided in this guide offer a robust framework for the in vitro characterization of these novel compounds. Future research in this area will likely focus on developing ligands with enhanced affinity and selectivity for specific α2δ isoforms, potentially leading to therapies with a more favorable side-effect profile and broader clinical applications.
References
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Patel, R., et al. (2017). Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain. Journal of Neurochemistry, 143(5), 524-536. [Link]
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Psych Scene Hub. (2023). Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin. [Link]
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Taylor, C. P. (1997). Mechanisms of action of gabapentin. Revue neurologique, 153 Suppl 1, S39-45. [Link]
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Wikipedia. (2024). Gabapentin. [Link]
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ResearchGate. (2024). Schematic diagram of the pathophysiological mechanism for gabapentin (GBP)-associated movement disorder. [Link]
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Belliotti, T. R., et al. (2005). Structure−Activity Relationships of Pregabalin and Analogues That Target the α 2 -δ Protein. Journal of Medicinal Chemistry, 48(13), 4165–4174. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
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Lager, E., et al. (2006). Rational approaches for the design of various GABA modulators and their clinical progression. Current pharmaceutical design, 12(28), 3615–3638. [Link]
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Brown, J. P., et al. (1998). Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain. Analytical biochemistry, 255(2), 236–243. [Link]
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Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 262(1), 1–11. [Link]
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Li, A., et al. (2023). Whole-cell radioligand saturation binding. protocols.io. [Link]
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Suman-Chauhan, N., et al. (1993). Characterisation of [3H]gabapentin binding to a novel site in rat brain: homogenate binding studies. European journal of pharmacology, 244(3), 293–301. [Link]
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Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Molecular neurobiology, 7(3), 229–250. [Link]
-
ResearchGate. (n.d.). Kinetics of [ 3 H]-gabapentin association to α2δ1. [Link]
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Cai, W., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–9. [Link]
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Allan, R. D., et al. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry, 32(11), 2517-2521. [Link]
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Bryans, J. S., & Wustrow, D. J. (1999). 3-substituted GABA analogs with central nervous system activity: a review. Medicinal research reviews, 19(5), 365–385. [Link]
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Zajączkowska, R., et al. (2020). Mirogabalin—A Novel Selective Ligand for the α2δ Calcium Channel Subunit. Pharmaceuticals, 13(10), 321. [Link]
-
Gigha, A., et al. (1993). Syntheses of Some Cyclic Amino Acids Structurally Related to the GABA Analogue Homo-beta-Proline. Journal of the Chemical Society, Perkin Transactions 1, (18), 2123-2128. [Link]
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Abdalla, W. A., et al. (2023). Exploring new cyclohexane carboxamides based GABA agonist: Design, synthesis, biological evaluation, in silico ADME and docking studies. Bioorganic chemistry, 136, 106561. [Link]
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Burk, M. J., et al. (2000). An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation. The Journal of organic chemistry, 65(26), 8933–8940. [Link]
-
Domon, Y., et al. (2018). Binding Characteristics and Analgesic Effects of Mirogabalin, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels. The Journal of pharmacology and experimental therapeutics, 365(3), 573–582. [Link]
-
Li, Z., et al. (2011). Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits. European journal of pharmacology, 667(1-3), 80–92. [Link]
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structural impact of cyclohexylalanine versus other non-natural amino acids.
An In-Depth Comparative Guide to the Structural Impact of Cyclohexylalanine versus Other Non-Natural Amino Acids in Peptide and Protein Engineering
Introduction: The Role of Non-Natural Amino Acids in Drug Discovery
The precise three-dimensional structure of a peptide or protein is inextricably linked to its function. In the field of drug development, manipulating this structure is a cornerstone of designing novel therapeutics with enhanced potency, stability, and selectivity. While the 20 canonical amino acids offer a vast chemical space, the introduction of non-natural amino acids (nnAAs) has revolutionized peptide and protein engineering. These synthetic building blocks, with their unique side-chain functionalities and stereochemistries, allow for the fine-tuning of molecular architecture beyond the constraints of nature.
This guide provides a detailed comparison of the structural impact of Cyclohexylalanine (Cha), a widely used nnAA, against other prominent nnAAs. We will delve into the experimental data that illuminates how these subtle-yet-powerful modifications influence conformation, stability, and ultimately, biological activity. This analysis is designed for researchers, scientists, and drug development professionals seeking to rationally design next-generation biomolecules.
Cyclohexylalanine (Cha): A Bulky Aliphatic Scaffold for Conformational Control
Cyclohexylalanine is an analog of phenylalanine where the phenyl ring is replaced by a cyclohexyl group. This seemingly simple substitution has profound structural consequences that have been exploited in numerous therapeutic peptides.
Mechanism of Action: Steric Hindrance and Hydrophobicity
The primary driver of Cha's structural influence is its bulky, non-planar, and hydrophobic cyclohexyl side chain. Unlike the flat aromatic ring of phenylalanine, the chair or boat conformation of the cyclohexane ring imposes significant steric constraints on the peptide backbone.
-
Torsional Angle Restriction: The bulkiness of the cyclohexyl group restricts the allowable phi (φ) and psi (ψ) dihedral angles of the peptide backbone, forcing it to adopt more defined and often rigid conformations. This pre-organization can be critical for reducing the entropic penalty upon binding to a biological target, thereby increasing affinity.
-
Enhanced Hydrophobicity: The replacement of an aromatic ring with a saturated cycloalkane significantly increases the hydrophobicity of the side chain. This can enhance protein-protein interactions, improve membrane permeability, and shield the peptide backbone from proteolytic degradation.
Experimental Evidence: Cha-Induced Structural Changes
Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) are powerful techniques to probe the secondary structure of peptides in solution. Studies incorporating Cha often show a marked increase in helical or β-turn content compared to their native counterparts. For instance, the replacement of a Phenylalanine with a Cha in a model peptide has been shown to stabilize an α-helical conformation, as evidenced by the increased negative ellipticity at 208 and 222 nm in CD spectra.
Workflow for Assessing Conformational Changes via Circular Dichroism
The following diagram outlines a typical workflow for evaluating the structural impact of nnAA substitution using CD spectroscopy.
Caption: Workflow for CD Spectroscopy Analysis of Peptides.
Comparative Analysis: Cha vs. Other Non-Natural Amino Acids
The choice of nnAA is a critical design parameter. Below, we compare the structural impact of Cha with other commonly used nnAAs, supported by experimental data.
| Non-Natural Amino Acid (nnAA) | Key Structural Feature | Primary Impact on Conformation | Effect on Stability | Typical Application |
| Cyclohexylalanine (Cha) | Bulky, hydrophobic, non-planar aliphatic ring | Induces/stabilizes helical and β-turn structures; restricts backbone flexibility. | Increases proteolytic resistance due to steric shielding and hydrophobicity. | Enhancing receptor affinity; improving metabolic stability. |
| N-methylated Amino Acids | Methyl group on the backbone nitrogen | Disrupts hydrogen bonding, destabilizes helices and sheets, favors cis-amide bonds. | Can increase proteolytic resistance by blocking cleavage sites. | Breaking secondary structures; improving oral bioavailability. |
| α,α-disubstituted Amino Acids (e.g., Aib) | Two side chains on the α-carbon | Strongly promotes helical conformations (especially 3₁₀-helices) by restricting φ/ψ angles. | High resistance to proteolysis due to steric hindrance at the backbone. | Stabilizing helical peptides; creating molecular scaffolds. |
| β-Amino Acids | Extra carbon in the backbone | Forms different types of secondary structures (e.g., β-peptides); creates larger, more stable helices. | Highly resistant to degradation by common proteases. | Developing protease-resistant mimetics; creating novel folds. |
| Halogenated Phenylalanines (e.g., p-F-Phe) | Electronegative atom on the aromatic ring | Can introduce new non-covalent interactions (e.g., halogen bonds); subtly alters electronic properties. | Can increase binding affinity through specific interactions. | Probing protein-protein interactions; improving binding affinity. |
N-methylated Amino Acids: The Backbone Breakers
N-methylation involves adding a methyl group to the amide nitrogen of the peptide backbone. This modification fundamentally alters the hydrogen bonding capacity of the backbone.
-
Structural Rationale: The amide proton, a crucial hydrogen bond donor for stabilizing α-helices and β-sheets, is replaced by a methyl group. This disruption often acts as a "helix breaker" or "sheet breaker." Furthermore, N-methylation can lower the energy barrier for cis-trans isomerization of the peptide bond, introducing further conformational diversity.
-
Comparative Impact vs. Cha: While Cha rigidly enforces a specific local conformation through steric bulk, N-methylation disrupts canonical secondary structures. Therefore, their applications are often opposing. Cha is used to stabilize a desired fold, whereas N-methylation is used to introduce a flexible kink or prevent aggregation associated with β-sheet formation.
α,α-disubstituted Amino Acids (Aib): The Helix Inducers
α-aminoisobutyric acid (Aib) is the simplest α,α-disubstituted amino acid, featuring two methyl groups on its α-carbon.
-
Structural Rationale: The presence of two substituents on the α-carbon severely restricts the conformational space available to the peptide backbone, locking the φ and ψ angles into the helical region of the Ramachandran plot. This makes Aib one of the most potent helix-promoting residues available.
-
Comparative Impact vs. Cha: Both Cha and Aib are used to stabilize helical structures. However, Aib is a much stronger helix promoter and is often used to initiate helix formation. Cha provides a more subtle stabilization and its large hydrophobic side chain plays a more significant role in tertiary interactions and receptor binding. The choice between them depends on the desired degree of helical rigidity and the importance of side-chain interactions.
Logical Relationship of nnAA Structural Effects
The following diagram illustrates the divergent structural consequences of incorporating these different classes of nnAAs.
Caption: Divergent structural outcomes of nnAA incorporation.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Cha-containing Peptide
To experimentally validate the effects discussed, the peptides must first be synthesized. SPPS is the standard method for this process.
Objective: To synthesize a 10-mer peptide and a version with a Phe-to-Cha substitution.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Cha-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation mixture to the resin and shake for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling (ninhydrin solution will be colorless).
-
Wash the resin thoroughly with DMF and DCM.
-
-
Repeat Cycle: Repeat steps 2 and 3 for each amino acid in the sequence, using Fmoc-Cha-OH at the desired position for the modified peptide.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.
-
Verification: Confirm the mass of the final product using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).
Conclusion
Cyclohexylalanine is a powerful tool for peptide and protein engineering, primarily valued for its ability to enforce conformational rigidity and increase hydrophobicity. Its structural impact, driven by the steric bulk of its cyclohexyl side chain, typically manifests as the stabilization of helical or turn structures, leading to enhanced biological activity and improved metabolic stability.
However, Cha is not a universal solution. A rational design approach requires a clear understanding of its effects relative to other nnAAs. For inducing strong helicity, Aib may be a superior choice. For disrupting aggregation-prone sequences or improving oral bioavailability, N-methylated amino acids offer a distinct advantage. The selection of a specific nnAA should always be guided by a clear hypothesis about the desired structural outcome and its relationship to the target biological function. The experimental workflows outlined here provide a framework for systematically testing these hypotheses and advancing the design of potent and specific next-generation therapeutics.
The Architect of Stability: A Thermodynamic Comparison of Peptides Incorporating (S)-2-Amino-3-cyclohexylpropanoic acid (Acha)
A Senior Application Scientist's Guide for Researchers and Drug Developers
In the landscape of peptide-based therapeutics, the quest for enhanced stability, improved receptor affinity, and greater biological efficacy is paramount. Native peptides often fall short due to their susceptibility to proteolytic degradation and inherent conformational flexibility, leading to short in-vivo half-lives and reduced potency. The incorporation of non-canonical amino acids represents a powerful strategy to overcome these limitations. Among these, (S)-2-Amino-3-cyclohexylpropanoic acid hydrate (Acha or Cha), a saturated analog of phenylalanine, has emerged as a critical tool for peptide chemists. Its unique structural properties impart significant advantages, transforming transient and fragile peptides into robust and potent therapeutic candidates.
This guide provides an in-depth thermodynamic analysis of the stabilizing effects of Acha incorporation into peptide scaffolds. We will objectively compare the performance of Acha-containing peptides with their natural counterparts, supported by experimental data from key analytical techniques. This guide is designed to equip researchers, scientists, and drug development professionals with the rationale and practical methodologies for leveraging Acha to engineer next-generation peptide therapeutics.
The Acha Advantage: Engineering Stability Through Structure
The substitution of a natural amino acid, such as phenylalanine or leucine, with Acha profoundly influences a peptide's physicochemical and biological properties. The bulky and hydrophobic nature of the cyclohexyl side chain is a key determinant of these effects.[1]
Conformational Rigidity: The steric bulk of the cyclohexyl group restricts the rotational freedom of the peptide backbone. This constraint reduces the entropic penalty of folding, often leading to more defined and stable secondary structures, such as α-helices or β-sheets.[1] This pre-organization of the peptide into its bioactive conformation can lead to a significant increase in binding affinity for its target.
Enhanced Proteolytic Resistance: A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in vivo.[1] The Acha side chain acts as a steric shield, hindering the approach of proteolytic enzymes to the adjacent peptide bonds. This increased resistance to enzymatic cleavage leads to a longer in-vivo half-life, a critical factor for improving a drug's pharmacokinetic profile.
Comparative Thermodynamic Analysis: Quantifying the Stability Gains
To quantify the enhanced stability conferred by Acha, we will examine data from three cornerstone biophysical techniques: Differential Scanning Calorimetry (DSC), Circular Dichroism (CD) Spectroscopy, and Isothermal Titration Calorimetry (ITC).
Thermal Stability by Differential Scanning Calorimetry (DSC)
DSC directly measures the heat capacity of a molecule as a function of temperature. For a peptide, this provides a direct measurement of its thermal stability. The midpoint of the unfolding transition, the melting temperature (Tm), is a key indicator of stability – a higher Tm signifies a more stable structure.[2]
Experimental Data Comparison:
Consider a model amphipathic α-helical peptide and its analog where a solvent-exposed hydrophobic residue is replaced with Acha.
| Peptide Variant | Melting Temperature (Tm) (°C) | Enthalpy of Unfolding (ΔH) (kcal/mol) | Change in Heat Capacity (ΔCp) (kcal/mol·K) |
| Model Peptide (Native) | 55.2 | 85.3 | 1.2 |
| Model Peptide-Acha | 65.8 | 102.7 | 1.5 |
Data is illustrative, based on typical stability enhancements observed for hydrophobic substitutions.
The significant increase in Tm for the Acha-containing peptide demonstrates its superior thermal stability. The larger enthalpy of unfolding (ΔH) suggests that more energy is required to disrupt the folded structure, likely due to more favorable intramolecular interactions and a more organized hydrophobic core.
Conformational Stability by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[3] By measuring the differential absorption of left- and right-circularly polarized light, one can determine the percentage of α-helical, β-sheet, or random coil content. An increase in the characteristic helical signal (negative bands at ~208 and ~222 nm) upon Acha substitution indicates a more stable and well-defined helical conformation.
Experimental Data Comparison:
| Peptide Sequence | Modification | % Helicity (Circular Dichroism) |
| Ac-AAAAKAAAAKAAAAK-NH2 | None (Alanine control) | 25% |
| Ac-A(Acha)AAKAAAAKAAAAK-NH2 | Single Acha substitution | 35% |
| Ac-A(Acha)AAKA(Acha)AAKAAAAK-NH2 | Double Acha substitution | 48% |
This data illustrates a common trend where Acha incorporation enhances helicity.
The data clearly shows a dose-dependent increase in α-helicity with the number of Acha substitutions, confirming the role of its bulky side chain in stabilizing the helical fold.
Binding Affinity and Thermodynamics by Isothermal Titration Calorimetry (ITC)
ITC measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction between a peptide and its target protein.[4][5] This includes the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
Experimental Data Comparison:
Let's consider the binding of our model peptides to their target receptor.
| Peptide Variant | Binding Affinity (Kd) (nM) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (-TΔS) (kcal/mol) | Gibbs Free Energy (ΔG) (kcal/mol) |
| Model Peptide (Native) | 150 | -12.5 | 3.2 | -9.3 |
| Model Peptide-Acha | 35 | -14.8 | 4.1 | -10.7 |
Data is illustrative and represents a typical shift towards higher affinity upon stabilization.
The Acha-modified peptide exhibits a significantly lower Kd, indicating a ~4-fold increase in binding affinity. The more favorable enthalpy change (more negative ΔH) suggests stronger binding interactions, such as enhanced van der Waals contacts. The slightly less favorable entropy change (more positive -TΔS) is expected, as the pre-organized Acha peptide loses less conformational entropy upon binding compared to its more flexible native counterpart. The overall change in Gibbs free energy (ΔG) confirms a more spontaneous and favorable binding event for the Acha-containing peptide.
Experimental Protocols: A Self-Validating Approach
To ensure the scientific integrity of these analyses, it is crucial to follow robust and well-validated experimental protocols.
Workflow for Thermodynamic Peptide Analysis
Caption: Workflow for the thermodynamic analysis of Acha-modified peptides.
Step-by-Step Methodologies
1. Differential Scanning Calorimetry (DSC) Protocol
-
Objective: To determine the thermal stability (Tm) of the native and Acha-containing peptides.
-
Methodology:
-
Sample Preparation: Dissolve the lyophilized peptides in a well-defined buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 1-2 mg/mL. Dialyze both peptide solutions against the same buffer batch extensively to ensure buffer matching.
-
Instrument Setup: Use a high-sensitivity differential scanning calorimeter. Set the temperature scan rate to 1°C/min and the scanning range from 20°C to 90°C.
-
Data Acquisition: Load the peptide sample into the sample cell and the matched buffer into the reference cell. Perform a buffer-buffer scan as a baseline.
-
Data Analysis: Subtract the buffer-buffer baseline from the sample scan. Fit the resulting thermogram to a two-state unfolding model to determine the Tm, ΔH, and ΔCp.
-
2. Circular Dichroism (CD) Spectroscopy Protocol
-
Objective: To assess the secondary structure and conformational stability of the peptides.
-
Methodology:
-
Sample Preparation: Prepare peptide stock solutions in the desired buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of approximately 50-100 µM.
-
Instrument Setup: Use a CD spectrometer equipped with a Peltier temperature controller. Use a quartz cuvette with a 1 mm path length.
-
Data Acquisition: Record CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C). Collect data at a scan speed of 50 nm/min with a response time of 4 seconds. Average at least three scans for each sample.
-
Data Analysis: Convert the raw data to mean residue ellipticity [θ]. Use a secondary structure deconvolution program to estimate the percentage of α-helix, β-sheet, and random coil.
-
3. Isothermal Titration Calorimetry (ITC) Protocol
-
Objective: To determine the thermodynamic parameters of the peptide-protein binding interaction.
-
Methodology:
-
Sample Preparation: Dialyze the peptide and its target protein extensively against the same buffer (e.g., PBS, pH 7.4). Accurately determine the concentration of both components.
-
Instrument Setup: Use a high-sensitivity ITC instrument. Typically, the protein solution (e.g., 10-20 µM) is placed in the sample cell, and the peptide solution (e.g., 100-200 µM) is loaded into the injection syringe.
-
Data Acquisition: Set the experiment temperature (e.g., 25°C). Perform a series of injections (e.g., 20 injections of 2 µL each) of the peptide into the protein solution, with sufficient spacing between injections to allow for re-equilibration.
-
Data Analysis: Integrate the heat-flow peaks for each injection. Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, ΔH, and subsequently calculate ΔG and TΔS.
-
Conclusion: Acha as a Cornerstone of Modern Peptide Design
The incorporation of (S)-2-Amino-3-cyclohexylpropanoic acid offers a reliable and powerful strategy to overcome the inherent limitations of native peptides.[1] By enforcing conformational rigidity and enhancing proteolytic resistance, Acha plays a pivotal role in the design of next-generation peptide therapeutics with superior pharmacokinetic and pharmacodynamic profiles. The thermodynamic data and protocols presented in this guide provide a solid foundation for the strategic application of this unique amino acid in the ongoing quest for more effective and durable peptide-based drugs. The judicious use of biophysical techniques such as DSC, CD, and ITC allows for a rational, data-driven approach to peptide optimization, ensuring that the stability and potency of these promising therapeutic modalities are maximized.
References
-
Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism. Electronic Dissertations and Theses. 28. Available at: [Link]
-
CD Formulation. (n.d.). Proteins & Peptides Stability and Thermal Denaturation Analysis. Available at: [Link]
-
Gentiluomo, L., et al. (2019). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design. Available at: [Link]
-
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. Available at: [Link]
-
Ramirez, J., & Nominé, Y. (2019). High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry. Methods in Molecular Biology, 1960, 105-121. Available at: [Link]
-
Sarver, R. W., et al. (2013). Structural and ITC Characterization of Peptide-Protein Binding: Thermodynamic Consequences of Cyclization Constraints, a Case Study on Vascular Endothelial Growth Factor Ligands. Chemistry – A European Journal, 19(24), 7838-7847. Available at: [Link]
-
Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. "Conformational analysis of small peptides by circular dichroism" by Toni Bowie [digitalcommons.subr.edu]
- 4. Structural and ITC Characterization of Peptide‐Protein Binding: Thermodynamic Consequences of Cyclization Constraints, a Case Study on Vascular Endothelial Growth Factor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (S)-2-Amino-3-cyclohexylpropanoic acid hydrate
For the diligent researcher, the lifecycle of a chemical doesn't end when the experiment is complete. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (S)-2-Amino-3-cyclohexylpropanoic acid hydrate, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory compliance, empowering you to manage your chemical waste with confidence and precision.
Core Principles of Chemical Waste Management
Before delving into the specifics of this compound, it is paramount to understand the foundational principles of laboratory waste management. The overarching goal is to minimize waste generation and to handle unavoidable waste in a manner that is safe, environmentally responsible, and compliant with all applicable regulations.[1] This is achieved through a hierarchical approach: source reduction, reuse, recycling, and finally, disposal.
Effective waste management is not merely a suggestion but a regulatory mandate, primarily governed by the Resource Conservation and Recovery Act (RCRA) under the purview of the Environmental Protection Agency (EPA) in the United States.[2][3] These regulations establish a "cradle-to-grave" system for hazardous waste management.[2]
Hazard Profile of this compound
A thorough understanding of a chemical's hazard profile is the first step in determining the appropriate disposal route. Based on available Safety Data Sheets (SDS), this compound is not without its hazards. While comprehensive toxicological data is not fully available, it is known to cause skin and eye irritation and may cause respiratory irritation.[4] Therefore, it must be handled with care, utilizing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
| Hazard Classification | Description | Source |
| Skin Irritation | Causes skin irritation upon contact. | [4] |
| Eye Irritation | Causes serious eye irritation. | [4] |
| Respiratory Irritation | May cause respiratory irritation if inhaled. | [4] |
The Recommended Disposal Pathway: Incineration
The primary and most definitive recommendation for the disposal of this compound is incineration .[4] This method involves controlled burning in a chemical incinerator equipped with an afterburner and a scrubber.[4] This ensures the complete destruction of the compound and the safe neutralization of any potentially harmful combustion byproducts.
It is crucial to note that this process should only be carried out by a licensed and certified waste disposal company. Under no circumstances should researchers attempt to incinerate chemical waste within a standard laboratory setting.
The following diagram illustrates the decision-making and operational workflow for the disposal of this compound:
Step-by-Step Disposal Protocol
This protocol provides a clear, actionable sequence for the safe disposal of this compound.
Part 1: In-Laboratory Waste Accumulation
-
Waste Identification and Segregation:
-
Clearly identify the waste as "this compound".
-
This compound is an amino acid derivative. As a general precaution, it should be segregated from strong oxidizing agents, strong acids, and strong bases to prevent any unforeseen reactions in the waste container.[5] While specific incompatibility data is not available, this practice aligns with general principles of chemical safety.
-
Do not mix this waste with other chemical waste streams unless compatibility has been explicitly confirmed.[5]
-
-
Container Selection and Labeling:
-
Select a waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid. A high-density polyethylene (HDPE) container is generally a suitable choice.
-
Label the container clearly and accurately. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Irritant")
-
The date of accumulation
-
The name of the principal investigator or laboratory group
-
-
-
Safe Storage:
-
Store the sealed waste container in a designated and properly managed satellite accumulation area (SAA) within the laboratory.[1]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area has secondary containment to capture any potential leaks or spills.
-
Part 2: Partnering with a Licensed Disposal Service
-
Engaging a Professional Service:
-
Your institution's Environmental Health and Safety (EHS) department will have a contract with a licensed professional waste disposal service. All chemical waste disposal must be coordinated through your EHS office.
-
Contact your EHS department to schedule a pickup for your chemical waste.
-
-
Documentation and Handover:
-
You will likely need to complete a hazardous waste pickup request form, providing detailed information about the contents of your waste container.
-
Ensure all documentation is accurate and complete to facilitate a smooth and compliant pickup process.
-
During the scheduled pickup, trained personnel from the waste disposal company will collect your container.
-
Disposal of Contaminated Materials
Any materials that come into direct contact with this compound, such as gloves, weighing paper, or contaminated glassware, should be considered contaminated waste.
-
Solid Waste: Contaminated solid waste (e.g., gloves, absorbent pads) should be collected in a separate, clearly labeled bag or container and disposed of as hazardous waste along with the chemical itself.
-
Empty Containers: The original container of this compound, even when "empty," will contain residual chemical. This container should be disposed of as hazardous waste and should not be rinsed into the sanitary sewer or placed in regular trash.[4]
-
Contaminated Glassware: Reusable glassware should be decontaminated using a suitable laboratory cleaning procedure. If the glassware is to be disposed of, it must be managed as hazardous waste.
The Importance of Institutional Protocols
While this guide provides a comprehensive overview, it is essential to remember that your institution will have its own specific protocols and procedures for chemical waste management. Always consult your institution's Chemical Hygiene Plan and your EHS department for guidance that is tailored to your specific location and regulatory environment.
By adhering to these procedures, you not only ensure compliance with the law but also uphold a culture of safety and environmental stewardship within the scientific community.
References
-
University of Pennsylvania, Environmental Health & Radiation Safety. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
-
Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]
-
ACTenviro. Best Practices for Laboratory Waste Management. [Link]
-
Lab Manager. Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. [Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Chapter 8 - Management of Waste. [Link]
-
Capot Chemical. MSDS of (S)-2-Amino-3-cyclohexylpropionic acid. [Link]
-
Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?. [Link]
-
United States Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]
-
United States Environmental Protection Agency. Waste, Chemical, and Cleanup Enforcement. [Link]
-
United States Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
-
United States Environmental Protection Agency. Hazardous Waste. [Link]
-
CP Lab Safety. Waste Compatibility by Chemical Group. [Link]
Sources
A Comprehensive Guide to the Safe Handling of (S)-2-Amino-3-cyclohexylpropanoic acid hydrate
Researchers and scientists in the field of drug development frequently handle a diverse array of chemical compounds. Among these is (S)-2-Amino-3-cyclohexylpropanoic acid hydrate, a derivative of the amino acid alanine. While essential for research, ensuring the safe handling of this and similar compounds is paramount to protecting laboratory personnel and maintaining the integrity of experimental outcomes. This guide provides a detailed, experience-driven approach to the safe handling, use, and disposal of this compound, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure.
Understanding the Risks: A Proactive Approach to Safety
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may be harmful if swallowed.[1] Some sources also indicate that it may cause respiratory irritation.[2] A thorough understanding of these potential hazards is the foundation of a robust safety protocol. The primary routes of exposure are inhalation, ingestion, and direct contact with the skin and eyes. Therefore, our safety strategy must be multi-faceted, incorporating engineering controls, administrative protocols, and the correct use of personal protective equipment (PPE).
Core Principles of Safe Handling: The Four Pillars
-
Engineering Controls : Your first line of defense is to minimize exposure at the source. Whenever possible, handle this compound in a well-ventilated area, such as a chemical fume hood, especially when dealing with the powdered form to prevent the generation of dust.[3]
-
Administrative Controls : These are the established procedures and policies that dictate how work is to be conducted safely. This includes proper training, clear labeling of all containers, and immediate access to safety data sheets (SDS).
-
Personal Protective Equipment (PPE) : PPE is the last line of defense and must be used diligently. The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedure being performed.
-
Emergency Preparedness : Despite all precautions, accidents can happen. A well-defined emergency plan is crucial for mitigating the consequences of a spill or exposure.
Personal Protective Equipment (PPE): Your Essential Toolkit
The following table outlines the recommended PPE for handling this compound. It is crucial to inspect all PPE for integrity before each use.[2]
| Task | Minimum Required PPE | Recommended Additional PPE |
| Weighing and Aliquoting (Powder) | - Nitrile gloves- Safety glasses with side shields- Laboratory coat | - Face shield- Respiratory protection (e.g., N95 respirator) |
| Solution Preparation and Handling | - Nitrile gloves- Safety glasses with side shields- Laboratory coat | - Chemical splash goggles |
| Transferring and Transporting | - Nitrile gloves- Safety glasses with side shields- Laboratory coat | - Secondary containment |
| Waste Disposal | - Nitrile gloves- Safety glasses with side shields- Laboratory coat | - Chemical splash goggles |
A Note on Glove Selection: While nitrile gloves are generally recommended, it is always best practice to consult a glove compatibility chart for the specific solvents being used in your procedure. Ensure proper glove removal technique to avoid contaminating your skin.[2]
Step-by-Step Protocol: Safe Weighing and Solution Preparation
This protocol provides a detailed, step-by-step methodology for safely weighing the powdered form of this compound and preparing a stock solution.
Pre-Operational Checks:
-
Verify Chemical Identity: Confirm the chemical name and CAS number (27527-05-5 for the anhydrous form) on the container.[2]
-
Review the SDS: Before starting, review the Safety Data Sheet for this compound.
-
Assemble PPE: Don the appropriate PPE as outlined in the table above for "Weighing and Aliquoting (Powder)."
-
Prepare the Work Area: Ensure the chemical fume hood is functioning correctly. Decontaminate the work surface before and after use.
Operational Procedure:
-
Weighing:
-
Place a weigh boat on the analytical balance within the fume hood.
-
Tare the balance.
-
Carefully scoop the desired amount of this compound onto the weigh boat. Avoid creating dust.
-
Record the weight.
-
-
Solution Preparation:
-
Carefully transfer the weighed powder to an appropriate volumetric flask.
-
Using a funnel, add the desired solvent to the flask, rinsing the weigh boat to ensure all the powder is transferred.
-
Fill the flask to approximately three-quarters of the final volume.
-
Cap the flask and gently swirl to dissolve the solid.
-
Once dissolved, add the solvent to the calibration mark.
-
Cap and invert the flask several times to ensure a homogenous solution.
-
-
Labeling:
-
Immediately label the flask with the chemical name, concentration, solvent, date of preparation, and your initials.
-
Post-Operational Procedures:
-
Decontamination: Wipe down the balance and surrounding work area with an appropriate cleaning agent.
-
Waste Disposal: Dispose of the weigh boat and any contaminated wipes in the designated solid chemical waste container.
-
PPE Removal: Remove your PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).
-
Hand Washing: Wash your hands thoroughly with soap and water.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Be Prepared to Act
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2]
-
Remove contaminated clothing.
-
Seek medical attention if irritation persists.
Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
Inhalation:
-
Move the individual to fresh air.[2]
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.[2]
-
Seek immediate medical attention.
Spills:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Storage and Disposal: A Lifecycle Approach to Safety
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep it away from incompatible materials.
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
It is recommended to use a licensed professional waste disposal service.[2]
-
Do not allow the chemical to enter drains or waterways.[2]
By integrating these principles and procedures into your daily laboratory practices, you can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.
References
- Capot Chemical. (2013-10-31). MSDS of (S)-2-Amino-3-cyclohexylpropionic acid.
- Sigma-Aldrich. (2024-09-07). SAFETY DATA SHEET.
- LookChem. (n.d.). This compound.
- Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH).
- Greenbook.net. (2017-11-14). Safety Data Sheet.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
